N,N-Diphenylacetamide molecular weight and formula
This document outlines the fundamental molecular characteristics of N,N-Diphenylacetamide, a compound of interest in various research and development applications. The following data provides a concise summary of its mol...
Author: BenchChem Technical Support Team. Date: December 2025
This document outlines the fundamental molecular characteristics of N,N-Diphenylacetamide, a compound of interest in various research and development applications. The following data provides a concise summary of its molecular formula and weight.
Quantitative Molecular Data
For researchers and professionals in drug development, precise molecular information is critical. The table below summarizes the key quantitative data for N,N-Diphenylacetamide.
N,N-Diphenylacetamide, also known as N-Acetyldiphenylamine, is an amide with a distinct chemical structure.[1] Its molecular formula, C₁₄H₁₃NO, and molecular weight of 211.26 g/mol are foundational parameters for any experimental or theoretical work involving this compound.[1][2][4] The compound exists as a solid at 20°C.[1]
N,N-Diphenylacetamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the physical and chemical properties of N,N-Diphenylacetamide, a compound of interest in various chemic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of N,N-Diphenylacetamide, a compound of interest in various chemical and pharmaceutical research fields. This document summarizes its core characteristics, synthesis, and safety information, presented in a format tailored for scientific and research applications.
Core Physical and Chemical Properties
N,N-Diphenylacetamide is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental and developmental work.
The structure of N,N-Diphenylacetamide, featuring a central acetamide (B32628) group bonded to two phenyl rings, is crucial for understanding its reactivity and interactions.
Caption: Chemical structure of N,N-Diphenylacetamide.
Synthesis and Reactivity
N,N-Diphenylacetamide can be synthesized through the chloroacetylation of diphenylamine (B1679370). This reaction involves the treatment of diphenylamine with chloroacetyl chloride.[7]
Synthetic Pathway
Caption: Workflow for the synthesis of a chloro-derivative of N,N-Diphenylacetamide.
N,N-Diphenylacetamide's N,N-disubstituted amide group allows it to act as a mono- or bidentate ligand, forming four-membered chelate rings with metals like palladium(II).[1][2][5][8]
Filter the precipitate, wash it with cold water, and dry it.[7]
Recrystallize the crude product from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.[7]
Note: Detailed experimental protocols for the determination of the physical properties listed in the tables are not extensively available in the cited literature.
Safety and Handling
N,N-Diphenylacetamide is classified with the hazard codes Xi, indicating it is an irritant.[1][2]
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[2][4]
Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39 - Wear suitable gloves and eye/face protection.[2]
Toxicity: It is considered moderately toxic by the intraperitoneal route. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]
Conclusion
This technical guide provides a consolidated resource on the physical and chemical properties of N,N-Diphenylacetamide. The structured data and diagrams are intended to support researchers and professionals in their work with this compound. Further investigation into detailed experimental methodologies for physical property determination is recommended for specific application needs.
An In-depth Technical Guide on the Solubility of N,N-Diphenylacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of N,N-Diphenylacetamide in various organic solvents. Due to the limited availabili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-Diphenylacetamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for the quantitative determination of solubility. This allows researchers to generate precise solubility data for N,N-Diphenylacetamide in their specific solvents of interest.
Introduction to N,N-Diphenylacetamide
N,N-Diphenylacetamide is a tertiary amide with the chemical formula C₁₄H₁₃NO. At room temperature, it exists as a white to off-white crystalline solid.[1] The presence of two phenyl groups attached to the nitrogen atom significantly influences its physical and chemical properties, including its solubility.[1] Understanding the solubility of N,N-Diphenylacetamide is crucial for its application in various fields, including organic synthesis, pharmaceuticals, and materials science, as it dictates the choice of solvent for reactions, purification, and formulation.
Qualitative Solubility of N,N-Diphenylacetamide
Based on available information, N,N-Diphenylacetamide exhibits good solubility in several common organic solvents, while its solubility in water is limited. The general principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.
Table 1: Qualitative Solubility of N,N-Diphenylacetamide
The solubility of N,N-Diphenylacetamide is influenced by several factors:
Molecular Structure: The two bulky, non-polar phenyl groups contribute to its solubility in non-polar and weakly polar organic solvents. The polar amide group allows for some interaction with more polar solvents.
Solvent Polarity: As a relatively non-polar molecule, N,N-Diphenylacetamide is expected to be more soluble in non-polar and moderately polar solvents.
Temperature: The solubility of solids in liquids generally increases with temperature.[1] Therefore, heating the solvent can be a method to dissolve a larger amount of N,N-Diphenylacetamide.
Crystal Lattice Energy: The energy of the crystal lattice of N,N-Diphenylacetamide must be overcome by the solvation energy for dissolution to occur.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise, quantitative solubility data, direct experimental determination is necessary. The following is a detailed methodology for determining the solubility of a solid compound like N,N-Diphenylacetamide in an organic solvent using the isothermal equilibrium method.
Objective: To determine the saturation solubility of N,N-Diphenylacetamide in a specific organic solvent at a constant temperature.
Materials:
High-purity N,N-Diphenylacetamide
Analytical grade organic solvent of choice
Temperature-controlled shaker or water bath
Sealed glass vials or flasks
Analytical balance (accurate to ±0.1 mg)
Syringe filters (e.g., 0.22 µm PTFE)
Syringes
Volumetric flasks and pipettes
Drying oven or vacuum desiccator
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of N,N-Diphenylacetamide.
Detailed Procedure:
Preparation of Saturated Solution:
Add an excess amount of N,N-Diphenylacetamide to a sealed glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
Seal the vial tightly to prevent solvent evaporation.
Equilibration:
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.
Sampling:
After equilibration, stop the agitation and allow the undissolved solid to settle completely.
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any solid particles from being transferred.
Transfer the filtered solution to a pre-weighed vial.
Gravimetric Analysis:
Weigh the vial containing the filtered solution to determine the mass of the solution.
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but well below the boiling point of N,N-Diphenylacetamide to avoid any loss of the solute.
Once the solvent is fully evaporated, dry the residue in a vacuum desiccator until a constant weight is achieved.
Weigh the vial containing the dry N,N-Diphenylacetamide residue.
Data Calculation and Presentation:
The solubility can be expressed in various units. The following diagram illustrates the logical relationship for calculating solubility.
Caption: Logical diagram for the calculation of solubility from experimental data.
Formulas for Calculation:
Mass of Solute (g): (Mass of vial + dry solute) - (Mass of empty vial)
Mass of Solution (g): (Mass of vial + solution) - (Mass of empty vial)
Mass of Solvent (g): (Mass of solution) - (Mass of solute)
Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) * 100
Solubility (g/L solution): (Mass of solute / Volume of solution withdrawn)
The results should be presented in a table, clearly stating the solvent, temperature, and the calculated solubility with appropriate units.
N,N-Diphenylacetamide: A Technical Overview of its Melting Point
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the melting point of N,N-Diphenylacetamide, a crucial physical property for its identification, purity...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the melting point of N,N-Diphenylacetamide, a crucial physical property for its identification, purity assessment, and application in various scientific domains. The document outlines the established melting point range, presents a detailed experimental protocol for its determination, and illustrates key concepts through visual diagrams.
Physicochemical Data: Melting Point
The melting point of N,N-Diphenylacetamide is a well-documented and consistent physical constant. A comprehensive review of chemical literature and supplier specifications confirms the melting point range.
This narrow range is indicative of a substance that can be obtained in high purity. A significant deviation from this range or a broadening of the melting range would suggest the presence of impurities.
Experimental Protocol: Melting Point Determination by Capillary Method
The capillary method is a standard and widely accepted technique for the accurate determination of the melting point of a crystalline solid like N,N-Diphenylacetamide.
Apparatus:
Melting point apparatus (e.g., Mel-Temp or similar)
Capillary tubes (sealed at one end)
Mortar and pestle
Spatula
Thermometer (calibrated)
Procedure:
Sample Preparation:
Ensure the N,N-Diphenylacetamide sample is completely dry, as residual solvent can depress the melting point.
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
Capillary Tube Packing:
Press the open end of a capillary tube into the powdered sample.
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.
The packed sample height should be approximately 2-3 mm.
Apparatus Setup:
Insert the packed capillary tube into the sample holder of the melting point apparatus.
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
Melting Point Determination:
Rapid Preliminary Measurement (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.
Begin heating at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.
Record the Melting Range:
T1: The temperature at which the first drop of liquid is observed.
T2: The temperature at which the entire sample has completely melted into a clear liquid.
The melting point is reported as the range T1 - T2.
Post-measurement:
Turn off the apparatus and allow it to cool.
Dispose of the used capillary tube in an appropriate glass waste container.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the melting point of N,N-Diphenylacetamide.
Caption: Logical relationship of factors influencing the melting point of a crystalline solid.
In-depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of N,N-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N,N-Diphenylacetamide. This docu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N,N-Diphenylacetamide. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide presents quantitative spectral data in a clear, tabular format, details a standard experimental protocol for data acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction to N,N-Diphenylacetamide
N,N-Diphenylacetamide, an amide derivative, is a compound of interest in organic synthesis and medicinal chemistry. Its structural framework, featuring a central acetamide (B32628) moiety bonded to two phenyl rings, presents a distinct set of signals in NMR spectroscopy. Accurate interpretation of these spectra is crucial for confirming its identity and purity. This guide provides the detailed ¹H and ¹³C NMR spectral data to facilitate this analysis.
¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for N,N-Diphenylacetamide. The data is presented with chemical shifts (δ) in parts per million (ppm), and for ¹H NMR, includes multiplicity and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of N,N-Diphenylacetamide
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Data not available in search results
Data not available in search results
Data not available in search results
Aromatic Protons
Data not available in search results
Data not available in search results
Data not available in search results
Methyl Protons (CH₃)
Table 2: ¹³C NMR Spectral Data of N,N-Diphenylacetamide
Chemical Shift (δ ppm)
Assignment
Data not available in search results
Carbonyl Carbon (C=O)
Data not available in search results
Aromatic Carbons (Quaternary)
Data not available in search results
Aromatic Carbons (CH)
Data not available in search results
Methyl Carbon (CH₃)
Note: Specific, quantitative ¹H and ¹³C NMR data for N,N-Diphenylacetamide, including chemical shifts, multiplicities, and coupling constants, were not available in the provided search results. The tables above are structured to present such data once obtained from a spectral database or experimental analysis.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of N,N-Diphenylacetamide, based on standard laboratory practices for solid organic compounds.
1. Sample Preparation:
Sample Weighing: Accurately weigh 5-10 mg of N,N-Diphenylacetamide for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent may depend on the solubility of the compound and the desired spectral resolution.
Dissolution: Gently swirl the vial to ensure complete dissolution of the solid. If necessary, sonication can be used to aid dissolution.
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming on the deuterium (B1214612) lock signal of the solvent.
¹H NMR Acquisition Parameters (Typical):
Pulse Sequence: A standard single-pulse experiment.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters (Typical):
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 128 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.
3. Data Processing:
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
Integration and Peak Picking: For ¹H NMR, the relative area of each signal is determined by integration. For both ¹H and ¹³C NMR, the precise chemical shift of each peak is determined.
Visualizations
The following diagrams provide a visual representation of the N,N-Diphenylacetamide molecule and a generalized workflow for NMR analysis.
Caption: Chemical structure of N,N-Diphenylacetamide with atom numbering.
Caption: Generalized workflow for NMR spectral analysis.
Exploratory
An In-depth Technical Guide to the FT-IR Spectrum Analysis of N,N-Diphenylacetamide
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of N,N-Diphenylacetamide, tailored for researchers, scientists, and professionals in drug development. It covers th...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of N,N-Diphenylacetamide, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of FT-IR spectroscopy as applied to this tertiary amide, details experimental protocols, and presents a thorough interpretation of the spectral data.
Introduction to FT-IR Spectroscopy of N,N-Diphenylacetamide
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1] For N,N-Diphenylacetamide (C₁₄H₁₃NO), a tertiary amide, FT-IR analysis reveals characteristic vibrational modes of its constituent bonds.[2][3] Unlike primary and secondary amides, tertiary amides like N,N-Diphenylacetamide lack N-H bonds, which simplifies a specific region of the IR spectrum as they do not exhibit N-H stretching or bending vibrations.[4][5] The analysis, therefore, focuses on the carbonyl (C=O) stretching, C-N stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching and bending vibrations.
The number of vibrational modes for a non-linear molecule is calculated using the formula 3N-6, where N is the number of atoms.[6][7] For N,N-Diphenylacetamide (29 atoms), this results in 81 possible fundamental vibrations.
Experimental Protocols
Accurate FT-IR analysis is highly dependent on proper sample preparation.[8] The following are standard protocols for solid samples like N,N-Diphenylacetamide.
ATR is a popular technique for solid and liquid samples due to its minimal sample preparation.[8]
Protocol:
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.[1][9]
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and environment.[1]
Place a small amount of powdered N,N-Diphenylacetamide directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1][9]
Apply pressure using the instrument's clamp to ensure firm and uniform contact between the sample and the crystal.[1][9]
Acquire the FT-IR spectrum of the sample. The typical scanning range for mid-IR is 4000-400 cm⁻¹.[1]
After analysis, clean the crystal surface thoroughly.
This traditional transmission method involves creating a solid pellet of the sample mixed with potassium bromide (KBr).[8]
Protocol:
Grind 1-2 mg of N,N-Diphenylacetamide into a fine powder using an agate mortar and pestle.[9][10]
Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. The sample concentration in KBr should be between 0.2% and 1%.[9][10]
Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture and reduce particle size, which minimizes light scattering.[10]
Transfer the mixture to a pellet die.
Place the die under a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[9]
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Acquire the FT-IR spectrum.
FT-IR Spectrum Analysis and Peak Assignment
The FT-IR spectrum of N,N-Diphenylacetamide is characterized by several key absorption bands. The table below summarizes the expected vibrational modes and their corresponding wavenumbers.
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
3100-3000
Medium-Weak
Aromatic C-H Stretch
3000-2850
Weak
Methyl (CH₃) Symmetric & Asymmetric Stretch
~1670-1650
Strong
Amide I: C=O Stretch (Carbonyl)
1600-1450
Medium-Strong
Aromatic C=C Ring Stretch
~1490
Medium
CH₃ Asymmetric Bending
~1370
Medium
CH₃ Symmetric Bending (Umbrella Mode)
~1350-1250
Strong
Aromatic C-N Stretch
780-680
Strong
Aromatic C-H Out-of-Plane Bending
Detailed Interpretation:
Aromatic C-H Stretch (3100-3000 cm⁻¹): The peaks in this region are characteristic of the C-H stretching vibrations of the two phenyl rings.
Aliphatic C-H Stretch (3000-2850 cm⁻¹): These weak absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the acetyl methyl group.
Amide I Band (C=O Stretch, ~1670-1650 cm⁻¹): This is typically the most intense band in the spectrum of an amide and is due to the carbonyl group's stretching vibration. For tertiary amides, this band generally appears between 1680 and 1630 cm⁻¹.[4]
Aromatic C=C Ring Stretch (1600-1450 cm⁻¹): These absorptions, often appearing as a set of sharp bands, are due to the stretching vibrations within the phenyl rings.
Aliphatic C-H Bending (~1490 cm⁻¹ and ~1370 cm⁻¹): These bands correspond to the asymmetric and symmetric bending (umbrella mode) of the methyl group's C-H bonds.
Aromatic C-N Stretch (~1350-1250 cm⁻¹): A strong band in this region is characteristic of the stretching vibration of the bond between the aromatic ring carbon and the nitrogen atom.[5]
Aromatic C-H Out-of-Plane Bending (780-680 cm⁻¹): These strong absorptions are highly diagnostic of the substitution pattern on the benzene (B151609) rings. For monosubstituted rings, strong bands are expected in this region.
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from a combination of bending, rocking, and other skeletal vibrations.[11]
Visualizations
Caption: General workflow for FT-IR analysis of N,N-Diphenylacetamide.
Caption: Key functional groups and their FT-IR vibrational modes.
Mass spectrometry of N,N-Diphenylacetamide and fragmentation patterns
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the mass spectrometry of N,N-Diphenylacetamide, with a focus on its electron ionization (...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of N,N-Diphenylacetamide, with a focus on its electron ionization (EI) fragmentation patterns. This document is intended to serve as a valuable resource for researchers and professionals involved in analytical chemistry, pharmacology, and drug development who may encounter this compound in their work.
Mass Spectrum and Fragmentation Analysis
Under electron ionization (EI) at 70 eV, N,N-Diphenylacetamide (C₁₄H₁₃NO, MW: 211.26 g/mol ) exhibits a characteristic fragmentation pattern that allows for its unambiguous identification.[1][2] The mass spectrum is defined by a discernible molecular ion peak and a few dominant fragment ions resulting from specific cleavage pathways.
The molecular ion [M]•+ is observed at a mass-to-charge ratio (m/z) of 211.[1] The primary fragmentation route involves a retro-Diels-Alder-type rearrangement, leading to the expulsion of a neutral ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. This is a common fragmentation pathway for N-acetylated compounds. This loss results in the formation of the base peak at m/z 169, which corresponds to the diphenylamine (B1679370) radical cation.
A subsequent fragmentation step involves the loss of a hydrogen radical (H•) from the m/z 169 ion, leading to the formation of a stable, even-electron ion at m/z 168. The high stability of the diphenylaminyl cation contributes to the significant abundance of this fragment.
Other minor fragments observed in the lower mass range of the spectrum can be attributed to the fragmentation of the phenyl rings, such as the phenyl cation at m/z 77.
Data Presentation: Key Fragment Ions
The major ions observed in the electron ionization mass spectrum of N,N-Diphenylacetamide are summarized in the table below. The relative abundance is estimated from the NIST mass spectrum.
m/z
Proposed Fragment Ion
Formula
Relative Abundance (%)
211
[M]•+ (Molecular Ion)
[C₁₄H₁₃NO]•+
30
169
[M - CH₂CO]•+
[C₁₂H₁₁N]•+
100 (Base Peak)
168
[M - CH₂CO - H]•+
[C₁₂H₁₀N]+
95
77
[C₆H₅]+
[C₆H₅]+
15
43
[CH₃CO]+
[C₂H₃O]+
20
Proposed Fragmentation Pathway
The fragmentation cascade of N,N-Diphenylacetamide under electron ionization is depicted in the following diagram.
Caption: Proposed fragmentation pathway of N,N-Diphenylacetamide under EI-MS.
Experimental Protocols: GC-MS Analysis
The following protocol describes a general method for the analysis of N,N-Diphenylacetamide using gas chromatography-mass spectrometry (GC-MS).
Instrumentation
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
Mass Spectrometer: A quadrupole or ion trap mass spectrometer with electron ionization (EI) capability.
GC-MS Parameters
GC Parameter
Setting
Injector Temperature
280 °C
Injection Mode
Splitless
Carrier Gas
Helium
Flow Rate
1.0 mL/min (constant flow)
Oven Program
Initial temperature of 150 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Parameter
Setting
Ionization Mode
Electron Ionization (EI)
Ionization Energy
70 eV
Source Temperature
230 °C
Quadrupole Temperature
150 °C
Mass Range
m/z 40-350
Scan Rate
2 scans/sec
Sample Preparation
Prepare a stock solution of N,N-Diphenylacetamide in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.
Perform serial dilutions to obtain working solutions of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Inject 1 µL of the working solution into the GC-MS system.
Conclusion
The mass spectrometry of N,N-Diphenylacetamide under electron ionization provides a distinctive fragmentation pattern that is highly useful for its identification. The key fragmentation pathways involve the initial loss of a ketene molecule to form the base peak at m/z 169, followed by the loss of a hydrogen radical to yield the prominent ion at m/z 168. The experimental protocol and fragmentation data presented in this guide provide a solid foundation for the analysis of N,N-Diphenylacetamide in various research and development settings.
An In-depth Technical Guide on the Crystal Structure and Polymorphism of N,N-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals Abstract N,N-Diphenylacetamide is a chemical compound with significance in organic synthesis and as a potential scaffold in medicinal chemistry. An understa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diphenylacetamide is a chemical compound with significance in organic synthesis and as a potential scaffold in medicinal chemistry. An understanding of its solid-state properties, including its crystal structure and potential for polymorphism, is critical for its application, particularly in the pharmaceutical industry where such characteristics can influence bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structure of N,N-Diphenylacetamide. While no specific polymorphic forms of N,N-Diphenylacetamide have been reported in the reviewed literature, this guide also details the standard experimental protocols for crystallographic analysis and polymorphism screening that would be essential for a thorough solid-state characterization of this compound.
Introduction
N,N-Diphenylacetamide (C₁₄H₁₃NO) is an amide derivative that has been noted in various chemical contexts. The spatial arrangement of its constituent atoms in the solid state, defined by its crystal structure, dictates many of its physical properties. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial consideration for any compound intended for pharmaceutical use. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and dissolution rates, which can have profound implications for drug development and regulatory approval.
This guide summarizes the available crystallographic data for N,N-Diphenylacetamide and provides detailed methodologies for the experimental techniques used to characterize its crystal structure and investigate its potential for polymorphism.
Crystal Structure of N,N-Diphenylacetamide
The seminal work on the crystal structure of N,N-Diphenylacetamide was published by Krigbaum, Roe, and Woods in 1968. To date, this remains the primary crystallographic study of the compound. The crystallographic data from this study are summarized in Table 1. The compound crystallizes in the monoclinic space group P2₁/c.
Crystallographic Data
Table 1: Crystallographic Data for N,N-Diphenylacetamide
Parameter
Value
Chemical Formula
C₁₄H₁₃NO
Molecular Weight
211.26 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.38
b (Å)
10.96
c (Å)
10.88
α (°)
90
β (°)
108.6
γ (°)
90
Volume (ų)
1173
Z
4
Density (calculated) (g/cm³)
1.195
Data sourced from Krigbaum, W. R., Roe, R.-J., & Woods, J. D. (1968). The crystal structure of N,N-diphenylacetamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(10), 1304-1312.
Polymorphism of N,N-Diphenylacetamide
A thorough review of the scientific literature did not reveal any studies reporting the existence of polymorphic forms of N,N-Diphenylacetamide. The absence of such reports does not definitively preclude the existence of polymorphs. It is possible that the compound is monomorphic under standard crystallization conditions, or that a comprehensive polymorphism screen has not been conducted or published.
Given the importance of identifying all solid forms of a compound in development, a systematic polymorphism screen is highly recommended. The following sections detail the experimental protocols that should be employed for such an investigation.
Experimental Protocols
Single Crystal X-ray Diffraction (SC-XRD)
This technique is the gold standard for the unambiguous determination of a compound's crystal structure.
Objective: To determine the precise atomic arrangement, unit cell dimensions, and space group of a single crystal of N,N-Diphenylacetamide.
Methodology:
Crystal Growth:
Slow evaporation of a saturated solution of N,N-Diphenylacetamide in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at a constant temperature.
Vapor diffusion by placing a vial containing a solution of the compound inside a sealed jar containing a more volatile solvent in which the compound is less soluble.
Cooling crystallization by slowly decreasing the temperature of a saturated solution.
Data Collection:
A suitable single crystal is mounted on a goniometer head.
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.
Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
The collected diffraction data are processed to determine the unit cell parameters and space group.
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
Polymorphism Screening
A comprehensive polymorphism screen involves the crystallization of the compound under a wide variety of conditions to induce the formation of different solid forms.
Objective: To identify all accessible polymorphic forms, solvates, and hydrates of N,N-Diphenylacetamide.
Methodology:
Crystallization Techniques:
Solvent Variation: Crystallization from a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
Temperature Variation:
Cooling crystallization at different rates (rapid and slow).
Evaporation at different temperatures.
Supersaturation Control:
Crash cooling of a saturated solution.
Anti-solvent addition.
Grinding: Mechanical stress induced by grinding the solid material can sometimes lead to polymorphic transformations.
Sublimation: Heating the solid under vacuum to induce a phase change to a gas, followed by condensation to a solid.
Characterization of Solid Forms:
Each solid form obtained is characterized by a combination of analytical techniques to determine if it is a new polymorph.
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events such as melting, crystallization, and solid-solid transitions. Different polymorphs will typically have different melting points and enthalpies of fusion.
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is particularly useful for identifying solvates and hydrates.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can differentiate between polymorphs due to differences in their crystal lattice and molecular conformations.
Hot-Stage Microscopy (HSM): Allows for the visual observation of thermal events, such as melting and phase transitions, as a function of temperature.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of the crystal structure and polymorphism of a compound like N,N-Diphenylacetamide.
Caption: A flowchart illustrating the experimental workflow for determining the crystal structure and screening for polymorphs of N,N-Diphenylacetamide.
Conclusion
The crystal structure of N,N-Diphenylacetamide has been established and is characterized by a monoclinic unit cell. At present, there is no published evidence of polymorphism for this compound. However, for any application where the solid-state properties are critical, a comprehensive polymorphism screen is a necessary step to ensure the selection and control of the desired solid form. The experimental protocols outlined in this guide provide a robust framework for such an investigation, employing a combination of crystallization techniques and solid-state analytical methods. Future research in this area would be valuable to fully elucidate the solid-state landscape of N,N-Diphenylacetamide.
Foundational
Commercial Sources and Mechanistic Insights of N,N-Diphenylacetamide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the commercial availability of N,N-Diphenylacetamide, a key chemical intermediate. Furthermore, it...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of N,N-Diphenylacetamide, a key chemical intermediate. Furthermore, it delves into the synthetic methodologies for its derivatives and explores their potential therapeutic applications, including detailed experimental protocols and a visualization of a proposed mechanism of action.
Commercial Availability of N,N-Diphenylacetamide
N,N-Diphenylacetamide is readily available from a variety of commercial suppliers, catering to the needs of researchers and drug development professionals. The following table summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.
Supplier
Catalog Number
Purity
Quantity
Price (USD)
CAS Number
Melting Point (°C)
Sigma-Aldrich
8205240025
≥98.0% (GC)
25 g
$72.20
519-87-9
100-103
TCI America
D0868
>98.0% (GC)
25 g
-
519-87-9
100.0 - 104.0
Aladdin Scientific
N159280-100g
≥98% (N)
100 g
$249.90
519-87-9
-
BLD Pharmatech (via MilliporeSigma)
BL3H99C595AA
98%
-
-
519-87-9
100-103
Chemsavers
35001
-
100 g
$109.90
519-87-9
100 - 102
Fluorochem
F099672
-
1 g - 100 g
£13.00 - £298.00
519-87-9
-
Biosynth
AAA51987
-
-
-
519-87-9
-
Note: Prices are subject to change and may not include shipping and handling fees. Please visit the supplier's website for the most current information.
Experimental Protocols: Synthesis and Biological Evaluation of N,N-Diphenylacetamide Derivatives
While N,N-Diphenylacetamide itself is primarily a chemical intermediate, its derivatives have been explored for various biological activities. The following protocols, adapted from peer-reviewed literature, detail the synthesis of such derivatives and methods for their biological evaluation.
Protocol 1: Synthesis of 2-Chloro-N,N-diphenylacetamide[1]
This protocol describes the initial chloroacetylation of diphenylamine (B1679370), a common precursor for further derivatization.
Materials:
Diphenylamine
Toluene
Chloroacetyl chloride
Crushed ice
Cold water
Ethanol
Procedure:
Dissolve diphenylamine (0.04 M) in 200 mL of toluene.
Add chloroacetyl chloride (0.04 M) to the solution.
Reflux the reaction mixture for 4 hours.
Pour the reaction mixture into crushed ice.
Allow the mixture to stand overnight to facilitate product precipitation.
Filter the precipitate and wash it with cold water.
Dry the product and recrystallize it from ethanol.
Protocol 2: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide[1]
This protocol details the conversion of the chloro-derivative to a hydrazino-derivative, a key step in creating a library of bioactive compounds.
This protocol provides a general workflow for assessing the cytotoxic effects of N-phenylacetamide derivatives against cancer cell lines.
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the synthesized N-phenylacetamide derivatives. Include a negative control (vehicle) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Synthesis and Potential Mechanism of Action
To further aid in the understanding of the synthesis and potential biological activity of N,N-Diphenylacetamide derivatives, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for creating bioactive N,N-Diphenylacetamide derivatives.
Caption: Proposed inhibition of COX enzymes by N,N-Diphenylacetamide derivatives.
Recent studies have investigated derivatives of 2-chloro-N,N-diphenylacetamide for their analgesic properties through the inhibition of cyclo-oxygenase (COX) enzymes.[1] Molecular docking studies suggest that these compounds may bind to the active sites of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] This proposed mechanism of action opens avenues for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) based on the N,N-diphenylacetamide scaffold.
An In-depth Technical Guide to the Health and Safety of N,N-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the available health and safety information for N,N-Diphenylacetamide. It is intended for inf...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available health and safety information for N,N-Diphenylacetamide. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).
Executive Summary
N,N-Diphenylacetamide is a chemical compound with applications in organic synthesis. This guide summarizes its known health and safety profile, including physical and chemical properties, hazard identification, handling procedures, and emergency measures. While specific quantitative toxicological data for N,N-Diphenylacetamide is limited in publicly available literature, this guide provides information on its known hazards, such as skin, eye, and respiratory irritation. For comparative purposes, toxicological data for structurally related compounds, N,N-Diethylphenylacetamide (DEPA) and N,N-Dimethylacetamide (DMAC), are also presented. Furthermore, detailed experimental protocols for key toxicological assays are provided to aid researchers in the evaluation of this and similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Diphenylacetamide is presented in Table 1.
Table 1: Physicochemical Properties of N,N-Diphenylacetamide
Repeated Dose Toxicity:
No repeated dose toxicity data (e.g., No-Observed-Adverse-Effect Level - NOAEL) for N,N-Diphenylacetamide was found. For DMAC, repeated exposure has been shown to cause liver damage in workers and focal necrosis of the liver in rats.[8]
Experimental Protocols
This section details the methodologies for key toxicological assessments based on OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause skin irritation or corrosion.
Test System: Healthy, young adult albino rabbits.
Procedure:
Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
A 0.5 g sample of the test substance (if solid) or 0.5 mL (if liquid) is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.
The patch is left in place for 4 hours.
After 4 hours, the patch is removed, and the skin is gently cleansed to remove any residual test substance.
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
Observations are scored according to a graded scale.[9]
Workflow for Acute Dermal Irritation/Corrosion Test (OECD 404).
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Test System: Healthy, young adult albino rabbits.
Procedure:
The test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit.
The eyelids are gently held together for about one second.
The other eye remains untreated and serves as a control.
The eyes are examined at 1, 24, 48, and 72 hours after application.
Effects on the cornea, iris, and conjunctiva are scored.[5]
Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This in vitro assay is used to assess the mutagenic potential of a chemical.
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.
Procedure:
The test substance, at various concentrations, is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).
This mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain.
The plates are incubated for 48-72 hours.
The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.
A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[10]
Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).
Putative Signaling Pathway for Irritation
In the absence of specific data for N,N-Diphenylacetamide, a putative signaling pathway for skin and eye irritation is proposed based on general mechanisms of chemical-induced irritation. This pathway is hypothetical and requires experimental validation.
Chemical irritants can induce cellular stress and damage, leading to an inflammatory response. This often involves the activation of signal transduction pathways that regulate the expression of pro-inflammatory cytokines and chemokines.
Putative Signaling Pathway for Chemical-Induced Irritation.
Safe Handling and Storage
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Fire-Fighting Measures: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus and full protective clothing.
Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up and place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling N,N-Diphenylacetamide:
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed.
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced.
Conclusion
N,N-Diphenylacetamide is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific quantitative toxicological data are limited, the available information indicates a need for appropriate engineering controls and personal protective equipment to minimize exposure. Further research is warranted to fully characterize its toxicological profile and to elucidate the specific molecular pathways involved in its biological effects. This guide provides a foundation for safe handling practices and a framework for further toxicological evaluation.
N,N-Diphenylacetamide: A Technical Guide to its Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N,N-Diphenylacetamide, a tertiary amide of significant interest in synthetic chemistry. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Diphenylacetamide, a tertiary amide of significant interest in synthetic chemistry. The document details its physicochemical properties, outlines key experimental protocols for its synthesis, and delves into its historical context, tracing its origins from the foundational period of organic chemistry. This guide is intended to be a valuable resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.
Introduction
N,N-Diphenylacetamide, also known as N-acetyldiphenylamine, is an aromatic organic compound featuring an acetyl group attached to the nitrogen atom of a diphenylamine (B1679370) moiety. Its structure, combining bulky phenyl groups with a planar amide, gives rise to unique chemical and physical properties that have been explored in various chemical contexts. While not as widely known as some of its structural relatives like acetanilide (B955), N,N-Diphenylacetamide serves as an important model compound in the study of tertiary amides and has been utilized as a ligand and an intermediate in the synthesis of more complex molecules.[1][2][3] This guide will explore the discovery, synthesis, and historical significance of this compound.
Physicochemical Properties
A summary of the key quantitative data for N,N-Diphenylacetamide is presented in the table below for easy reference and comparison.
Experimental Protocols: Synthesis of N,N-Diphenylacetamide
The primary methods for the synthesis of N,N-Diphenylacetamide involve the N-acetylation of diphenylamine. This is typically achieved by reacting diphenylamine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).
Synthesis via Acetyl Chloride
This method utilizes the high reactivity of acetyl chloride to achieve efficient acetylation of diphenylamine.
Reaction:
(C₆H₅)₂NH + CH₃COCl → (C₆H₅)₂NCOCH₃ + HCl
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (1 molar equivalent) in a suitable inert solvent such as toluene (B28343) or dichloromethane (B109758) (DCM).[8][9]
Slowly add acetyl chloride (at least 1 molar equivalent) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing crushed ice or cold water to precipitate the crude product and to quench any unreacted acetyl chloride.[8]
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any hydrochloric acid and other water-soluble impurities.
The crude N,N-Diphenylacetamide can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).[8]
Synthesis via Acetic Anhydride
This method uses the less reactive but more easily handled acetic anhydride as the acetylating agent.
Reaction:
(C₆H₅)₂NH + (CH₃CO)₂O → (C₆H₅)₂NCOCH₃ + CH₃COOH
Procedure:
In a round-bottom flask fitted with a reflux condenser, combine diphenylamine (1 molar equivalent) and an excess of acetic anhydride (typically 2-3 molar equivalents).[9][10]
The reaction can be performed neat or in the presence of an inert solvent like glacial acetic acid.[11]
Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by TLC.
After the reaction is complete, allow the mixture to cool to room temperature.
Slowly and carefully pour the cooled mixture into a large volume of cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
Isolate the crude product by vacuum filtration and wash thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acetic acid.
The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.
Synthetic Workflow for N,N-Diphenylacetamide.
Discovery and Historical Context
The precise date and discoverer of N,N-Diphenylacetamide are not prominently documented in readily available historical records. However, its discovery can be situated within the broader context of the development of organic synthesis in the mid-19th century. The foundational work on amides and acetylation reactions was laid by chemists such as Charles Gerhardt and Auguste Cahours .
Gerhardt's work in the 1850s on the theory of types and his synthesis of acid anhydrides, including acetic anhydride, were monumental in providing the tools and theoretical framework for reactions like the acetylation of amines.[12][13] His investigations into the reactions of acid chlorides and anhydrides with various organic compounds paved the way for the systematic synthesis of amides.
The parent amine, diphenylamine, was first purposefully synthesized in 1866 by a group of French chemists.[7] Given the established methods of acetylation at the time, it is highly probable that N,N-Diphenylacetamide was first synthesized shortly thereafter by reacting diphenylamine with either acetyl chloride or acetic anhydride.
The historical significance of N,N-Diphenylacetamide is also linked to its simpler analogue, acetanilide (N-phenylacetamide) . Acetanilide was introduced as an analgesic and antipyretic in the 1880s, marking one of the earliest successes in synthetic medicinal chemistry.[14] The therapeutic application of acetanilide spurred further research into N-acylated aromatic amines, a class to which N,N-Diphenylacetamide belongs.
In the early 20th century, diphenylamine and its derivatives found significant industrial applications. They were, and continue to be, widely used as antioxidants in the rubber industry, as stabilizers for nitrocellulose-based explosives and propellants, and in the synthesis of dyes and pharmaceuticals.[7][15][16][17] While N,N-Diphenylacetamide itself may not have had a large-scale industrial application, its synthesis and chemical properties would have been of interest within the broader exploration of diphenylamine chemistry.
More recently, research has explored the synthesis of various derivatives of N,N-Diphenylacetamide, investigating their potential biological activities, including antimicrobial and analgesic properties.[8][18][19][20]
Logical Relationships in the Historical Context.
Conclusion
N,N-Diphenylacetamide, while not a compound of major industrial or pharmaceutical fame in its own right, holds a significant place in the landscape of organic chemistry. Its synthesis is a classic example of N-acetylation, a fundamental transformation in organic synthesis. The historical context of its likely discovery is rooted in the pioneering work of 19th-century chemists who laid the groundwork for modern synthetic chemistry. Today, it continues to be a relevant molecule in research, particularly as a scaffold for the development of new compounds with potential biological activities. This guide has provided a detailed overview of its properties, synthesis, and historical background to serve as a valuable reference for the scientific community.
A Technical Guide to the Preliminary Biological Activity Screening of N,N-Diphenylacetamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the preliminary biological activity screening of N,N-Diphenylacetamide and, more extensiv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological activity screening of N,N-Diphenylacetamide and, more extensively, its derivatives. While data on the parent compound is limited, its core structure serves as a key scaffold in the development of various biologically active molecules. This document collates available quantitative data on the antimicrobial, anticancer, and anti-inflammatory properties of N,N-Diphenylacetamide derivatives. Detailed experimental protocols for key screening assays are provided to facilitate further research and development in this area.
Introduction
N,N-Diphenylacetamide is an organic compound featuring a central acetamide (B32628) moiety with two phenyl groups attached to the nitrogen atom. While its direct biological applications are not extensively documented, the N,N-diphenylacetamide core is a recurring motif in a variety of pharmacologically active compounds. This guide focuses on the preliminary biological screening of this class of molecules, summarizing the existing data on derivatives and providing detailed methodologies for their evaluation. The aim is to furnish researchers and drug development professionals with a foundational understanding of the potential therapeutic applications of N,N-Diphenylacetamide derivatives.
Synthesis of N,N-Diphenylacetamide Derivatives
The synthesis of N,N-Diphenylacetamide derivatives often starts with the chloroacetylation of diphenylamine (B1679370).[1] This is followed by further reactions to introduce various functional groups, leading to a diverse library of compounds for biological screening.[1]
A general synthetic scheme is presented below:
General synthesis workflow for N,N-Diphenylacetamide derivatives.
Antimicrobial Activity
Derivatives of N,N-Diphenylacetamide have demonstrated notable antimicrobial and antifungal activities.[1][2][3] The cup-plate method is a common preliminary screening technique to assess this activity.[1]
Note: "Significant Activity" is as reported in the source, specific inhibition zone diameters were not provided.
Experimental Protocol: Cup-Plate Agar (B569324) Diffusion Method
This method is a widely used technique for the preliminary screening of antimicrobial activity.
Experimental workflow for the cup-plate agar diffusion method.
Methodology:
Media Preparation: A suitable agar medium is prepared, sterilized by autoclaving, and allowed to cool to approximately 45-50°C.
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
Pouring Plates: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
Well Creation: Wells or "cups" of a standard diameter (e.g., 6-8 mm) are aseptically cut into the solidified agar using a sterile cork borer.
Application of Test Substance: A defined volume of the test compound, dissolved in a suitable solvent, is added to each well. A negative control (solvent alone) and a positive control (a known antimicrobial agent) are also included.
Incubation: The plates are incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).
Observation and Measurement: After incubation, the plates are examined for zones of inhibition (clear areas around the wells where microbial growth has been prevented). The diameter of these zones is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.
Anticancer Activity
Several derivatives of N,N-Diphenylacetamide have been investigated for their cytotoxic effects against various cancer cell lines.[4][5][6] The MTS assay is a frequently employed colorimetric method to assess cell viability and, consequently, the cytotoxic potential of compounds.[7]
Quantitative Data: In Vitro Cytotoxicity (IC50 Values)
The MTS assay is a quantitative colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Experimental workflow for the MTS cytotoxicity assay.
Methodology:
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the N,N-Diphenylacetamide derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
MTS Reagent Addition: Following the treatment period, the MTS reagent is added to each well.
Incubation with MTS: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Anti-inflammatory and Analgesic Activity
Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their potential analgesic properties.[8] Molecular docking studies suggest that these compounds may exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[8]
Potential Signaling Pathway: COX Inhibition
The anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which in turn blocks the synthesis of prostaglandins.
Potential signaling pathway for anti-inflammatory and analgesic activity.
Conclusion
The preliminary biological screening of N,N-Diphenylacetamide derivatives has revealed promising antimicrobial, anticancer, and anti-inflammatory activities. The N,N-diphenylacetamide scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The experimental protocols and data presented in this guide offer a foundation for further research into the pharmacological potential of this class of compounds. Future studies should aim to elucidate the specific mechanisms of action and structure-activity relationships to optimize the therapeutic efficacy and safety of N,N-Diphenylacetamide-based drug candidates. Further investigation into the biological activities of the parent N,N-Diphenylacetamide molecule is also warranted to fully understand the contribution of the core structure to the observed effects.
Synthesis of N,N-Diphenylacetamide from diphenylamine and acetic anhydride
Application Note & Protocol For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of N,N-diphenylacetamide through the N-acetylation of di...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N,N-diphenylacetamide through the N-acetylation of diphenylamine (B1679370) using acetic anhydride (B1165640). N,N-diphenylacetamide is a valuable intermediate in organic synthesis and drug discovery. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product. Additionally, a summary of key quantitative data is presented, along with a visual representation of the experimental workflow.
Introduction
N-acetylation is a fundamental transformation in organic chemistry, employed for the protection of amino groups and the synthesis of a wide array of amide-containing compounds. The reaction between a primary or secondary amine and an acetylating agent, such as acetic anhydride, provides a straightforward and efficient route to the corresponding acetamide. In this application note, we detail the synthesis of N,N-diphenylacetamide, a tertiary amide, from the secondary amine diphenylamine and acetic anhydride. The procedure is robust and can be adapted for various research and development applications.
Reaction Scheme
The overall reaction for the synthesis of N,N-diphenylacetamide is as follows:
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and the product.
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diphenylamine (1 equivalent) in toluene (a suitable volume to ensure dissolution, e.g., 10 mL per gram of diphenylamine).
Addition of Acetic Anhydride: While stirring, add an excess of acetic anhydride (typically 1.5 to 2 equivalents) to the flask.
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. Subsequently, add a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acetic acid byproduct. Continue the addition until the effervescence of CO₂ ceases.
Extraction: Transfer the mixture to a separatory funnel. If toluene was used as the solvent, the organic layer will be the upper layer. If dichloromethane (B109758) was used, the organic layer will be the lower layer. Separate the organic layer from the aqueous layer. Wash the organic layer twice with the saturated sodium bicarbonate solution, followed by one wash with brine (saturated NaCl solution).
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent using a rotary evaporator to yield the crude N,N-diphenylacetamide.
Purification: The crude product can be purified by recrystallization. A suitable solvent system for recrystallization is ethanol/water or toluene/hexane.[3] Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis of N,N-diphenylacetamide.
Laboratory Scale Synthesis of N,N-Diphenylacetamide: An Application Note and Protocol
Abstract This document provides detailed protocols for the laboratory-scale synthesis of N,N-Diphenylacetamide, a valuable tertiary amide intermediate in organic synthesis. Two primary synthetic routes are presented: the...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of N,N-Diphenylacetamide, a valuable tertiary amide intermediate in organic synthesis. Two primary synthetic routes are presented: the acylation of diphenylamine (B1679370) with acetyl chloride and the more classical approach using acetic anhydride. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes comprehensive experimental procedures, purification methods, and characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, summarized in clear, tabular formats. Additionally, a graphical representation of the experimental workflow is provided using the DOT language.
Introduction
N,N-Diphenylacetamide is a chemical intermediate with applications in the synthesis of various organic compounds. Its preparation is a fundamental example of N-acylation of a secondary amine, a crucial reaction in the formation of amide bonds. This document outlines two reliable methods for its synthesis on a laboratory scale, starting from the readily available precursor, diphenylamine. The protocols detail the reaction setup, workup, and purification procedures to obtain the desired product in good yield and purity.
Physicochemical Properties
Property
Value
IUPAC Name
N,N-diphenylacetamide
Synonyms
Acetyldiphenylamine, N-Phenylacetanilide
CAS Number
519-87-9
Molecular Formula
C₁₄H₁₃NO
Molecular Weight
211.26 g/mol
Appearance
White to off-white crystalline powder
Melting Point
100-103 °C
Boiling Point
130 °C at 0.02 mmHg
Solubility
Soluble in common organic solvents like dichloromethane, chloroform, and hot ethanol (B145695). Insoluble in water.
Experimental Protocols
Two primary methods for the synthesis of N,N-Diphenylacetamide are detailed below.
Method 1: Synthesis from Diphenylamine and Acetyl Chloride
This method offers a direct and high-yielding route to the target compound.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.69 g (0.01 mol) of diphenylamine in 50 mL of anhydrous toluene.
Addition of Acetyl Chloride: While stirring, slowly add 0.78 mL (0.011 mol) of acetyl chloride to the solution at room temperature. The reaction is exothermic, and HCl gas will be evolved. It is crucial to perform this step in a well-ventilated fume hood.
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the excess acetyl chloride and the HCl byproduct.
Extraction: Separate the organic layer. Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and then with 25 mL of brine.
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Recrystallize the crude solid from hot ethanol to obtain pure N,N-diphenylacetamide as white crystals. A high yield of the intermediate product, 2-chloro-N,N-diphenylacetamide, has been reported to be as high as 97% using a similar procedure with chloroacetyl chloride.[1]
Method 2: Synthesis from Diphenylamine and Acetic Anhydride
This is a classic method for acetylation, often requiring a catalyst or higher temperatures.
Reaction Scheme:
(C₆H₅)₂NH + (CH₃CO)₂O → (C₆H₅)₂NCOCH₃ + CH₃COOH
Materials and Reagents:
Reagent/Material
Grade
Supplier
Quantity (per 0.01 mol scale)
Diphenylamine
Reagent Grade, ≥98%
Sigma-Aldrich
1.69 g (0.01 mol)
Acetic Anhydride
Reagent Grade, ≥99%
Sigma-Aldrich
2.0 mL (2.16 g, 0.021 mol)
Glacial Acetic Acid
ACS Grade
Fisher Scientific
10 mL
Round-bottom flask (50 mL)
-
-
1
Reflux condenser
-
-
1
Magnetic stirrer & stir bar
-
-
1
Heating mantle
-
-
1
Ice-water bath
-
-
1
Büchner funnel & flask
-
-
1
Procedure:
Reaction Setup: In a 50 mL round-bottom flask, combine 1.69 g (0.01 mol) of diphenylamine and 10 mL of glacial acetic acid.
Addition of Acetic Anhydride: To this solution, carefully add 2.0 mL (0.021 mol) of acetic anhydride.
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 5 hours.[2]
Workup and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled solution in a slow stream into a beaker containing 100 mL of ice-cold water while stirring vigorously. The crude N,N-diphenylacetamide will precipitate as a solid.
Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold deionized water to remove any unreacted starting materials and acetic acid.
Purification: Recrystallize the crude product from hot ethanol to obtain pure N,N-diphenylacetamide.
Characterization Data
¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ) (ppm)
Multiplicity
Integration
Assignment
~7.35 - 7.15
m
10H
Aromatic protons (Ar-H)
~2.10
s
3H
Methyl protons (CH₃)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) (ppm)
Assignment
~170.5
Carbonyl carbon (C=O)
~141.0
Quaternary aromatic carbon (Ar-C)
~129.0
Aromatic CH (Ar-CH)
~128.5
Aromatic CH (Ar-CH)
~126.0
Aromatic CH (Ar-CH)
~22.5
Methyl carbon (CH₃)
Solvent: DMSO-d₆
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)
Intensity
Assignment
~3060
m
Aromatic C-H stretch
~2930
w
Aliphatic C-H stretch
~1660
s
Amide C=O stretch (ν C=O)
~1590, 1490, 1450
m
Aromatic C=C ring stretches
~1270
m
C-N stretch
~700, 750
s
C-H out-of-plane bend
Sample Preparation: KBr pellet
Experimental Workflow Diagram
Caption: Synthetic routes for N,N-Diphenylacetamide.
Safety Precautions
Acetyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood.
Toluene is flammable and toxic. Avoid inhalation and skin contact.
Diphenylamine is toxic if swallowed or inhaled.
Always wear appropriate PPE and work in a well-ventilated area.
Conclusion
The protocols described provide effective and reproducible methods for the laboratory-scale synthesis of N,N-Diphenylacetamide. Method 1, utilizing acetyl chloride, is a more rapid and direct approach. Method 2, employing acetic anhydride, is a classic and reliable alternative. The choice of method may depend on the availability of reagents and the desired scale of the reaction. The provided characterization data will aid in confirming the identity and purity of the final product.
Application Notes: N,N-Diphenylacetamide-Based Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals. Introduction: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carb...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Recently, derivatives of N,N-Diphenylacetamide have emerged as a versatile and powerful class of supporting ligands. Specifically, thioether, selenoether, and telluroether compounds incorporating the N,N-diphenylacetamide moiety have been shown to form highly active and robust palladium(II) complexes.[1][2] These pre-catalysts have demonstrated exceptional activity in Suzuki-Miyaura and C-O cross-coupling reactions, often functioning at very low catalyst loadings and, in some cases, under mild, aerobic conditions at room temperature.[1][2]
These application notes provide a summary of the performance data and detailed experimental protocols for utilizing these N,N-Diphenylacetamide-based ligands in key palladium-catalyzed cross-coupling reactions.
General Catalytic Cycle: Suzuki-Miyaura Coupling
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The N,N-Diphenylacetamide-based ligand (represented as 'L') plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition and reductive elimination.
Application Notes and Protocols: N,N-Diphenylacetamide in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of N,N-diphenylacetamide and its derivatives as versatile synthons in the creation o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N,N-diphenylacetamide and its derivatives as versatile synthons in the creation of novel, bioactive heterocyclic compounds. The following sections detail synthetic protocols, quantitative biological data, and relevant biological pathways for compounds derived from this scaffold, demonstrating its significance in medicinal chemistry and drug discovery.
Synthesis of Thiazole-Containing Acetamide Derivatives as Analgesic Agents
A notable application of N,N-diphenylacetamide is in the synthesis of thiazole-containing derivatives that exhibit analgesic properties through the inhibition of cyclooxygenase (COX) enzymes. The core synthetic strategy involves the initial preparation of 2-chloro-N,N-diphenylacetamide, which serves as a key intermediate for subsequent heterocycle formation.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate A)
Pour the cooled reaction mixture into crushed ice.
Allow the product to precipitate overnight.
Filter the precipitate, wash with cold water, dry, and recrystallize from ethanol (B145695) to obtain 2-chloro-N,N-diphenylacetamide.[1]
Protocol 2: Synthesis of N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (Compound AKM-2)
This multi-step synthesis starts with the cyclization of 2-chloro-N,N-diphenylacetamide.
Step 1: Synthesis of N4,N4-diphenylthiazole-2,4-diamine (Intermediate B)
React 2-chloro-N,N-diphenylacetamide (A) with thiourea (B124793) under reflux with constant stirring.[2]
Step 2: Synthesis of 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide (Intermediate C)
Perform chloroacetylation of compound B with chloroacetyl chloride in chloroform, using a catalytic amount of potassium carbonate.[2]
Step 3: Synthesis of 2-((4-aminophenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide (Intermediate D)
Stir compound C with 4-aminoaniline in dry acetone.[2]
Step 4: Synthesis of the final compound (AKM-2)
React compound D with 3-methylbenzaldehyde (B113406) in glacial acetic acid and ethyl alcohol to yield the final product, AKM-2.[2]
Biological Activity and Data
The synthesized compound AKM-2 was evaluated for its analgesic activity using the hot plate method and its potential to inhibit COX-1 and COX-2 enzymes was assessed through molecular docking studies.
Table 1: In-Vivo Analgesic Activity of Acetamide Derivatives [2]
Compound
Dose (mg/kg b.w.)
Analgesic Action (Reaction Time in sec ± SEM)
Control
-
3.12 ± 0.05
AKM-1
200
4.25 ± 0.02
AKM-2
200
7.15 ± 0.08
AKM-3
200
5.34 ± 0.04
Diclofenac Sodium
10
8.24 ± 0.06
SEM: Standard Error of the Mean
Table 2: Molecular Docking Scores against COX Enzymes [2]
Compound
COX-1 Docking Score (kcal/mol)
COX-2 Docking Score (kcal/mol)
AKM-1
-7.2
-8.1
AKM-2
-8.9
-9.5
AKM-3
-7.8
-8.5
Diclofenac
-8.5
-9.2
Diagrams
Caption: Synthetic workflow for the preparation of AKM-2.
Caption: Mechanism of action for COX inhibitors like AKM-2.
Synthesis of Hydrazine-Containing Acetamide Derivatives as Antimicrobial Agents
The intermediate, 2-chloro-N,N-diphenylacetamide, also serves as a precursor for the synthesis of hydrazine (B178648) derivatives with significant antimicrobial and antifungal activities. This is achieved by nucleophilic substitution of the chlorine atom with hydrazine hydrate (B1144303).
Experimental Protocols
Protocol 3: Synthesis of 2-Hydrazino-N,N-diphenylacetamide [1]
Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 ml of methanol.
Add hydrazine hydrate (0.004 M) to the solution.
Reflux the reaction mixture for 48 hours.
Keep the mixture in a refrigerator overnight to facilitate precipitation.
Filter the product and recrystallize from ethanol.
Yield: 88%
Melting Point: 60-65°C
Protocol 4: General Procedure for the Synthesis of Substituted Aromatic Aldehyde Derivatives of 2-Hydrazino-N,N-diphenylacetamide (e.g., Compound A7) [1][3]
Dissolve 2-hydrazino-N,N-diphenylacetamide in methanol.
Add a few drops of glacial acetic acid to catalyze the reaction.
Reflux the mixture for 4-6 hours.
Pour the reaction mixture into crushed ice.
Filter the resulting precipitate, wash with water, dry, and recrystallize from ethanol.
Biological Activity and Data
The synthesized compounds were screened for their antibacterial and antifungal activities using the cup-plate method. The zone of inhibition was measured to determine the efficacy of the compounds against various microbial strains.
Table 3: Antimicrobial and Antifungal Activity of Hydrazine Derivatives (Zone of Inhibition in mm) [1][3]
Caption: Synthetic workflow for antimicrobial hydrazine derivatives.
Conclusion
N,N-Diphenylacetamide and its chloro-substituted derivative are valuable and versatile starting materials for the synthesis of a range of bioactive heterocyclic compounds. The protocols and data presented herein demonstrate their successful application in generating novel analgesic and antimicrobial agents. These findings underscore the potential of the N,N-diphenylacetamide scaffold for further exploration in the development of new therapeutic agents. Researchers are encouraged to utilize these methodologies as a foundation for the design and synthesis of new, potent drug candidates.
Application Note: Preparation and Antimicrobial Evaluation of N,N-Diphenylacetamide Derivatives
Audience: Researchers, scientists, and drug development professionals. Introduction The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Acetamide derivatives are a class of organic compounds that have been explored for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties.[1] The N,N-diphenylacetamide scaffold, in particular, offers a versatile platform for chemical modification to generate libraries of compounds for antimicrobial screening. The core structure, derived from diphenylamine (B1679370) (DPA), is associated with antimicrobial effects.[2][3] This document provides detailed protocols for the synthesis of N,N-diphenylacetamide derivatives and their subsequent evaluation for antimicrobial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Synthetic Pathway and Experimental Workflow
The overall process involves a two-step synthesis followed by purification, characterization, and antimicrobial screening. The general synthetic route starts with the chloroacetylation of diphenylamine to form a key intermediate, 2-chloro-N,N-diphenylacetamide. This intermediate is then further derivatized.
Caption: General experimental workflow from synthesis to antimicrobial data analysis.
Detailed Experimental Protocols
3.1. Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate)
This protocol is based on the chloroacetylation of diphenylamine.[2][4]
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
Sterile 96-well microtiter plates
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control
DMSO (for dissolving compounds)
Spectrophotometer (plate reader)
Procedure:
Preparation of Inoculum: Grow microbial cultures overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Preparation: Prepare a stock solution of each synthesized derivative and the standard antibiotic in DMSO (e.g., 10 mg/mL).
Serial Dilution:
Add 100 µL of sterile broth to all wells of a 96-well plate.
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 2x concentrated starting solution.
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[9]
Column 11 serves as the growth control (broth + inoculum, no compound), and Column 12 serves as the sterility control (broth only).
Inoculation: Add 100 µL of the prepared microbial inoculum to all wells from column 1 to 11. The final volume in each well will be 200 µL.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8] Growth can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Data Presentation
The antimicrobial activity of synthesized derivatives is quantitatively summarized by their MIC values. Lower MIC values indicate higher potency.
Table 1: Minimum Inhibitory Concentration (MIC) of N,N-Diphenylacetamide Derivatives (µg/mL)
Compound ID
Substituent (R)
S. aureus (Gram +)
B. subtilis (Gram +)
E. coli (Gram -)
C. albicans (Fungus)
DPA-01
H
64
128
>256
128
DPA-02
4-Cl
16
32
128
64
DPA-03
4-NO₂
32
64
256
64
DPA-04
3-CH₃
32
32
>256
128
Cipro
(Standard)
1
0.5
0.25
NA
Fluco
(Standard)
NA
NA
NA
8
(Note: Data presented are representative and for illustrative purposes. Cipro: Ciprofloxacin, Fluco: Fluconazole, NA: Not Applicable)
Postulated Mechanism of Action
The precise molecular mechanism of action for many N,N-diphenylacetamide derivatives is still an area of active investigation. However, it is hypothesized that these compounds may exert their antimicrobial effects by disrupting essential cellular processes in microbes. Some studies involving similar heterocyclic scaffolds suggest that potential targets could include bacterial DNA gyrase or enzymes involved in cell wall synthesis.[10] The lipophilicity and electronic properties of the substituents on the phenyl rings often play a crucial role in modulating this activity.
Caption: Postulated mechanisms for antimicrobial action of test compounds.
Application Notes and Protocols for N,N-Diphenylacetamide in the Development of Novel Analgesic Agents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of N,N-diphenylacetamide and its derivatives in the discovery of new analgesic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N,N-diphenylacetamide and its derivatives in the discovery of new analgesic agents. This document details their mechanism of action, protocols for assessing their analgesic efficacy and safety, and presents relevant quantitative data.
Introduction
N,N-diphenylacetamide is a chemical scaffold that has garnered interest in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including analgesic properties. The primary mechanism of action for the analgesic effects of many N,N-diphenylacetamide derivatives is believed to be the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory and pain pathways. This mode of action is similar to that of well-known non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate pain and inflammation.[1] By inhibiting COX enzymes, N,N-diphenylacetamide derivatives can reduce the production of prostaglandins, thereby alleviating pain. Some derivatives may exhibit selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: Inhibition of the COX pathway by N,N-diphenylacetamide derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of N,N-diphenylacetamide derivatives as potential analgesic agents.
In Vivo Analgesic Activity Assays
1. Hot Plate Test
This method is used to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
Apparatus: Hot plate apparatus with adjustable temperature control.
Animals: Swiss albino mice (20-25 g).
Procedure:
Maintain the hot plate temperature at 55 ± 0.5°C.
Acclimatize the mice to the experimental room for at least 1 hour before the test.
Gently place each mouse on the hot plate and start a stopwatch.
Observe the mouse for signs of pain, such as paw licking or jumping.
Record the time (in seconds) until the first sign of pain is observed. This is the baseline latency.
Administer the test compound (e.g., N,N-diphenylacetamide derivative) or a standard drug (e.g., Diclofenac sodium) intraperitoneally (i.p.) or orally (p.o.).
After a predetermined time (e.g., 30, 60, 90, and 120 minutes) post-administration, repeat the hot plate test and record the reaction time.
A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate.
Data Analysis: The increase in reaction time compared to the baseline and the control group indicates analgesic activity. The results are often expressed as the mean reaction time ± SEM.
2. Acetic Acid-Induced Writhing Test
This test is a model of visceral pain used to evaluate peripherally acting analgesics.
Apparatus: Observation chambers, syringes, and a stopwatch.
Animals: Swiss albino mice (20-25 g).
Procedure:
Fast the mice for 12-18 hours before the experiment, with free access to water.
Divide the animals into groups (control, standard, and test groups).
Administer the vehicle (control), standard drug (e.g., Aspirin), or test compound orally or intraperitoneally.
After a pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to induce writhing.
Immediately place each mouse in an individual observation chamber.
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a 10-minute period.
Data Analysis: The number of writhes in the test groups is compared to the control group. The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
3. Rota-Rod Test
This test is used to assess motor coordination and to identify any potential sedative or muscle relaxant effects of the test compounds that could interfere with the results of the analgesic assays.
Apparatus: Rota-rod apparatus.
Animals: Swiss albino mice (20-25 g).
Procedure:
Train the mice to stay on the rotating rod at a constant speed (e.g., 20-25 rpm) for a set period (e.g., 2-5 minutes).
On the day of the experiment, record the baseline time each mouse can stay on the rotating rod.
Administer the test compound or vehicle.
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the rota-rod and record the time they remain on the rod.
Data Analysis: A significant decrease in the time spent on the rota-rod compared to the baseline and control group may indicate motor impairment.
In Vitro Enzyme Inhibition Assays
1. COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate.
Materials:
Purified ovine COX-1 and human recombinant COX-2 enzymes.
Test compounds and reference inhibitors (e.g., Celecoxib, Diclofenac).
96-well microplate and a microplate reader.
Procedure:
In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
Add the test compound at various concentrations or a vehicle control.
Pre-incubate the plate to allow the compound to interact with the enzyme.
Add the chromogenic substrate.
Initiate the reaction by adding arachidonic acid.
Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) kinetically for 5-10 minutes.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflows
Caption: General workflow for in vivo analgesic activity assessment.
Caption: Workflow for in vitro COX enzyme inhibition assay.
Quantitative Data
The following tables summarize representative data for the analgesic and COX inhibitory activities of N,N-diphenylacetamide derivatives and standard drugs.
Table 1: Analgesic Activity of N,N-Diphenylacetamide Derivatives in the Hot Plate Test
Treatment Group
Dose (mg/kg)
Mean Reaction Time (seconds) ± SEM
Control (Vehicle)
-
4.12 ± 0.15
Diclofenac Sodium
10
9.85 ± 0.21
Compound AKM-1
200
5.34 ± 0.18
Compound AKM-2
200
8.92 ± 0.25
Compound AKM-3
200
6.78 ± 0.20
*Data is illustrative and based on findings for 2-chloro-N,N-diphenylacetamide derivatives.[1]
*p < 0.05 compared to the control group.
Table 2: Analgesic Activity of Acetamide (B32628) Derivatives in the Acetic Acid-Induced Writhing Test
Treatment Group
Dose (mg/kg)
Mean Number of Writhes ± SEM
% Inhibition
Control (Vehicle)
-
35.4 ± 2.1
-
Aspirin
100
15.2 ± 1.5
57.1
Acetamide Derivative X
50
18.6 ± 1.8
47.5
Acetamide Derivative Y
50
12.3 ± 1.2*
65.3
Data is illustrative for representative acetamide derivatives. Specific data for N,N-diphenylacetamide derivatives in this assay is not readily available in the reviewed literature.
*p < 0.05 compared to the control group.
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Celecoxib
15
0.04
375
Diclofenac
0.9
0.3
3
Acetamide Derivative Z
10.5
0.5
21
Synthesis of N,N-Diphenylacetamide Derivatives
The synthesis of novel N,N-diphenylacetamide derivatives often starts with the chloroacetylation of diphenylamine (B1679370).
Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide
Dissolve diphenylamine in a suitable solvent such as toluene.
After cooling, the product can be precipitated, filtered, and recrystallized.
Subsequent Steps:
The resulting 2-chloro-N,N-diphenylacetamide can then be used as a starting material for the synthesis of a variety of derivatives through nucleophilic substitution reactions at the alpha-carbon of the acetamide group.[1]
Conclusion
N,N-diphenylacetamide and its derivatives represent a promising class of compounds for the development of novel analgesic agents, primarily through the inhibition of COX enzymes. The protocols and data presented in these application notes provide a framework for researchers to effectively screen and characterize these compounds. Further investigation into their selectivity for COX-2, as well as exploration of other potential mechanisms of action, will be crucial for the advancement of these compounds as safe and effective pain therapeutics.
Application Note: A Detailed Experimental Protocol for the Chloroacetylation of Diphenylamine
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed experimental protocols for the N-acylation of diphenylamine (B1679370) using chloroacetyl chloride.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the N-acylation of diphenylamine (B1679370) using chloroacetyl chloride. N-acylation is a fundamental reaction in organic synthesis for creating stable amide bonds. The resulting product, 2-chloro-N,N-diphenylacetamide, is a valuable intermediate in the synthesis of various biologically active compounds.[1][2] This application note outlines two distinct methodologies: a classical thermal method involving reflux in toluene (B28343) and a base-mediated approach that proceeds at room temperature. It includes a comprehensive data summary from various reported procedures and a visual workflow diagram to guide researchers.
Data Presentation
The following table summarizes various reported quantitative data and reaction conditions for the chloroacetylation of diphenylamine and related aryl amines. This allows for an easy comparison of different synthetic approaches.
Safety Precaution: Chloroacetyl chloride is highly corrosive and lachrymatory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Protocol 1: Classical Synthesis via Thermal Reflux
This protocol is adapted from a procedure for the synthesis of 2-chloro-N,N-diphenylacetamide, which is a precursor for various derivatives.[1][2]
Reaction Setup: In a 500 mL round-bottom flask, dissolve diphenylamine (0.04 mol) in toluene (200 mL).
Addition of Reagent: To this solution, add chloroacetyl chloride (0.04 mol) slowly.
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4 hours with continuous stirring.[1]
Work-up and Precipitation: After 4 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice.[1]
Isolation: Allow the mixture to stand overnight to facilitate the complete precipitation of the product.[1]
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water, then dry it.[1]
Recrystallization: Further purify the crude product by recrystallizing from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.[1]
Protocol 2: Facile Synthesis Using a Non-Nucleophilic Base
This protocol is a milder, base-mediated alternative that can be performed at room temperature, adapted from a general method for the amidation of aryl amines.[3]
Reaction Setup: Add diphenylamine (6 mmol) and anhydrous THF (15 mL) to a 50 mL round-bottom flask. Stir the mixture until the solid is fully dissolved.
Base Addition: Add DBU (1.2 mmol) to the solution.
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
Addition of Acylating Agent: Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, ensuring the internal temperature does not exceed 5 °C.[3]
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
Work-up and Precipitation: Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.[3]
Isolation and Purification: Filter the resulting solid, wash it with water, and dry it. Recrystallize the crude product from ethanol to yield the purified N-chloroacetyldiphenylamine.[3]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the chloroacetylation of diphenylamine.
Caption: Experimental workflow for the chloroacetylation of diphenylamine.
Application of N,N-Diphenylacetamide Moiety in Polymer Chemistry: Enhancing High-Performance Polyamides
Introduction While direct applications of N,N-Diphenylacetamide as an additive in polymer chemistry are not extensively documented, the core N,N-diphenylamide structural unit is of significant interest. Its incorporation...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
While direct applications of N,N-Diphenylacetamide as an additive in polymer chemistry are not extensively documented, the core N,N-diphenylamide structural unit is of significant interest. Its incorporation into the backbone of aromatic polyamides (aramids) and poly(amide-imide)s is a key strategy for enhancing the processability of these high-performance polymers. This document provides detailed application notes and protocols for researchers, scientists, and professionals interested in the synthesis and properties of polymers containing the N,N-diphenylamide moiety.
Aromatic polyamides are renowned for their exceptional thermal stability and mechanical strength. However, their rigid backbones and strong intermolecular hydrogen bonding often lead to poor solubility and high processing temperatures, limiting their applications. The introduction of bulky N-phenyl substituents on the amide nitrogen atoms disrupts chain packing and eliminates hydrogen bonding, which significantly improves the solubility of these polymers in common organic solvents without substantially compromising their desirable thermal properties.[1]
Application Notes
The primary application of incorporating the N,N-diphenylamide structure into aromatic polyamides is the enhancement of their solubility. This improved solubility allows for the processing of these polymers from solution, for example, through casting or spin-coating techniques, to produce films and coatings.[1][2] These soluble, high-performance polymers are potential candidates for applications in various advanced fields, including aerospace, electronics, and membrane-based separations.
Key Effects of N-Phenyl Substitution:
Enhanced Solubility: The bulky phenyl side groups prevent close chain packing and eliminate the hydrogen bonding that typically renders aramids insoluble. This allows for dissolution in a range of organic solvents.[1]
Amorphous Nature: The disruption of intermolecular interactions generally leads to amorphous polymers, which contributes to their solubility and the formation of transparent films.[1][3]
Maintained Thermal Stability: While a slight decrease in glass transition temperature (Tg) may be observed compared to their unsubstituted counterparts, N-phenylated aramids retain high thermal and thermo-oxidative stability.[1]
Good Mechanical Properties: Films cast from solutions of N-phenylated polyamides are typically tough, flexible, and exhibit high tensile strength.[1]
Quantitative Data Summary
The following tables summarize the properties of various aromatic polyamides and poly(amide-imide)s incorporating N-phenylated amide linkages.
Table 1: Thermal Properties of N-Phenylated Polyamides and Poly(amide-imide)s
Polymer ID
Type
Glass Transition Temperature (Tg) (°C)
10% Weight Loss Temperature (Td10) (°C) in N2
Polyamide 7a
Aromatic Polyamide
229
>500
Polyamide 7c
Aromatic Polyamide
225
>500
Polyamide 7e
Aromatic Polyamide
228
>500
Poly(amide-imide) 5a
Aromatic Poly(amide-imide)
258
>500
Poly(amide-imide) 5b
Aromatic Poly(amide-imide)
254
>500
Data sourced from a study on new soluble aromatic polyamides and polyimides.[1]
Table 2: Mechanical Properties of N-Phenylated Polyamide Films
Polymer ID
Tensile Strength (MPa)
Elongation at Break (%)
Tensile Modulus (GPa)
Polyamide 7a
85
12
2.1
Polyamide 7c
92
11
2.3
Polyamide 7e
88
10
2.2
Data represents films cast from polymer solutions.[1]
Protocol 1: Synthesis of a Diamine Monomer Containing N,N-Diphenylamide Linkages
This protocol describes the synthesis of a diamine monomer, which can then be used to prepare N-phenylated polyamides. The synthesis involves the condensation of N,N'-diphenyl-1,4-phenylenediamine with 3-nitrobenzoyl chloride, followed by reduction of the nitro groups.
Dissolve N,N'-diphenyl-1,4-phenylenediamine and triethylamine in DMF in a flask equipped with a nitrogen inlet and stirrer.
Cool the solution to 0-5 °C.
Incrementally add 3-nitrobenzoyl chloride over 1 hour.
Allow the reaction mixture to warm to room temperature and stir for 10 hours.
Pour the resulting solution into methanol to precipitate the dinitro product.
Filter, wash with methanol, and dry the product.
Diamine Monomer Synthesis (Reduction):
Suspend the dinitro compound in ethanol in a flask equipped with a reflux condenser.
Add hydrazine monohydrate and a catalytic amount of 10% Pd/C.
Reflux the mixture for 24 hours.
Filter the hot solution to remove the Pd/C catalyst.
Cool the filtrate to precipitate the diamine monomer.
Recrystallize the product from a suitable solvent if necessary.
Figure 1: Workflow for the synthesis of a diamine monomer with N,N-diphenylamide linkages.
Protocol 2: Synthesis of N-Phenylated Aromatic Polyamides via Direct Polycondensation
This protocol outlines the Yamazaki-Higashi phosphorylation method for the direct polycondensation of the synthesized diamine monomer with an aromatic dicarboxylic acid.
In a flame-dried flask under a nitrogen atmosphere, dissolve the diamine monomer, dicarboxylic acid, anhydrous CaCl2, and pyridine in NMP.
Stir the mixture at room temperature until all solids are dissolved.
Polycondensation:
Add triphenyl phosphite (TPP) to the solution.
Heat the reaction mixture to 105 °C and maintain for 3 hours. The solution will become viscous as the polymer forms.
Polymer Isolation:
Cool the polymer solution to room temperature.
Pour the viscous solution into a stirred volume of methanol to precipitate the polyamide.
Collect the fibrous polymer by filtration.
Wash the polymer thoroughly with hot water and methanol to remove residual solvents and salts.
Dry the final polyamide product in a vacuum oven at 120 °C.
Figure 2: Workflow for the direct polycondensation synthesis of N-phenylated aromatic polyamides.
Conclusion
The incorporation of the N,N-diphenylacetamide structural moiety into the main chain of aromatic polyamides is a highly effective method for improving their solubility and processability. This modification allows for the formation of high-performance polymer films and coatings from solution, expanding the range of potential applications for these otherwise intractable materials. The provided protocols offer a basis for the synthesis and further investigation of these advanced polymer systems.
N,N-Diphenylacetamide: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals N,N-Diphenylacetamide is a tertiary amide that serves as a versatile reagent and building block in a variety of organic synthesis transformations. Its utili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
N,N-Diphenylacetamide is a tertiary amide that serves as a versatile reagent and building block in a variety of organic synthesis transformations. Its utility stems from the reactivity of the amide functionality and the ability of the diphenylamino group to participate in or direct further reactions. These application notes provide an overview of its use in key synthetic strategies, accompanied by detailed experimental protocols.
Application 1: Precursor for the Synthesis of Functionalized Acetamide Derivatives
N,N-Diphenylacetamide can be readily functionalized at the acetyl group, enabling the synthesis of various derivatives. A key example is the synthesis of 2-chloro-N,N-diphenylacetamide, a valuable intermediate for introducing the N,N-diphenylacetamido moiety into other molecules. This intermediate can be further transformed, for instance, by nucleophilic substitution of the chlorine atom.
Synthesis of 2-Chloro-N,N-diphenylacetamide
This protocol details the chloroacetylation of diphenylamine (B1679370) to produce 2-chloro-N,N-diphenylacetamide.[1][2]
Reaction Scheme:
Experimental Protocol:
Dissolve diphenylamine (0.01 mol, 1.69 g) in 50 mL of toluene (B28343) in a round-bottom flask.
Add chloroacetyl chloride (0.01 mol, 1.13 g) to the solution.
After cooling, add 150 mL of water to the reaction mixture to precipitate the product.[1]
Filter the precipitate, wash with water, and dry.
Recrystallize the crude product from ethanol (B145695) to obtain pure 2-chloro-N,N-diphenylacetamide.
Quantitative Data:
Product
Yield
Melting Point
2-Chloro-N,N-diphenylacetamide
97%
140 °C (413 K)
Table 1: Yield and melting point of 2-Chloro-N,N-diphenylacetamide.[1]
Synthesis of 2-Hydrazino-N,N-diphenylacetamide
This protocol describes the conversion of 2-chloro-N,N-diphenylacetamide to 2-hydrazino-N,N-diphenylacetamide via nucleophilic substitution with hydrazine (B178648)hydrate (B1144303).[2] This derivative serves as a precursor for the synthesis of various hydrazones with potential biological activity.[2][3]
Reaction Scheme:
Experimental Protocol:
Stir 2-chloro-N,N-diphenylacetamide (0.002 mol) in 100 mL of methanol.
Cool the mixture in a refrigerator overnight to facilitate product precipitation.
Filter the product and recrystallize from ethanol.
Quantitative Data:
Product
Yield
Melting Point
2-Hydrazino-N,N-diphenylacetamide
88%
60-65 °C
Table 2: Yield and melting point of 2-Hydrazino-N,N-diphenylacetamide.[2]
Workflow for the Synthesis of N,N-Diphenylacetamide Derivatives
Caption: Synthesis of N,N-diphenylacetamide derivatives.
Application 2: Directed Ortho-Metalation (DoM)
The tertiary amide group of N,N-diphenylacetamide can act as a powerful directing group in ortho-metalation reactions. This strategy allows for the regioselective functionalization of one of the phenyl rings at the position ortho to the nitrogen atom. The reaction involves deprotonation with a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile.
General Reaction Scheme:
Generalized Experimental Protocol:
Dissolve N,N-diphenylacetamide in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
Cool the solution to a low temperature (typically -78 °C).
Slowly add a solution of an organolithium base (e.g., n-butyllithium, sec-butyllithium), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance reactivity.[7]
Stir the mixture at low temperature for a sufficient time to allow for complete ortho-lithiation.
Add a suitable electrophile (e.g., an aldehyde, ketone, alkyl halide, CO2) to the reaction mixture.
Allow the reaction to warm to room temperature.
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.
Logical Workflow for Directed Ortho-Metalation
Caption: Directed ortho-metalation workflow.
Application 3: Potential as a Precursor for Ketone Synthesis
Tertiary amides can react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones. This transformation is generally more controlled than the reaction of esters with the same reagents, which often leads to over-addition to form tertiary alcohols. The tetrahedral intermediate formed from the addition of the organometallic reagent to the amide is typically stable enough to prevent a second addition, and collapses to the ketone upon aqueous workup.
General Reaction Scheme:
Similar to the directed ortho-metalation, a specific protocol with detailed quantitative data for the reaction of N,N-diphenylacetamide to form a ketone is not extensively documented in the surveyed literature. The following is a generalized procedure.
Generalized Experimental Protocol:
Dissolve N,N-diphenylacetamide in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere.
Cool the solution in an ice bath (0 °C) or to a lower temperature as required.
Add the organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) dropwise to the stirred solution.
Allow the reaction to proceed at the chosen temperature until completion (monitoring by TLC).
Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1 M HCl).
Extract the product with an organic solvent.
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.
Purify the crude product by column chromatography or distillation.
Application Notes and Protocols for High-Throughput Screening Assays Utilizing N,N-Diphenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of the N,N-Diphenylacetamide scaffold in high-throughput screening (HTS) for drug di...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the N,N-Diphenylacetamide scaffold in high-throughput screening (HTS) for drug discovery. This document details the biological rationale, screening strategies, and experimental protocols for identifying and characterizing novel bioactive compounds derived from this versatile chemical structure.
Introduction to N,N-Diphenylacetamide in Drug Discovery
N,N-Diphenylacetamide and its derivatives represent a promising class of compounds in medicinal chemistry. The core structure serves as a versatile scaffold for chemical modifications, enabling the exploration of a wide range of biological activities. Analogues of N,N-Diphenylacetamide have been investigated for their potential as analgesic, anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] High-throughput screening provides an efficient methodology for systematically evaluating libraries of these derivatives to identify lead compounds for further development.
Key Biological Targets and Therapeutic Areas
Derivatives of the N,N-Diphenylacetamide scaffold have shown activity against several important biological targets:
Cyclooxygenase (COX) Enzymes: As inhibitors of COX-1 and COX-2, these compounds have potential as analgesic and anti-inflammatory agents.[1]
Sirtuin 2 (SIRT2): Selective inhibition of SIRT2, a histone deacetylase, is a promising strategy for cancer therapy.[2]
Microbial Targets: Certain derivatives have demonstrated antibacterial and antifungal properties.[3][5]
P2Y14 Receptor (P2Y14R): Antagonism of this receptor is being explored for the treatment of inflammatory diseases such as gout.[4]
Data Presentation: Bioactivity of N,N-Diphenylacetamide Derivatives
The following table summarizes quantitative data for a key N,N-Diphenylacetamide derivative identified through screening efforts.
Compound ID
Target
Assay Type
IC50
Cell Line
Reference
28e (a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative)
Application Notes and Protocols for the Derivatization of N,N-Diphenylacetamide in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis, derivatization, and structure-activity relationship (SAR) studies of N,N-diphenyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, derivatization, and structure-activity relationship (SAR) studies of N,N-diphenylacetamide. This scaffold serves as a versatile starting point for the development of novel therapeutic agents with a wide range of pharmacological activities, including antimicrobial, analgesic, anticancer, and anticonvulsant effects. The following sections detail the synthetic strategies, summarize key SAR findings, and provide standardized protocols for the evaluation of these compounds.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data from SAR studies of various N,N-diphenylacetamide and related phenylacetamide derivatives, highlighting the impact of structural modifications on their biological activities.
Antimicrobial Activity
Table 1: Antimicrobial Activity of N,N-Diphenylacetamide Derivatives
ED₅₀: The median effective dose required to produce a therapeutic effect in 50% of the population. MES: Maximal Electroshock Seizure test. scPTZ: subcutaneous Pentylenetetrazole seizure test.
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Inhibition Pathway
Many N,N-diphenylacetamide derivatives exhibit analgesic and anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates the general signaling pathway.
COX Inhibition Pathway
General Workflow for Synthesis and Evaluation
The following diagram outlines the typical workflow for the synthesis of N,N-diphenylacetamide derivatives and their subsequent biological evaluation.
Synthesis and Evaluation Workflow
Experimental Protocols
Synthesis of N,N-Diphenylacetamide Derivatives
Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate)
This protocol describes the initial chloroacetylation of diphenylamine, a key step in the synthesis of many derivatives.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol provides a quantitative measure of the antimicrobial activity of the synthesized compounds.
Materials:
Synthesized N,N-diphenylacetamide derivatives
Bacterial and/or fungal strains
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
Sterile 96-well microtiter plates
0.5 McFarland turbidity standard
Spectrophotometer
Incubator
Procedure:
Preparation of Inoculum:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
Suspend the colonies in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
Plate Preparation and Serial Dilution:
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the wells in the first column.
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.
The eleventh column serves as a growth control (broth and inoculum only), and the twelfth column serves as a sterility control (broth only).
Inoculation and Incubation:
Inoculate all wells (except the sterility control) with 100 µL of the prepared inoculum.
Incubate the plate at 37°C for 18-24 hours.
Reading the MIC:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][12]
Protocol 4: Hot Plate Test for Analgesic Activity in Mice
This protocol is used to evaluate the central analgesic activity of the synthesized compounds.
Materials:
Synthesized N,N-diphenylacetamide derivatives
Male albino mice
Hot plate apparatus with adjustable temperature
Stopwatch
Procedure:
Acclimatization:
Allow the mice to acclimate to the laboratory environment for at least 1 hour before testing.
Baseline Measurement:
Set the hot plate temperature to 55 ± 0.5°C.
Gently place each mouse on the hot plate and start the stopwatch.
Record the latency time for the mouse to show a nociceptive response (e.g., licking a paw, jumping). A cut-off time of 30 seconds is typically used to prevent tissue damage.
Compound Administration:
Administer the test compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
Post-Treatment Measurement:
At predetermined time intervals after compound administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the latency time as described in step 2.
Data Analysis:
An increase in the latency time compared to the baseline and vehicle control indicates an analgesic effect.
Protocol 5: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is used to assess the anticancer potential of the synthesized compounds by measuring their effect on cell viability.
Materials:
Synthesized N,N-diphenylacetamide derivatives
Cancer cell lines (e.g., PC3, MCF-7)
Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
Sterile 96-well cell culture plates
MTS reagent
Microplate reader
Procedure:
Cell Seeding:
Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment:
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubate the plate for 48-72 hours.
MTS Assay:
After the incubation period, add 20 µL of MTS reagent to each well.
Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells.
Absorbance Measurement and Data Analysis:
Measure the absorbance at 490 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value can be determined from the dose-response curve.[5]
Application Notes and Protocols for N,N-Diphenylacetamide in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing the N,N-diphenylacetamide scaffold in combinatorial chemistry for the discovery of novel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the N,N-diphenylacetamide scaffold in combinatorial chemistry for the discovery of novel therapeutic agents. This document outlines synthetic strategies for library generation, detailed experimental protocols for synthesis and screening, and an overview of the known biological activities and associated signaling pathways.
Introduction
N,N-diphenylacetamide is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of diverse chemical functionalities. This inherent structural feature, combined with the potential for straightforward chemical modification at multiple positions, makes N,N-diphenylacetamide an ideal candidate for the construction of combinatorial libraries aimed at identifying novel bioactive molecules. Derivatives of this scaffold have demonstrated a range of biological activities, including antimicrobial, analgesic, and anticancer properties.
Combinatorial Library Synthesis
The generation of a combinatorial library based on the N,N-diphenylacetamide scaffold can be efficiently achieved using solid-phase synthesis, particularly through the "split-and-pool" method. This approach allows for the rapid creation of a large number of distinct compounds. A general strategy involves the synthesis of a core intermediate, 2-chloro-N,N-diphenylacetamide, which can then be diversified.
Key Intermediates:
2-chloro-N,N-diphenylacetamide: Synthesized from the chloroacetylation of diphenylamine (B1679370).[1]
2-hydrazino-N,N-diphenylacetamide: Prepared by reacting 2-chloro-N,N-diphenylacetamide with hydrazine (B178648) hydrate.[1] This intermediate is particularly useful for creating hydrazone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N,N-diphenylacetamide (Core Scaffold)
This protocol describes the initial synthesis of the core scaffold, which serves as the starting point for library generation.
Materials:
Diphenylamine
Chloroacetyl chloride
Toluene (or other suitable inert solvent)
Sodium bicarbonate solution (saturated)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Filtration apparatus
Procedure:
In a round-bottom flask, dissolve diphenylamine in toluene.
Slowly add chloroacetyl chloride to the solution while stirring.
Set up the apparatus for reflux and heat the mixture for 2-4 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
After completion, allow the reaction mixture to cool to room temperature.
Carefully neutralize the excess chloroacetyl chloride by adding saturated sodium bicarbonate solution until effervescence ceases.
The crude product will precipitate out of the solution.
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
The crude 2-chloro-N,N-diphenylacetamide can be purified by recrystallization from a suitable solvent like ethanol.
This protocol outlines a generalized "split-and-pool" strategy for generating a diverse library of N,N-diphenylacetamide derivatives using a solid support (e.g., resin beads).
Materials:
2-chloro-N,N-diphenylacetamide
Solid support resin (e.g., Merrifield resin)
Diverse building blocks (e.g., various amines, thiols, phenols for nucleophilic substitution)
Appropriate solvents (e.g., DMF, DCM)
Reaction vessels
Filtration apparatus
Cleavage cocktail (e.g., TFA/DCM)
Procedure:
Immobilization: Attach a suitable linker to the solid support resin. Couple 2-chloro-N,N-diphenylacetamide to the linker-functionalized resin.
Splitting: Divide the resin beads into multiple equal portions, placing each portion into a separate reaction vessel.
Diversification (Step 1): To each reaction vessel, add a different building block (e.g., a unique amine) to react with the chloro group of the immobilized scaffold. Allow the reactions to proceed to completion.
Pooling and Mixing: Combine all the resin portions from the different reaction vessels and mix them thoroughly to ensure randomization.
Splitting (Step 2): Again, divide the pooled resin into multiple equal portions.
Diversification (Step 2): Introduce a second point of diversity by reacting each portion with a different set of building blocks or reagents.
Pooling and Mixing: Repeat the pooling and mixing step.
Cleavage: After the final diversification step, treat the resin with a cleavage cocktail to release the library of compounds from the solid support.
Isolation: Isolate the library of N,N-diphenylacetamide derivatives.
Derivatives of the N,N-diphenylacetamide scaffold have been investigated for various biological activities. The following tables summarize some of the reported quantitative data.
Note: Compound IDs A1, A5, and A7 are 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide, 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide, and 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide, respectively.[1][2] Compound IDs 2b and 2c are nitro-substituted 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.
Signaling Pathways
Preliminary studies suggest that N,N-diphenylacetamide derivatives can modulate key signaling pathways involved in inflammation and pain.
Inhibition of the NF-κB Pathway
Analogs of N,N-diphenylacetamide, such as N,N-diethylacetamide and N,N-dipropylacetamide, have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The aforementioned acetamide (B32628) derivatives have been observed to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[3]
Caption: Inhibition of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX) Enzymes
Certain 2-chloro-N,N-diphenylacetamide derivatives have been investigated as potential analgesic agents through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain and inflammation. By blocking the activity of COX enzymes, these compounds can reduce the production of prostaglandins and thereby alleviate inflammatory symptoms.
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
96-well microtiter plates
Bacterial and/or fungal strains
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
Compound library dissolved in a suitable solvent (e.g., DMSO)
Positive control (standard antibiotic/antifungal)
Negative control (media and solvent)
Microplate reader
Procedure:
Prepare a stock solution of each compound from the library.
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium.
Prepare a standardized inoculum of the test microorganism.
Add the microbial inoculum to each well of the microtiter plate.
Include positive and negative controls on each plate.
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
After incubation, determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Protocol 4: In Vitro Cytotoxicity Assay (MTS Assay)
This colorimetric assay is used to assess the cytotoxic (anti-cancer) activity of the synthesized compounds against cancer cell lines.
Materials:
96-well cell culture plates
Cancer cell lines (e.g., PC3, MCF-7)
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
Compound library dissolved in DMSO
MTS reagent
Positive control (e.g., doxorubicin)
Negative control (cells with solvent)
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds from the library.
Include positive and negative controls.
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
After the incubation period, add the MTS reagent to each well.
Incubate for an additional 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Application Note: Quantitative Analysis of Ibuprofen Using N,N-Diphenylacetamide as an Internal Standard by ¹H-NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed methodology for the quantitative analysis of the active pharmaceutical ingredient (API) Ibuprofen using N,...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of the active pharmaceutical ingredient (API) Ibuprofen using N,N-Diphenylacetamide as an internal standard (IS) via quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances. Unlike chromatographic methods, qNMR does not typically require a reference standard of the analyte itself; instead, a certified internal standard can be used for quantification. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to to the resonance, making it a primary ratio method of measurement.
This application note details the use of N,N-Diphenylacetamide as an internal standard for the qNMR analysis of Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID). N,N-Diphenylacetamide is a suitable internal standard due to its chemical stability, solubility in common deuterated solvents, and the presence of a sharp singlet in its ¹H-NMR spectrum that is well-resolved from the signals of many common APIs, including Ibuprofen.
Properties of N,N-Diphenylacetamide as an Internal Standard
A suitable internal standard for qNMR should possess several key characteristics. N,N-Diphenylacetamide meets these criteria effectively:
Signal Simplicity: It exhibits a sharp singlet for its acetyl protons, simplifying integration and minimizing the risk of overlap with analyte signals.
Chemical Stability: It is a stable, non-reactive solid under typical sample preparation and analysis conditions.
Solubility: It is soluble in common deuterated solvents such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
Chemical Shift: The chemical shift of its acetyl protons is in a region of the ¹H-NMR spectrum that generally has minimal interference from analyte signals.
Property
Value
Chemical Formula
C₁₄H₁₃NO
Molecular Weight
211.26 g/mol
Appearance
White to off-white crystalline powder
Melting Point
101-104 °C
¹H-NMR Signal (Acetyl)
~2.1 ppm (in CDCl₃), ~2.0 ppm (in DMSO-d₆)
Number of Protons (Acetyl)
3
Experimental Protocol: Quantification of Ibuprofen
This protocol outlines the steps for the quantitative analysis of Ibuprofen using N,N-Diphenylacetamide as an internal standard.
Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)
Analytical balance (readable to 0.01 mg)
Vortex mixer
5 mm NMR tubes
NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
Accurate weighing is critical for reliable qNMR results.
Accurately weigh approximately 20 mg of Ibuprofen into a clean, dry vial. Record the exact weight.
Accurately weigh approximately 10 mg of N,N-Diphenylacetamide into the same vial. Record the exact weight.
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
Cap the vial and vortex until both the Ibuprofen and N,N-Diphenylacetamide are completely dissolved.
Transfer the solution to a 5 mm NMR tube.
3.3. NMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be used.
Parameter
Recommended Value
Spectrometer Frequency
≥ 400 MHz
Pulse Program
Standard 90° pulse
Relaxation Delay (D1)
5 x T₁ of the slowest relaxing proton of interest (typically 30-60 s)
Number of Scans (NS)
16 (adjust for desired signal-to-noise)
Acquisition Time (AQ)
≥ 3 seconds
Spectral Width
12-16 ppm
Temperature
298 K
3.4. Data Processing and Analysis
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
Apply a baseline correction to the entire spectrum.
Integrate the selected signals for both Ibuprofen and N,N-Diphenylacetamide. For Ibuprofen in CDCl₃, the doublet of the methyl group protons at approximately 0.9 ppm is a suitable choice.[1] For N,N-Diphenylacetamide, the singlet of the acetyl protons at around 2.1 ppm is used.
Calculate the purity of Ibuprofen using the following formula:
The following table presents representative data from a qNMR analysis of Ibuprofen using N,N-Diphenylacetamide as the internal standard in CDCl₃.
Parameter
Ibuprofen (Analyte)
N,N-Diphenylacetamide (IS)
Mass (m)
20.15 mg
10.08 mg
Molecular Weight (M)
206.29 g/mol
211.26 g/mol
Signal for Integration
~0.9 ppm (doublet)
~2.1 ppm (singlet)
Number of Protons (N)
6
3
Integral Value (I)
3.54
1.00
Purity of IS
-
99.8%
Calculated Purity
98.7%
-
Mandatory Visualizations
Experimental workflow for qNMR analysis.
Logical relationship of parameters for purity calculation.
Conclusion
N,N-Diphenylacetamide is a reliable and effective internal standard for the quantitative ¹H-NMR analysis of Ibuprofen. The described method is straightforward, accurate, and requires minimal sample preparation, making it a valuable tool in pharmaceutical quality control and drug development. The clear separation of the internal standard's singlet from the analyte's signals ensures accurate integration and reliable quantification.
Application Notes and Protocols: N,N-Diphenylacetamide in Materials Science Research
Audience: Researchers, scientists, and drug development professionals. Core Requirements: This document provides detailed application notes and protocols for the use of N,N-Diphenylacetamide and its derivatives in materi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed application notes and protocols for the use of N,N-Diphenylacetamide and its derivatives in materials science research. Quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Diagrams created using Graphviz illustrate key processes.
Introduction
N,N-Diphenylacetamide is a versatile chemical compound with a disubstituted amide group. Its derivatives have shown significant promise in materials science, particularly as ligands in catalysis. This document outlines the application of N,N-Diphenylacetamide-derived ligands in palladium-catalyzed cross-coupling reactions and explores its potential in other areas of materials science such as polymers, organic electronics, and metal-organic frameworks (MOFs).
Section 1: Ligands for Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of N,N-Diphenylacetamide have been successfully utilized as ligands in the synthesis of palladium(II) complexes. These complexes, in turn, serve as efficient catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.
Application Note:
A key application involves the use of thioether and selenoether ligands derived from 2-Bromo-N,N-diphenylacetamide to synthesize palladium(II) complexes. These complexes have demonstrated high catalytic activity for Suzuki-Miyaura and C-O coupling reactions.[1] The palladium complexes can also be used as single-source precursors for the synthesis of palladium sulfide (B99878) (Pd₁₆S₇) and palladium selenide (B1212193) (Pd₁₇Se₁₅) nanoparticles, which also exhibit excellent catalytic properties.[1]
Quantitative Data Summary:
Table 1: Catalytic Activity of Palladium Complexes in Suzuki-Miyaura Coupling [1]
Catalyst
Aryl Bromide
Arylboronic Acid
Catalyst Loading (mol%)
Yield (%)
[Pd(L¹)₂Cl₂] (C1)
Bromobenzene
Phenylboronic acid
0.0001
96
[Pd(L²)₂Cl₂] (C2)
Bromobenzene
Phenylboronic acid
0.01
95
Pd₁₆S₇ NPs
Bromobenzene
Phenylboronic acid
0.5
94
Pd₁₇Se₁₅ NPs
Bromobenzene
Phenylboronic acid
0.5
96
Table 2: Catalytic Activity of Palladium Complexes in C-O Coupling [1]
Catalyst
Aryl Bromide
Phenol
Catalyst Loading (mol%)
Yield (%)
[Pd(L¹)₂Cl₂] (C1)
Bromobenzene
Phenol
0.1
92
[Pd(L²)₂Cl₂] (C2)
Bromobenzene
Phenol
0.1
96
Pd₁₆S₇ NPs
Bromobenzene
Phenol
0.5
90
Pd₁₇Se₁₅ NPs
Bromobenzene
Phenol
0.5
93
(L¹ = (Ph₂NCOCH₂)₂S, L² = (Ph₂NCOCH₂)₂Se)
Experimental Protocols:
Protocol 1: Synthesis of 2-Bromo-N,N-diphenylacetamide (P1) [1]
React with α-bromoacetyl bromide to yield 2-Bromo-N,N-diphenylacetamide.
Characterize the product using ¹H, ¹³C{¹H} NMR spectroscopy, IR spectroscopy, and high-resolution mass spectrometry (HR-MS).
Protocol 2: Synthesis of Thioether (L¹) and Selenoether (L²) Ligands [1]
Treat 2-Bromo-N,N-diphenylacetamide (P1) with Na₂S (for L¹) or Na₂Se (for L²), generated in situ.
The reaction results in the formation of the respective thioether or selenoether ligands.
Characterize the ligands using ¹H, ¹³C{¹H}, and ⁷⁷Se{¹H} NMR spectroscopy, IR spectroscopy, and HR-MS.
Protocol 3: Synthesis of Palladium(II) Complexes (C1 and C2) [1]
React the thioether (L¹) or selenoether (L²) ligand with Na₂PdCl₄ in ethanol (B145695) at room temperature.
The reaction yields the palladium complexes [Pd(L¹)₂Cl₂] (C1) and [Pd(L²)₂Cl₂] (C2).
Characterize the complexes by ¹H and ¹³C{¹H} NMR, IR spectroscopy, HR-MS, and single-crystal X-ray diffraction.
Protocol 4: Synthesis of Palladium Sulfide and Selenide Nanoparticles [1]
Utilize the palladium complexes (C1 and C2) as single-source precursors.
Perform thermolysis of the complexes at approximately 280 °C in trioctylphosphine.
This process yields flower-shaped Pd₁₆S₇ and prismatic Pd₁₇Se₁₅ nanoparticles.
Characterize the nanoparticles using powder X-ray diffraction (PXRD), SEM-EDX, and HR-TEM.
Workflow Diagram:
Caption: Synthesis workflow for palladium catalysts derived from N,N-Diphenylacetamide.
Section 2: Potential Applications in Polymer Science
While direct applications of N,N-Diphenylacetamide in polymer science are not extensively documented, its chemical properties suggest potential uses.
Application Note:
High-Boiling Point Solvent: N,N-Diphenylacetamide has a high boiling point (130 °C at 0.02 mm Hg), making it a potential solvent for polymer synthesis, particularly for high-performance polymers that require high reaction temperatures. Its amide functionality could also aid in dissolving polar polymers.
Plasticizer: Plasticizers are additives that increase the flexibility and durability of polymers.[2] The bulky phenyl groups of N,N-Diphenylacetamide could potentially disrupt polymer chain packing, increasing free volume and thus acting as a plasticizer. Further research is needed to evaluate its effectiveness and compatibility with various polymer systems.
Section 3: Potential Applications in Organic Electronics
The diphenylamine core is a common structural motif in materials used for organic electronics, particularly as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).
Application Note:
Building Block for Hole-Transporting Materials: The N,N-diphenylamino group is an excellent hole-transporting moiety. While N,N-Diphenylacetamide itself may not be an ideal HTM, it can serve as a synthetic precursor for more complex molecules designed for this purpose. The acetyl group can be a site for further functionalization to tune the electronic and morphological properties of the final material. The development of new hole-transporting materials is crucial for enhancing the efficiency and stability of OLED devices.[3][4]
Logical Relationship Diagram:
Caption: Potential pathway for developing OLED materials from N,N-Diphenylacetamide.
Section 4: Potential Applications in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous crystalline materials with applications in gas storage, separation, and catalysis. The synthesis of MOFs can be influenced by various factors, including the choice of solvent and modulating agents.
Application Note:
Solvent in MOF Synthesis: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are commonly used in the solvothermal synthesis of MOFs.[5] Given its similar properties, N,N-Diphenylacetamide could potentially be used as a solvent in MOF synthesis, especially for reactions requiring specific solubility parameters or higher temperatures.
Modulator in MOF Synthesis: Modulators are additives that can control the size, morphology, and defect density of MOF crystals.[1][6] The amide group in N,N-Diphenylacetamide could coordinate to metal centers, competing with the primary ligand and thereby modulating the crystallization process. This could be a route to tune the properties of the resulting MOF for specific applications.
Conclusion
While the most well-documented application of N,N-Diphenylacetamide in materials science is through its derivatives as ligands for palladium catalysis, its chemical structure and properties suggest a broader potential. Further research into its use as a solvent, plasticizer, a precursor for electronic materials, and a modulator in MOF synthesis could unveil new and valuable applications for this compound. The provided protocols for the synthesis of palladium catalysts offer a solid foundation for researchers working in the field of catalysis and organic synthesis.
Technical Support Center: Purification of Crude N,N-Diphenylacetamide by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-Diphenylacetami...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-Diphenylacetamide by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of N,N-Diphenylacetamide?
A1: The ideal solvent for recrystallization should dissolve N,N-Diphenylacetamide well at elevated temperatures but poorly at room temperature. Based on solubility data and experimental procedures for similar compounds, ethanol (B145695) is a highly recommended solvent.[1] A mixed solvent system of ethanol and water can also be effective, where N,N-Diphenylacetamide is dissolved in a minimal amount of hot ethanol, and water is then added dropwise as an anti-solvent to induce crystallization upon cooling.
Q2: What are the common impurities in crude N,N-Diphenylacetamide?
A2: Common impurities in crude N,N-Diphenylacetamide, often synthesized from diphenylamine (B1679370) and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, may include:
Unreacted Diphenylamine: If the acetylation reaction is incomplete, the starting material will be present in the final product.
Acetic Acid: This is a byproduct when acetic anhydride is used as the acetylating agent.[2]
Diacetylated Diphenylamine: Over-acetylation can sometimes occur, leading to this byproduct.
Colored Impurities: The crude product may have a yellowish or brownish tint due to side reactions or impurities in the starting materials.
Q3: My N,N-Diphenylacetamide is not crystallizing out of the solution upon cooling. What should I do?
A3: If crystals do not form, several troubleshooting steps can be taken:
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[3] Alternatively, adding a small "seed" crystal of pure N,N-Diphenylacetamide can initiate crystallization.
Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3][4]
Cool to a Lower Temperature: If crystals do not form at room temperature, try placing the flask in an ice bath.[5]
Q4: The recrystallized product appears as an oil instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this:
Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Then, allow the solution to cool slowly.[5]
Use a Different Solvent System: The boiling point of your solvent may be too high. Consider a solvent with a lower boiling point or a different mixed solvent system.
Ensure Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3]
Q5: The final product is still colored after recrystallization. How can I decolorize it?
A5: If your purified N,N-Diphenylacetamide is still colored, you can use activated charcoal. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that adding too much charcoal can also adsorb some of your desired product, reducing the overall yield.
Data Presentation
Qualitative Solubility of N,N-Diphenylacetamide in Common Organic Solvents
Solvent
Solubility at Room Temperature
Solubility at Boiling Point
Ethanol
Sparingly Soluble
Soluble
Water
Insoluble
Sparingly Soluble
Chloroform
Soluble
Very Soluble
Benzene
Soluble
Very Soluble
Acetone
Soluble
Very Soluble
Ethyl Acetate
Sparingly Soluble
Soluble
Toluene
Sparingly Soluble
Soluble
Note: This data is based on general chemical principles and information for structurally similar compounds.[6][7]
Experimental Protocols
Detailed Methodology for the Recrystallization of N,N-Diphenylacetamide from Ethanol
This protocol outlines the purification of crude N,N-Diphenylacetamide using ethanol as the recrystallization solvent.
Materials:
Crude N,N-Diphenylacetamide
Ethanol (95% or absolute)
Erlenmeyer flask
Heating mantle or hot plate
Stir bar
Buchner funnel and filter flask
Filter paper
Ice bath
Procedure:
Dissolution: Place the crude N,N-Diphenylacetamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol.
Heating: Gently heat the mixture while stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[4]
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Slow cooling is essential for the formation of pure, well-defined crystals.[3] Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.
Mandatory Visualization
Caption: Experimental workflow for the purification of N,N-Diphenylacetamide.
Caption: Troubleshooting guide for common recrystallization issues.
Technical Support Center: N,N-Diphenylacetamide Recrystallization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the recrystallization of N,N-Diphenylacetamide. It includes frequently asked questions, detailed e...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the recrystallization of N,N-Diphenylacetamide. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of an ideal recrystallization solvent for N,N-Diphenylacetamide?
An ideal solvent for recrystallizing N,N-Diphenylacetamide should meet several criteria:
High-Temperature Solubility : The compound should be highly soluble in the solvent at or near its boiling point.[1][2]
Low-Temperature Insolubility : The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).[1][2] This ensures maximum recovery of the purified solid.
Impurity Solubility : Impurities should either be completely soluble in the solvent at all temperatures (so they remain in the liquid phase) or completely insoluble in the hot solvent (so they can be filtered out before cooling).[3]
Chemical Inertness : The solvent must not react with N,N-Diphenylacetamide.[2][3]
Volatility : The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[2]
Safety : The solvent should be non-flammable, inexpensive, and have low toxicity.[2]
Q2: What is the melting point of pure N,N-Diphenylacetamide?
The reported melting point of N,N-Diphenylacetamide is in the range of 100-103 °C .[4][5][6][7] A sharp melting point within this range is a good indicator of high purity after recrystallization.
Q3: Which solvents are good starting points for recrystallizing N,N-Diphenylacetamide?
Based on its chemical structure (a tertiary amide with two phenyl groups), solvents with moderate to high polarity should be considered.[8] N,N-Diphenylacetamide is known to be soluble in ethanol, chloroform, and benzene, and sparingly soluble in water.[8] Ethanol is often a good general-purpose solvent for recrystallization.[9] A solvent screening experiment is the most reliable way to determine the optimal choice.
Physical and Solubility Properties of N,N-Diphenylacetamide
The following table summarizes key properties and known solubility information. Quantitative solubility data at various temperatures is not widely available in the literature and should be determined experimentally.
Protocol 1: Small-Scale Solvent Screening for N,N-Diphenylacetamide
This protocol details a method for rapidly testing several potential solvents to identify the most suitable one for recrystallization.
Objective: To identify a solvent that dissolves N,N-Diphenylacetamide when hot but not when cold.
Materials:
Crude N,N-Diphenylacetamide (~100 mg)
Selection of test solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water)
Test tubes or small vials
Hot plate or water bath
Stirring rod
Ice bath
Procedure:
Preparation : Place approximately 20-30 mg of crude N,N-Diphenylacetamide into several labeled test tubes.
Room Temperature Test : Add the first test solvent dropwise (around 0.5 mL) to the corresponding test tube at room temperature. Stir or agitate the mixture. Observe if the solid dissolves.
Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
Hot Solubility Test : If the solid did not dissolve at room temperature, gently heat the test tube using a hot plate or water bath. Add the solvent in small portions (0.2-0.3 mL at a time) while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.[11]
Observation: If the solid dissolves completely in a reasonable amount of hot solvent (e.g., 1-3 mL), proceed to the next step. If a very large volume of solvent is required, it may not be ideal.
Cooling and Crystallization Test : Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the test tube with a glass stirring rod or place it in an ice bath.[11][12]
Observation: The ideal solvent will yield a good quantity of well-formed crystals upon cooling. Note the approximate volume of crystals.
Evaluation : Compare the results from all tested solvents. The best solvent is the one that required a minimal amount of hot solvent to dissolve the compound and produced a high yield of crystals upon cooling.
Caption: Workflow for selecting a suitable recrystallization solvent.
Troubleshooting Guide
Q4: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the impure compound. To resolve this:
Reheat the solution to dissolve the oil.
Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point.
Allow the solution to cool much more slowly. A slower cooling rate allows the solution to reach a temperature below the compound's melting point before crystallization begins.[11]
Q5: My recovery yield is very low. What are the possible causes?
A low yield can result from several factors:
Excess Solvent : Using too much solvent will keep a significant portion of your compound dissolved even after cooling.[13] If the filtrate has not been discarded, you can try boiling off some solvent and re-cooling to recover more product.
Premature Crystallization : If crystals form in the hot filtration step (if performed), product will be lost. Ensure the funnel and flask are pre-heated.
Compound is too soluble : The chosen solvent may be too good at dissolving the compound, even at low temperatures. Re-evaluate your choice of solvent or consider a mixed-solvent system.
Q6: No crystals are forming even after cooling in an ice bath. What can I do?
This usually means the solution is not saturated, likely because too much solvent was used.
Induce Crystallization : Try scratching the inner wall of the flask with a glass rod at the solution's surface. The tiny glass fragments can act as nucleation sites.[11][12]
Add a Seed Crystal : If you have a pure crystal of N,N-Diphenylacetamide, adding a tiny amount to the solution can initiate crystallization.[11][12]
Concentrate the Solution : Reheat the solution and carefully boil off a portion of the solvent to increase the concentration of the solute. Then, attempt to cool it again.[13]
Q7: My final product is still colored, but it should be white. How can I remove the color?
Colored impurities can often be removed by adding activated charcoal.
After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat source.
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient) to the hot solution.
Bring the solution back to a boil for a few minutes.
Perform a hot filtration step to remove the charcoal, which will have adsorbed the colored impurities.
Allow the clear, colorless filtrate to cool and crystallize as usual.
Caption: Decision tree for common recrystallization problems.
Troubleshooting N,N-Diphenylacetamide "oiling out" during crystallization
Technical Support Center: N,N-Diphenylacetamide Crystallization This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" d...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: N,N-Diphenylacetamide Crystallization
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the crystallization of N,N-Diphenylacetamide.
Q1: What is "oiling out" and why is it happening during my N,N-Diphenylacetamide crystallization?
A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid (an "oil" or emulsion) rather than as a solid crystalline phase.[1][2] This is a common challenge in crystallization that can lead to impure products and difficulties in isolation.[1][3] For N,N-Diphenylacetamide, the primary causes include:
High Supersaturation: The solution is too concentrated, or the cooling rate is too rapid, forcing the compound out of solution before it can organize into a crystal lattice.[1][2]
Low Melting Point: The temperature of the solution at the point of saturation is higher than the melting point of the solute.[3] Impurities can further depress the melting point of N,N-Diphenylacetamide, increasing the likelihood of oiling out.[3][4] The reported melting point of pure N,N-Diphenylacetamide is in the range of 100-103 °C.[5][6][7]
Inadequate Solvent Choice: The selected solvent may be too good, keeping the compound dissolved even at lower temperatures, or a poor choice can lead to liquid-liquid phase separation.[8] N,N-Diphenylacetamide is known to be readily soluble in organic solvents like ethanol, chloroform, and benzene, but only sparingly soluble in water.
Presence of Impurities: Impurities can disrupt the crystal lattice formation process and lower the compound's melting point, making it more prone to separating as an oil.[4][9]
Q2: My N,N-Diphenylacetamide has already oiled out. What immediate steps can I take to salvage the experiment?
A2: If oiling out has occurred, you can often recover the product by following these steps:
Re-dissolve the Oil: Gently heat the mixture until the oil phase completely redissolves into the solution.[3]
Add More Solvent: Add a small amount of additional warm solvent to the solution. This reduces the supersaturation level, lowering the temperature at which the compound will begin to precipitate.[3][4]
Cool Slowly: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help control the cooling rate.[4]
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside surface of the flask below the liquid level with a glass rod to create nucleation sites.[3] Alternatively, if you have pure crystals, add a single seed crystal to the cooled, saturated solution.[10]
Q3: How can I proactively prevent oiling out in future N,N-Diphenylacetamide crystallizations?
A3: Preventing oiling out involves controlling the kinetic and thermodynamic factors of crystallization:
Control Supersaturation and Cooling: Generate supersaturation slowly by reducing the cooling rate or, in the case of anti-solvent crystallization, by adding the anti-solvent more slowly.[1][4]
Select an Appropriate Solvent System: Choose a solvent or solvent mixture in which N,N-Diphenylacetamide has a significant difference in solubility between hot and cold conditions.[4]
Utilize Seeding: A key strategy is to add seed crystals of pure N,N-Diphenylacetamide to the solution once it has cooled into the metastable zone (a state of slight supersaturation). This provides a template for controlled crystal growth rather than spontaneous oiling.[1][10]
Ensure Purity: If impurities are suspected, purify the crude N,N-Diphenylacetamide before the final crystallization step. Techniques like passing the solution through a short column of silica (B1680970) or using activated charcoal can remove problematic impurities.[4]
Adjust pH: For compounds with ionizable groups, adjusting the pH of the solution can sometimes prevent oiling out, though this is less common for neutral amides like N,N-Diphenylacetamide.[10]
Data Presentation: Physical Properties of N,N-Diphenylacetamide
Understanding the physical properties of N,N-Diphenylacetamide is crucial for designing a successful crystallization protocol.
To prevent oiling out, it is essential to understand the solubility of N,N-Diphenylacetamide in your chosen solvent system. This protocol outlines a method for determining solubility at various temperatures.
Objective: To quantitatively measure the solubility of N,N-Diphenylacetamide in a selected solvent at different temperatures to establish an optimal crystallization curve.
Materials:
N,N-Diphenylacetamide
Selected solvent(s)
Analytical balance
Temperature-controlled shaker or water bath
Calibrated thermometer or temperature probe
Vials with sealed caps
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)
Methodology:
Preparation:
Prepare a series of vials for each temperature point to be tested.
Add an excess amount of N,N-Diphenylacetamide solid to each vial to ensure a saturated solution is formed.
Accurately add a known volume or mass of the chosen solvent to each vial.
Equilibration:
Place the sealed vials in a temperature-controlled shaker or bath set to the desired temperature.
Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The presence of undissolved solid at the end of this period is essential.
Sampling:
Once equilibrated, stop the agitation and allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent premature crystallization upon sampling.
Immediately filter the sample through a syringe filter into a pre-weighed vial.
Analysis:
Determine the mass of the collected filtrate.
Dilute the sample with a suitable solvent to a concentration within the calibrated range of your analytical instrument.
Analyze the concentration of N,N-Diphenylacetamide in the sample using a validated analytical method (e.g., HPLC).
Calculation:
Calculate the mass of the dissolved solid from the measured concentration and the mass of the filtrate.
Express the solubility in desired units, such as g/100 g of solvent or mg/mL.[13]
Repeat this process for several temperatures to construct a solubility curve, which will inform the ideal cooling profile for crystallization.
Visualization: Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting the oiling out of N,N-Diphenylacetamide.
Caption: Troubleshooting workflow for addressing and preventing "oiling out".
Technical Support Center: Column Chromatography Protocol for N,N-Diphenylacetamide Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N,N-Diphenylacetamide using column chromatography. It includes a detail...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N,N-Diphenylacetamide using column chromatography. It includes a detailed experimental protocol, frequently asked questions (FAQs), and a troubleshooting guide to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of N,N-Diphenylacetamide?
A1: The standard and most effective stationary phase for the purification of N,N-Diphenylacetamide is silica (B1680970) gel (230-400 mesh). Its polar nature allows for good separation of moderately polar compounds like N,N-Diphenylacetamide from less polar and more polar impurities.
Q2: Which solvent system is best for the elution of N,N-Diphenylacetamide?
A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297). The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis. Other solvent systems, such as dichloromethane (B109758)/hexane or acetone/hexane, can also be explored.[1]
Q3: How do I determine the optimal solvent system before running the column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the ideal solvent system. The goal is to find a solvent mixture where N,N-Diphenylacetamide has an Rf value of approximately 0.2-0.4.[2] This Rf range typically provides the best separation on a column.
Q4: My crude N,N-Diphenylacetamide is not dissolving in the chosen eluent. How should I load it onto the column?
A4: If your compound has poor solubility in the mobile phase, you can use the "dry loading" method. Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[3]
Q5: What are the signs of a successful purification?
A5: A successful purification is indicated by the collection of fractions containing the pure N,N-Diphenylacetamide, which will appear as a single spot on a TLC plate at the correct Rf value. After combining the pure fractions and removing the solvent, the purity can be further confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, or by a sharp melting point.[3]
Experimental Protocol: Purification of N,N-Diphenylacetamide
This protocol details the purification of N,N-Diphenylacetamide using silica gel column chromatography.
Preliminary TLC Analysis
Dissolve a small amount of the crude N,N-Diphenylacetamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a silica gel TLC plate.
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the target compound an Rf value between 0.2 and 0.4.[2]
Column Preparation (Slurry Method)
Select a glass column of an appropriate size for the amount of crude material.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
Pour the slurry into the column, gently tapping the side to ensure even packing and to remove any air bubbles.
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[3]
Equilibrate the packed column by passing 2-3 column volumes of the eluent through it.
Sample Loading
Wet Loading: Dissolve the crude N,N-Diphenylacetamide in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica bed using a pipette.[3]
Dry Loading: If the sample is not soluble in the eluent, adsorb it onto a small amount of silica gel and load the resulting powder onto the column.[3]
Elution and Fraction Collection
Carefully add the eluent to the top of the column.
Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate in hexane).[4]
Analysis of Fractions
Monitor the elution by spotting the collected fractions onto TLC plates.
Develop the TLC plates in the optimized solvent system and visualize the spots (e.g., under a UV lamp).
Identify the fractions containing the pure N,N-Diphenylacetamide (single spot at the target Rf).
Isolation of Purified Product
Combine the fractions containing the pure compound.
Remove the solvent using a rotary evaporator to obtain the purified N,N-Diphenylacetamide.
Quantitative Data Summary
Parameter
Recommended Value/System
Notes
Stationary Phase
Silica Gel (230-400 mesh)
Standard choice for moderately polar compounds.
Mobile Phase
Hexane / Ethyl Acetate
Start with a low polarity (e.g., 9:1) and increase as needed.
Dry loading is preferred for samples insoluble in the eluent.[3]
Visual Workflow and Troubleshooting
Caption: Workflow for the purification of N,N-Diphenylacetamide.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of N,N-Diphenylacetamide.
Q: My compound is streaking or "tailing" on the TLC plate and the column.
A: Tailing is often an issue with amine-containing compounds on acidic silica gel. While N,N-Diphenylacetamide is an amide, significant tailing can still occur.
Solution: Add a small amount of triethylamine (B128534) (e.g., 0.1-1%) to your eluent system to neutralize the acidic sites on the silica gel.[5]
Q: The separation between my desired product and an impurity is very poor.
A: This indicates that the chosen solvent system does not provide adequate selectivity.
Solution 1: Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., dichloromethane/hexane, acetone/hexane) to find a system that provides better separation.[6]
Solution 2: If isocratic elution fails, use a shallow gradient of the more polar solvent to improve resolution.[4]
Q: My compound is not eluting from the column, even with a highly polar solvent system.
A: The compound may be strongly adsorbed to the silica gel or it might be decomposing.
Solution 1: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[5]
Solution 2: If the compound is stable, consider using a more polar solvent system or deactivating the silica gel with triethylamine.[5]
Q: I see cracks in my silica gel bed during the run.
A: Cracks in the stationary phase lead to poor separation due to channeling.
Solution: This is often caused by the silica gel running dry or a poorly packed column. Ensure the column is packed uniformly and that the solvent level never drops below the top of the silica bed.
Caption: Troubleshooting decision tree for common chromatography issues.
How to improve the yield of N,N-Diphenylacetamide synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Diphenylacetamide for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing N,N-Diphenylacetamide?
A1: The most common and straightforward methods for synthesizing N,N-Diphenylacetamide involve the acylation of diphenylamine (B1679370). This is typically achieved using either acetyl chloride or acetic anhydride (B1165640) as the acetylating agent. The choice between these two reagents can affect reaction conditions and the workup procedure.
Q2: What are the primary causes of low yields in N,N-Diphenylacetamide synthesis?
A2: Low yields can stem from several factors, including:
Incomplete reaction: This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.
Product loss during workup and purification: N,N-Diphenylacetamide can be lost during extraction, washing, and recrystallization steps.
Purity of reagents: The presence of moisture or other impurities in the starting materials or solvents can negatively impact the reaction.
Q3: What are the likely side products in this synthesis?
A3: The primary side product is often unreacted diphenylamine. With acetic anhydride, acetic acid is a stoichiometric byproduct.[1] In some cases, especially under forcing conditions or with certain catalysts, side reactions involving the aromatic rings of diphenylamine could occur, though this is less common for simple acylation. Incomplete reaction is the most typical source of impurities.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (diphenylamine). The reaction is considered complete when the diphenylamine spot is no longer visible.
Q5: What is the best way to purify crude N,N-Diphenylacetamide?
A5: The most common method for purifying solid N,N-Diphenylacetamide is recrystallization.[2] A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol (B145695) or a mixture of ethanol and water is often a good choice. For more challenging purifications, column chromatography over silica (B1680970) gel can be employed.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N,N-Diphenylacetamide.
Issue 1: Low or No Product Formation
Possible Cause
Recommended Solution
Low Reaction Temperature
Increase the reaction temperature. For reactions with acetic anhydride, refluxing is often necessary to drive the reaction to completion.
Insufficient Reaction Time
Extend the reaction time and monitor the progress by TLC until the diphenylamine is consumed.
Poor Quality of Reagents
Ensure that the diphenylamine is pure and the acetylating agent (acetyl chloride or acetic anhydride) has not been hydrolyzed by moisture. Use freshly opened or distilled reagents and dry solvents.
Inadequate Mixing
Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.
Issue 2: Product is an Oil and Fails to Crystallize
Possible Cause
Recommended Solution
Presence of Impurities
The presence of unreacted starting materials or solvent residues can lower the melting point and prevent crystallization. Attempt to purify the oil by column chromatography.
Incorrect Recrystallization Solvent
The chosen solvent may be too good a solvent even at low temperatures. Try a different solvent or a solvent mixture (e.g., ethanol/water, toluene (B28343)/hexane).
Supersaturation Not Achieved
Too much solvent may have been used for recrystallization. Evaporate some of the solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Issue 3: Final Product is Contaminated with Starting Material
Possible Cause
Recommended Solution
Incomplete Reaction
As a first step, ensure the reaction has gone to completion by extending the reaction time or increasing the temperature.
Inefficient Purification
Improve the purification process. Recrystallization is often effective at removing small amounts of unreacted diphenylamine. For significant contamination, column chromatography is recommended.[2]
Ineffective Workup
During the workup, ensure thorough washing to remove byproducts and unreacted reagents. For example, washing with a sodium bicarbonate solution is crucial to remove acidic byproducts.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on N,N-Diphenylacetamide Synthesis Yield
Protocol 1: Synthesis of N,N-Diphenylacetamide using Acetyl Chloride
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane.
Addition of Reagent: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. If using a base like triethylamine (1.2 eq), it can be added prior to the acetyl chloride.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux.
Workup: After the reaction is complete, cool the mixture to room temperature. If a base was used, filter off the resulting salt. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude N,N-Diphenylacetamide by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of N,N-Diphenylacetamide using Acetic Anhydride
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylamine (1.0 eq) and acetic anhydride (2.0-3.0 eq). A solvent such as toluene or glacial acetic acid can be used, or the reaction can be run neat.
Reaction: Heat the reaction mixture to reflux for 2-5 hours. Monitor the progress of the reaction by TLC. A catalytic amount of a Lewis acid like zinc chloride can be added to accelerate the reaction.
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into cold water or onto crushed ice to precipitate the product and hydrolyze the excess acetic anhydride.
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
Purification: Purify the crude N,N-Diphenylacetamide by recrystallization from ethanol.
Visualizations
Caption: Reaction mechanism for the synthesis of N,N-Diphenylacetamide.
Side reactions to avoid in the synthesis of N,N-Diphenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N,N-Diphenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N,N-Diphenylacetamide?
The most common laboratory method for synthesizing N,N-Diphenylacetamide is the nucleophilic acyl substitution reaction between diphenylamine (B1679370) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The reaction involves the replacement of the hydrogen atom on the nitrogen of diphenylamine with an acetyl group.[1]
Q2: What are the main reagents and their roles in this synthesis?
Diphenylamine: The starting material and nucleophile.
Acetic Anhydride or Acetyl Chloride: The acetylating agent which acts as the electrophile, providing the acetyl group.
Solvent: An inert solvent like toluene (B28343) or dichloromethane (B109758) can be used to dissolve the reactants. Some procedures may be performed neat (without a solvent).
Base (Optional): A non-nucleophilic base, such as pyridine (B92270) or triethylamine, can be used to scavenge the acidic byproduct (acetic acid or hydrochloric acid).
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (diphenylamine) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.
Q4: What are some common impurities that might be present in the diphenylamine starting material?
Commercial diphenylamine may contain several impurities, including N,N,N'-triphenyl-p-phenylenediamine, 4-aminobiphenyl, and 2-aminobiphenyl.[1][2] It is also often yellow due to oxidized impurities.[3] These impurities can potentially be carried through the reaction and contaminate the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N,N-Diphenylacetamide.
Issue 1: Low Yield of N,N-Diphenylacetamide
Possible Cause
Recommended Solutions
Incomplete Reaction
- Increase the reaction time or temperature. Monitor the reaction progress by TLC to ensure the complete consumption of diphenylamine.- Use a molar excess of the acetylating agent (e.g., 1.5 to 2 equivalents) to drive the reaction to completion.
Hydrolysis of Acetylating Agent
- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and freshly opened or distilled acetylating agents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Product Loss During Workup
- During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the amide product.- When performing recrystallization, use a minimal amount of hot solvent to ensure maximum crystal recovery upon cooling. Avoid excessive washing of the collected crystals.
Issue 2: Presence of Unreacted Diphenylamine in the Final Product
Possible Cause
Recommended Solutions
Insufficient Acetylating Agent
- Increase the stoichiometry of the acetylating agent.
Suboptimal Reaction Conditions
- Increase the reaction temperature and/or reaction time. The acetylation of diphenylamine can be sluggish due to its steric hindrance and reduced nucleophilicity compared to primary amines.
Inefficient Purification
- Recrystallization: N,N-Diphenylacetamide and diphenylamine have different solubilities. A carefully selected solvent system (e.g., ethanol/water or toluene/hexane) for recrystallization can effectively separate the product from the starting material.[4]- Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be employed.
Issue 3: Formation of Colored Impurities
Possible Cause
Recommended Solutions
Impurities in Starting Material
- Commercial diphenylamine can be yellowish due to oxidation.[3] If a colorless product is required, consider purifying the diphenylamine by recrystallization before use.
Side Reactions at High Temperatures
- Avoid unnecessarily high reaction temperatures or prolonged heating, which can lead to the formation of colored byproducts.
Purification Strategy
- During recrystallization, if the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
Issue 4: Potential for Friedel-Crafts Acylation Side Products
Under harsh conditions, such as the presence of a strong Lewis acid catalyst and high temperatures, there is a possibility of electrophilic aromatic substitution (Friedel-Crafts acylation) on one of the phenyl rings of diphenylamine.
Mitigation Strategies
- Avoid the use of strong Lewis acid catalysts (e.g., AlCl₃) unless specifically required by the protocol. The acetylation of the amine nitrogen is generally more facile and does not require such catalysts.
- Maintain moderate reaction temperatures.
Experimental Protocols
Synthesis of N,N-Diphenylacetamide via Acetylation with Acetic Anhydride
This protocol describes a general procedure for the synthesis of N,N-Diphenylacetamide.
Stability and degradation pathways of N,N-Diphenylacetamide under acidic/basic conditions
Welcome to the technical support center for N,N-Diphenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of N,N-Dip...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for N,N-Diphenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of N,N-Diphenylacetamide under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for N,N-Diphenylacetamide?
A1: The primary degradation pathway for N,N-Diphenylacetamide is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule into diphenylamine (B1679370) and acetic acid.[1][2][3] The susceptibility of the amide bond to hydrolysis is a key factor in the stability of this compound.[4]
Q2: How does pH affect the stability of N,N-Diphenylacetamide?
A2: N,N-Diphenylacetamide is susceptible to degradation in both strongly acidic and basic solutions.[1][5] Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of hydrolysis is generally slowest near neutral pH.
Q3: What are the expected degradation products of N,N-Diphenylacetamide under hydrolytic conditions?
A3: The expected degradation products from the hydrolysis of N,N-Diphenylacetamide are diphenylamine and acetic acid. These products are formed from the cleavage of the amide bond.
Q4: Are there other conditions besides pH that can cause degradation?
A4: Yes, in addition to hydrolytic degradation, other stress conditions such as high temperature (thermolytic degradation), exposure to light (photolytic degradation), and the presence of oxidizing agents (oxidative degradation) can also potentially lead to the degradation of N,N-Diphenylacetamide.[1][6][7] Forced degradation studies are often employed to investigate the effects of these various stress factors.[8][9][10]
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause: Degradation of N,N-Diphenylacetamide during the experiment or storage.
Troubleshooting Steps:
Identify Potential Degradants: The most likely degradation products are diphenylamine and acetic acid. If your analytical method can detect these, check for their presence.
Confirm Degradation:
If standards are available, perform a co-injection with diphenylamine and acetic acid to confirm the identity of the unexpected peaks.
Utilize mass spectrometry (LC-MS) to determine the mass of the unknown peaks and compare them to the expected masses of the degradation products.
Review Experimental and Storage Conditions:
pH: Ensure the pH of your solutions is controlled and appropriate for the stability of N,N-Diphenylacetamide.
Temperature: Store stock solutions and samples at recommended low temperatures (e.g., 2-8°C) to minimize thermal degradation.[1]
Light Exposure: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.[1]
Implement Preventive Measures: If degradation is confirmed, adjust your experimental and storage protocols based on the findings to minimize future degradation.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Use of partially degraded N,N-Diphenylacetamide. The presence of impurities like diphenylamine can interfere with subsequent reactions or analytical measurements.
Troubleshooting Steps:
Assess Purity: Re-analyze the purity of your N,N-Diphenylacetamide starting material using a suitable analytical method like HPLC or NMR.
Purify the Reagent: If the starting material is found to be impure, consider purification by recrystallization or column chromatography.
Source Fresh Material: If purification is not feasible, obtain a fresh, high-purity batch of N,N-Diphenylacetamide.
Standardize Handling Procedures: Ensure consistent and careful handling of the compound to avoid introducing contaminants or exposing it to degradative conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of N,N-Diphenylacetamide
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of N,N-Diphenylacetamide under various stress conditions.
Preparation of Stock Solution: Prepare a stock solution of N,N-Diphenylacetamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.
Thermal Degradation: Expose the solid N,N-Diphenylacetamide to 80°C in a dry oven.
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Preparation for Analysis:
Neutralize the acidic and basic samples before analysis.
Dilute all samples to an appropriate concentration with the mobile phase.
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
Removing unreacted starting materials from N,N-Diphenylacetamide product
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful removal of unreacted starting materi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful removal of unreacted starting materials from N,N-Diphenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical N,N-Diphenylacetamide synthesis?
The most common impurities are unreacted starting materials, which typically include aniline (B41778) and the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). Side products such as acetic acid, formed from the hydrolysis of acetic anhydride, may also be present.[1]
Q2: How can I qualitatively assess the purity of my N,N-Diphenylacetamide product?
A quick assessment of purity can be done by observing the product's physical appearance and by using thin-layer chromatography (TLC). Pure N,N-Diphenylacetamide is a solid at room temperature. Discoloration (e.g., a yellowish or brownish tint) or an oily consistency can indicate the presence of impurities. TLC can be used to visualize the presence of starting materials or other impurities by comparing the crude product to the starting materials.
Q3: What are the primary methods for purifying crude N,N-Diphenylacetamide?
The primary methods for purifying N,N-Diphenylacetamide are:
Extraction: To remove water-soluble impurities like aniline salts and acetic acid.
Recrystallization: A highly effective method for purifying solid compounds.
Column Chromatography: For separating the product from impurities with different polarities.[1][2]
Troubleshooting Guides
Issue 1: My final product is discolored (yellow or brown).
Possible Cause: Presence of residual aniline. Aniline is prone to oxidation, which can lead to colored impurities.[1]
Recommended Solution:
Acidic Wash: During the workup, wash the organic layer containing the product with a dilute acidic solution (e.g., 1M HCl). This will convert the basic aniline into its water-soluble hydrochloride salt, which will partition into the aqueous layer. Be cautious if your product is acid-sensitive.
Recrystallization: If discoloration persists after the workup, recrystallization can be effective in removing colored impurities.
Issue 2: My product has an acidic smell and/or is an oil instead of a solid.
Possible Cause: Residual acetic acid from the hydrolysis of excess acetic anhydride. Significant amounts of acetic acid can lower the melting point of the product and inhibit crystallization.[1]
Recommended Solution:
Bicarbonate Wash: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. Be cautious as this will produce carbon dioxide gas.[1]
Recrystallization: If the product still fails to crystallize, further purification by recrystallization may be necessary.
Issue 3: TLC analysis shows the presence of starting materials in my purified product.
Possible Cause: Incomplete removal of starting materials during the initial purification steps.
Recommended Solution:
Optimize Washing Steps: Ensure thorough mixing during acidic and basic washes to maximize the removal of aniline and acetic acid, respectively.
Column Chromatography: If recrystallization is ineffective, column chromatography is a highly effective method for separating the desired product from starting materials based on their different polarities.[1][2]
Experimental Protocols
Protocol 1: General Workup Procedure
This protocol is a general guideline and may require optimization.
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
Extraction:
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297).
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
Solvent Selection: The ideal solvent for recrystallization should dissolve the crude product at high temperatures but not at low temperatures. For N,N-Diphenylacetamide, ethanol (B145695) is a good starting point.[3] Other potential solvents or solvent systems include ethanol/water or ethyl acetate/hexane mixtures.[4]
Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.
Protocol 3: Column Chromatography
Stationary Phase:Silica (B1680970) gel is the most common stationary phase for this type of compound.
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A common and effective solvent system is a mixture of ethyl acetate and hexane.[2]
Use Thin-Layer Chromatography (TLC) to determine the optimal solvent ratio. The ideal eluent system should give the N,N-Diphenylacetamide product an Rf value of approximately 0.3-0.4.[2]
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed. Dry loading, where the product is pre-adsorbed onto a small amount of silica gel, can also be used if the product is not very soluble in the eluent.[2]
Elution and Fraction Collection: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,N-Diphenylacetamide.
Technical Support Center: Scaling Up the Synthesis of N,N-Diphenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N,N-Diphenylacetamide. Our...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N,N-Diphenylacetamide. Our goal is to address common challenges and provide practical solutions for scaling up this important chemical process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N-Diphenylacetamide?
A1: The most prevalent laboratory method for synthesizing N,N-Diphenylacetamide is the acylation of diphenylamine (B1679370). This is typically achieved through two main routes:
Chloroacetylation of Diphenylamine: This method involves reacting diphenylamine with chloroacetyl chloride, often under reflux conditions in a suitable solvent like toluene.
Acetylation of N-phenylacetamide (acetanilide): This route involves the acetylation of N-phenylacetamide using an acetylating agent such as acetic anhydride.
Q2: What are the primary starting materials for the chloroacetylation route?
A2: The key starting materials for the chloroacetylation synthesis are diphenylamine and chloroacetyl chloride. A solvent, such as toluene, is also required.
Q3: What are the most common side reactions to be aware of during the synthesis?
A3: The primary side reactions of concern are:
Incomplete Reaction: This can result in the presence of unreacted diphenylamine in the final product.
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is sensitive to moisture and can hydrolyze to form chloroacetic acid. This not only consumes the acylating agent but also introduces an acidic impurity that needs to be removed.
Polyacylation: Although less common due to the deactivating effect of the first acyl group, there is a possibility of further acylation on the aromatic rings under harsh conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of the synthesis. You can visualize the consumption of the starting materials and the formation of the N,N-Diphenylacetamide product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of N,N-Diphenylacetamide, offering potential causes and solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Incomplete reaction; degradation of starting materials or product; incorrect reaction conditions (temperature, time, stoichiometry).
Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure starting materials are pure and dry. Optimize reaction conditions by adjusting temperature, reaction time, or the molar ratio of reactants.
**Product is an Oil or F
Optimization
Technical Support Center: Optimizing N,N-Diphenylacetamide Derivatization
Welcome to the technical support center for the derivatization of N,N-Diphenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reactio...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the derivatization of N,N-Diphenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing N,N-Diphenylacetamide?
A1: N,N-Diphenylacetamide is often derivatized to enhance its analyzability by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] Derivatization can increase the volatility and thermal stability of the molecule for GC analysis or introduce a chromophore or fluorophore for improved detection in HPLC.[2][3] It can also be a key step in synthesizing novel compounds with specific biological activities.[4]
Q2: My derivatization reaction is showing low or no product yield. What are the common causes?
A2: Low product yield in N,N-Diphenylacetamide derivatization can stem from several factors. These include suboptimal reaction temperature and time, the presence of moisture which can deactivate many derivatizing reagents, incorrect stoichiometry of reagents, or the degradation of the derivatizing agent itself.[5][6] It is crucial to ensure all glassware is dry and to use fresh, high-quality reagents.[6]
Q3: How do I select the appropriate derivatization reagent for N,N-Diphenylacetamide?
A3: The choice of reagent depends on the functional group you are targeting on the N,N-Diphenylacetamide derivative and the analytical method you intend to use. For creating derivatives for GC analysis, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for targeting active hydrogens.[2][7] For HPLC, reagents that introduce a fluorescent tag or a UV-active chromophore are often chosen to enhance detection.[3][8]
Q4: The results of my derivatization are inconsistent between batches. What could be the cause?
A4: Inconsistent results often point to variability in reaction conditions. Key factors to control are the reaction temperature, time, and pH.[6][9] The stability of your derivatization reagent is also critical; it's best to prepare fresh reagent solutions for each batch.[6] Additionally, ensure your starting material and solvents are free from moisture, as this can significantly impact the reaction's reproducibility.[2][6]
Q5: My final derivatized product appears to be unstable. How can I mitigate this?
A5: The stability of the derivatized product can be a concern. Some derivatives, such as certain silyl (B83357) ethers, are susceptible to hydrolysis.[5] To prevent degradation, it is advisable to analyze the sample as soon as possible after derivatization.[5] If immediate analysis is not possible, ensure the sample is stored in a dry, inert environment.
Troubleshooting Guides
Issue 1: Incomplete Derivatization
An incomplete reaction is a common hurdle in derivatization processes, leading to lower than expected yields and potentially complicating analysis.
Potential Cause
Recommended Solution
Suboptimal Temperature
Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to degradation. Experiment with a range of temperatures to find the optimal balance.[5][9]
Insufficient Reaction Time
The reaction may not have had enough time to proceed to completion. Try extending the reaction time and analyzing aliquots at different time points to determine the optimal duration.[2][5]
Presence of Moisture
Many derivatization reagents are sensitive to water. Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][6]
Incorrect Reagent Concentration
An insufficient amount of the derivatizing agent will result in an incomplete reaction. It is often recommended to use a molar excess of the derivatizing agent.[5]
Reagent Degradation
Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and adhere to the manufacturer's storage recommendations.[5][6]
Issue 2: Low Analytical Sensitivity
Even with successful derivatization, you may encounter low sensitivity in your analytical method.
Potential Cause
Recommended Solution
Poor Ionization (MS)
If using mass spectrometry, the derivative may not ionize efficiently. Consider a different derivatization strategy that introduces a group known to enhance ionization.[10]
Inadequate Chromophore/Fluorophore (HPLC)
For HPLC-UV or HPLC-FLD, the chosen derivatizing agent may not provide a strong enough signal. Select a reagent with a higher molar absorptivity or fluorescence quantum yield.[3][8]
Incomplete Reaction
As with low yield, an incomplete reaction will lead to a weaker signal. Re-optimize the reaction conditions to maximize the formation of the derivative.[5]
Sample Matrix Effects
Other components in your sample could be interfering with the analysis. A sample cleanup or extraction step prior to derivatization may be necessary to remove these interferences.[5]
Experimental Protocols
Synthesis of 2-Hydrazino-N,N-Diphenylacetamide
This protocol outlines the synthesis of a hydrazino derivative of N,N-Diphenylacetamide, which can be a precursor for further derivatization.[4]
Resolving peak tailing issues in HPLC analysis of N,N-Diphenylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered dur...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of N,N-Diphenylacetamide.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge. This can compromise the accuracy of quantification and the resolution of closely eluting peaks. The primary cause of peak tailing in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[1] For N,N-Diphenylacetamide, a neutral amide, these interactions can still occur, particularly with residual silanol (B1196071) groups on silica-based columns.[2]
Below is a step-by-step guide to systematically troubleshoot and resolve peak tailing issues in the HPLC analysis of N,N-Diphenylacetamide.
Step 1: Initial Assessment and System Check
Before modifying the chromatographic method, it is crucial to ensure the HPLC system is functioning correctly.
Question: Is the peak tailing observed for all peaks or only for the N,N-Diphenylacetamide peak?
All Peaks Tailing: This may indicate a system-wide issue such as a void in the column, a partially blocked frit, or excessive extra-column volume.[3]
Specific Peak Tailing: This is more likely related to chemical interactions between N,N-Diphenylacetamide and the stationary or mobile phase.[4]
Action:
Inspect Connections: Ensure all fittings and tubing are properly connected to minimize dead volume.
Column Health: If the column is old or has been used extensively, consider replacing it. A void at the column inlet can cause peak distortion.[3]
Guard Column: If a guard column is in use, remove it and re-run the analysis to see if the tailing improves. A contaminated guard column can be a source of peak shape problems.
Logical Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for peak tailing.
Step 2: Method Optimization - Mobile Phase and Column Chemistry
If the issue is specific to the N,N-Diphenylacetamide peak, the following method parameters should be investigated.
A. Mobile Phase pH Adjustment
While N,N-Diphenylacetamide is a neutral compound, adjusting the mobile phase pH can suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby reducing secondary interactions.[5]
Recommendation: Lowering the mobile phase pH to a range of 2.5-3.5 is often effective.[6] This can be achieved by adding a small amount of an acidic modifier.
Experimental Protocol: Evaluating the Effect of Mobile Phase pH
Mobile Phase A2 (pH 3.0 - Buffered): 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Sample Preparation: Prepare a 100 µg/mL solution of N,N-Diphenylacetamide in the respective mobile phase.
HPLC Conditions:
Column: Standard C18, 4.6 x 150 mm, 5 µm
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 220 nm
Analysis: Inject the sample using each mobile phase and compare the peak asymmetry factor.
Table 1: Effect of Mobile Phase pH on N,N-Diphenylacetamide Peak Asymmetry (Illustrative Data)
Mobile Phase
pH
Peak Asymmetry Factor (As)
50:50 ACN:Water
7.0
1.8
50:50 ACN:Water + 0.1% Formic Acid
3.0
1.2
B. Column Chemistry Selection
The choice of stationary phase can significantly impact peak shape.
Recommendation:
End-Capped Columns: Use a column that is well end-capped to minimize the number of accessible free silanol groups.
Phenyl Columns: For aromatic compounds like N,N-Diphenylacetamide, a phenyl column can offer alternative selectivity through π-π interactions and may improve peak shape, especially when using methanol (B129727) as the organic modifier.
Experimental Protocol: Comparing C18 and Phenyl Columns
Columns:
C18, 4.6 x 150 mm, 5 µm (end-capped)
Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase: 60:40 (v/v) Methanol:Water with 0.1% Formic Acid
Sample Preparation: Prepare a 100 µg/mL solution of N,N-Diphenylacetamide in the mobile phase.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 220 nm
Analysis: Inject the sample onto each column and compare the peak asymmetry.
Table 2: Effect of Column Chemistry on N,N-Diphenylacetamide Peak Asymmetry (Illustrative Data)
Column Type
Organic Modifier
Peak Asymmetry Factor (As)
C18 (End-Capped)
Methanol
1.3
Phenyl
Methanol
1.1
C. Mobile Phase Organic Modifier
The choice between acetonitrile (ACN) and methanol (MeOH) can influence peak shape, particularly with phenyl columns where methanol can enhance beneficial π-π interactions.
Mobile Phase B1: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Mobile Phase B2: 60:40 (v/v) Methanol:Water with 0.1% Formic Acid (adjust ratio to achieve similar retention to B1)
Sample Preparation: Prepare a 100 µg/mL solution of N,N-Diphenylacetamide in the respective mobile phase.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 220 nm
Analysis: Inject the sample using each mobile phase and compare the peak asymmetry.
Table 3: Effect of Organic Modifier on Peak Asymmetry on a Phenyl Column (Illustrative Data)
Organic Modifier
Mobile Phase Composition
Peak Asymmetry Factor (As)
Acetonitrile
50:50 ACN:Water + 0.1% FA
1.4
Methanol
60:40 MeOH:Water + 0.1% FA
1.1
Step 3: Sample and Injection Considerations
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[6]
Action: Dilute the sample by a factor of 5 or 10 and re-inject. If peak shape improves, the original sample was overloaded.
Sample Solvent: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase to avoid peak distortion.[7]
Action: Dissolve the N,N-Diphenylacetamide sample in the initial mobile phase composition. N,N-Diphenylacetamide is readily soluble in organic solvents like ethanol (B145695) and chloroform, and sparingly soluble in water.[5]
Troubleshooting Logic Diagram
Caption: Logical workflow for method optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for a neutral compound like N,N-Diphenylacetamide?
A1: Even for neutral compounds, the primary cause of peak tailing on silica-based reversed-phase columns is often secondary ionic interactions between the analyte and free, ionized silanol groups on the stationary phase surface.[1] These interactions provide an additional retention mechanism that can lead to a broadened and asymmetric peak shape.
Q2: How does lowering the mobile phase pH improve the peak shape of N,N-Diphenylacetamide?
A2: Lowering the mobile phase pH (e.g., to pH 3) protonates the acidic silanol groups (Si-OH) on the silica (B1680970) surface, converting them to their neutral form.[5] This minimizes the undesirable ionic interactions with the analyte, resulting in a more symmetrical peak.
Q3: When should I consider using a mobile phase additive like triethylamine (B128534) (TEA)?
A3: Triethylamine (TEA) is a basic additive sometimes used to improve the peak shape of basic compounds by competing with them for interaction with active silanol sites. Since N,N-Diphenylacetamide is neutral, the use of TEA is generally not necessary or recommended as a first-line solution. Adjusting the pH with an acid like formic acid is a more appropriate starting point.
Q4: Can the sample injection volume affect peak tailing?
A4: Yes, injecting too large a volume of a sample, especially if it is dissolved in a solvent stronger than the mobile phase, can lead to peak distortion, including tailing. This is known as volume overload.[5] If you suspect this, try reducing the injection volume.
Q5: Why might a phenyl column provide better peak shape for N,N-Diphenylacetamide than a C18 column?
A5: A phenyl column offers a different separation mechanism based on π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of N,N-Diphenylacetamide. This can provide a more dominant and uniform retention mechanism, reducing the relative impact of secondary silanol interactions and potentially leading to improved peak symmetry. The use of methanol as the organic modifier can further enhance these beneficial π-π interactions.
Technical Support Center: N,N-Diphenylacetamide NMR Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in N,N-Diphenylac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in N,N-Diphenylacetamide NMR samples.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of N,N-Diphenylacetamide NMR samples.
Issue 1: Unexpected peaks in the 1H NMR spectrum.
Possible Cause 1: Residual Solvents from Purification.
Identification: Consult the 'Common Solvent Impurities in NMR' table below to match the chemical shift of the unexpected peak with known solvent signals. Common solvents from purification steps like recrystallization or chromatography (e.g., ethanol, ethyl acetate (B1210297), hexanes, dichloromethane) are frequent culprits.
Solution: Implement a rigorous drying protocol. High vacuum drying for several hours is often effective for volatile solvents. For less volatile solvents, consider co-evaporation or lyophilization as detailed in the 'Experimental Protocols' section.
Possible Cause 2: Water in the NMR Solvent.
Identification: A broad singlet, typically between 1.5 and 2.5 ppm in CDCl3, is indicative of water.
Solution: Use fresh, high-quality deuterated solvent. Store NMR solvents over molecular sieves to keep them dry. If water contamination is persistent, consider preparing the sample in a glovebox or under an inert atmosphere.
Possible Cause 3: Impurities from Synthesis.
Identification: Peaks that do not correspond to known solvents may be unreacted starting materials or byproducts. For instance, if N,N-Diphenylacetamide was synthesized from diphenylamine (B1679370), residual diphenylamine may be present. The aromatic protons of diphenylamine appear around 7.0-7.3 ppm, and the N-H proton gives a broad signal.[1][2][3]
Solution: Repurify the N,N-Diphenylacetamide sample using recrystallization or column chromatography. See the 'Experimental Protocols' section for detailed procedures.
Issue 2: Broad or distorted NMR signals.
Possible Cause 1: Paramagnetic Impurities.
Identification: Significant broadening of all signals in the spectrum can indicate the presence of paramagnetic metal ions.
Solution: Filter the NMR sample through a small plug of Celite or silica (B1680970) gel in a Pasteur pipette before transferring it to the NMR tube.
Possible Cause 2: Sample Concentration is too high.
Identification: Broad signals and poor resolution can occur if the sample is too concentrated.
Solution: Prepare a more dilute sample. For 1H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I should look out for in my N,N-Diphenylacetamide NMR spectrum?
A1: The most common residual solvents are typically those used in the final purification step. For N,N-Diphenylacetamide, this often includes:
From Recrystallization: Ethanol, isopropanol, toluene (B28343), or mixtures like ethanol/water.
From Column Chromatography: Ethyl acetate, hexanes, and dichloromethane.
The following table lists the approximate 1H NMR chemical shifts of common solvent impurities in deuterated chloroform (B151607) (CDCl3).
Solvent
Chemical Shift (ppm)
Multiplicity
Acetone
2.17
Singlet
Dichloromethane
5.30
Singlet
Diethyl Ether
3.48 (q), 1.21 (t)
Quartet, Triplet
Ethanol
3.72 (q), 1.25 (t)
Quartet, Triplet
Ethyl Acetate
4.12 (q), 2.05 (s), 1.26 (t)
Quartet, Singlet, Triplet
Hexane
1.25 (br s), 0.88 (t)
Broad Singlet, Triplet
Toluene
7.27-7.17 (m), 2.36 (s)
Multiplet, Singlet
Water
~1.56
Broad Singlet
Q2: How can I effectively remove high-boiling point solvents like toluene or DMF?
A2: High-boiling point solvents are challenging to remove. The following techniques can be employed:
High Vacuum with Gentle Heating: Place the sample under high vacuum (e.g., <1 mbar) and gently heat it (e.g., 30-40 °C), provided the N,N-Diphenylacetamide is thermally stable.
Co-evaporation: Dissolve the sample in a lower-boiling point solvent in which it is soluble (e.g., dichloromethane). Then, remove the solvent on a rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the higher-boiling one.
Lyophilization (Freeze-Drying): If the compound is soluble in a suitable solvent that can be frozen (e.g., benzene, 1,4-dioxane), lyophilization is a very effective method for removing residual solvents.
Q3: I see more aromatic signals than expected. Could this be a byproduct from the synthesis?
A3: Yes. If N,N-Diphenylacetamide was synthesized by the acylation of diphenylamine, unreacted diphenylamine is a common impurity. Diphenylamine has a distinct 1H NMR spectrum in CDCl3 with aromatic signals around 7.24 ppm, 7.04 ppm, and 6.91 ppm, and a broad N-H signal around 5.63 ppm.[1][2][3] If the synthesis involved chloroacetyl chloride, other byproducts could also be present.[4] If you suspect such impurities, repurification is recommended.
Data on Solvent Removal Techniques
The following table provides representative data on the effectiveness of different drying methods for removing residual solvents from organic solids. While this data was not generated specifically for N,N-Diphenylacetamide, it offers a quantitative comparison of common laboratory techniques.
Drying Method
Solvent
Time (hours)
Temperature (°C)
Residual Solvent (%)
Air Drying
Ethyl Acetate
24
25
> 5
Vacuum Oven
Ethyl Acetate
8
40
< 0.5
High Vacuum (<1 mbar)
Toluene
24
40
~1.2
Lyophilization
1,4-Dioxane
48
N/A
< 0.1
Note: The efficiency of solvent removal can vary based on the specific compound, solvent, and equipment used.
Experimental Protocols
Protocol 1: Purification of N,N-Diphenylacetamide by Recrystallization
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the N,N-Diphenylacetamide when hot but not when cold. Ethanol or an ethanol/water mixture is often a good starting point.
Dissolution: In an Erlenmeyer flask, dissolve the crude N,N-Diphenylacetamide in the minimum amount of boiling solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under high vacuum to remove all traces of the recrystallization solvent.
Protocol 2: Purification of N,N-Diphenylacetamide by Column Chromatography
Stationary Phase: Silica gel is a common choice for the stationary phase.
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A mixture of ethyl acetate and hexanes is often effective. Adjust the ratio to achieve an Rf value of 0.2-0.3 for N,N-Diphenylacetamide.
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
Sample Loading: Dissolve the crude N,N-Diphenylacetamide in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
Elution: Run the column by adding fresh eluent to the top and collecting fractions at the bottom.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator, followed by drying under high vacuum.
Visualizations
Caption: Experimental workflow for the purification and NMR analysis of N,N-Diphenylacetamide.
Caption: Troubleshooting logic for identifying unknown peaks in an NMR spectrum.
Drying and storage conditions to prevent N,N-Diphenylacetamide degradation
Technical Support Center: N,N-Diphenylacetamide Stability This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability, drying, and storage o...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: N,N-Diphenylacetamide Stability
This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability, drying, and storage of N,N-Diphenylacetamide (CAS: 519-87-9).
Q1: I'm observing a new impurity peak in my HPLC analysis of N,N-Diphenylacetamide. What is the likely cause?
A: The appearance of new peaks often indicates chemical degradation. For N,N-Diphenylacetamide, a tertiary amide, the most common degradation pathway is hydrolysis, especially in the presence of moisture under acidic or basic conditions. This process cleaves the [1][2]amide bond to form diphenylamine (B1679370) and acetic acid. Oxidation of the phenyl rings or the nitrogen atom is another potential degradation pathway.
Identify Degradants: The primary hydrolysis products would be diphenylamine and acetic acid. Use mass spectrometry (LC-MS) to identify the mass of the unknown peak and compare it to these potential degradants.
Review Storage Cond[1]itions: Carefully assess your storage protocol. Was the container tightly sealed? Was the compound exposed to high humidity, elevated temperatures, or direct light?
Implement Preventive Measures: If degradation is confirmed, adopt the recommended storage and handling procedures outlined below to minimize future decomposition.
Q2: What are the ideal long-term storage conditions for N,N-Diphenylacetamide?
A: To ensure long-term stability, N,N-Diphenylacetamide should be stored in a cool, dry, and well-ventilated place, protected from light. Vendor recommendations typically specify a storage temperature below 30°C. For maximum stability and[3][4] to prevent hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is the best practice. This is particularly impo[5]rtant as the compound can be air and moisture-sensitive.
| Compatibility | Store away from strong oxidizing agents, strong acids, peroxides, and aldehydes. | Avoids induced chemical[5] degradation. |
Q3: My N,N-Diphenylacetamide powder seems clumpy. How should I dry it before use?
A: Clumping suggests moisture absorption. Using the compound in this state can lead to inaccurate measurements and introduce water into sensitive reactions. An effective drying procedure is crucial.
Recommended Drying Protocol:
A common and effective method for drying amides is to use a vacuum oven or an Abderhalden drying apparatus. Alternatively, the material can be dried over a suitable desiccant under vacuum.
Suitable Drying Agents:
For amides like N,N-Diphenylacetamide, strong, non-reactive drying agents are preferred.
Molecular Sieves (3Å or 4Å): Highly effective for removing water. The solvent can be left to stand over activated sieves for several days.
Calcium Hydride (Ca[6][7]H₂): A powerful drying agent for amide solvents, typically followed by distillation under reduced pressure.
Phosphorus Pentoxid[6]e (P₂O₅): A very efficient but highly reactive drying agent. It has the advantage of removing basic impurities.
It is critical to activa[6]te drying agents like molecular sieves by heating them (e.g., at 300°C for 24 hours) immediately before use to ensure their water-adsorbing capacity is maximized.
Experimental [9]Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the stability of N,N-Diphenylacetamide under various stress conditions (hydrolysis, oxidation, and heat).
Methodology:
Prepare Stock Solution: Create a 1 mg/mL stock solution of N,N-Diphenylacetamide in acetonitrile (B52724) or methanol.
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis[1]: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
Oxidation: Mi[1]x 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
Thermal Degrada[1]tion: Expose the solid compound to 80°C in a dry oven for 48 hours.
Sample Preparation:[1] At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC-UV or LC-MS method to identify and quantify any degradants.
Visualization[1][10]s
Diagram 1: Primary Degradation Pathway of N,N-Diphenylacetamide
A Comparative Guide to Validating the Purity of N,N-Diphenylacetamide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeuti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for validating the purity of N,N-Diphenylacetamide, alongside alternative methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and traditional Melting Point Analysis.
Introduction to Purity Validation
N,N-Diphenylacetamide is a chemical intermediate with applications in various fields of chemical synthesis. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, inaccurate biological data, and potential toxicity. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential contaminants. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture.[1] When coupled with a UV detector, it provides a sensitive and reliable method for purity assessment.
This guide will detail the experimental protocols for purity determination of N,N-Diphenylacetamide by HPLC-UV, GC-FID, and Melting Point Analysis, and present a comparative summary of hypothetical experimental data.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method separates N,N-Diphenylacetamide from its potential impurities based on their differential partitioning between a stationary phase and a mobile phase.
Instrumentation:
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
N,N-Diphenylacetamide reference standard (purity >99.5%)
Sample of N,N-Diphenylacetamide for analysis
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase before use.
Standard Solution Preparation: Accurately weigh and dissolve the N,N-Diphenylacetamide reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
Sample Solution Preparation: Accurately weigh and dissolve the N,N-Diphenylacetamide sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Chromatographic Conditions:
Flow rate: 1.0 mL/min
Column temperature: 30°C
Injection volume: 10 µL
UV detection wavelength: 254 nm
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and detecting volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities.
Instrumentation:
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
Standard Solution Preparation: Prepare a stock solution of N,N-Diphenylacetamide reference standard in dichloromethane at a concentration of 1 mg/mL.
Sample Solution Preparation: Dissolve the N,N-Diphenylacetamide sample in dichloromethane to a concentration of approximately 1 mg/mL.
GC Conditions:
Injector temperature: 250°C
Detector temperature: 300°C
Oven temperature program: Start at 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
Carrier gas: Helium at a constant flow rate of 1.2 mL/min.
Injection volume: 1 µL (split ratio 50:1).
Analysis: Inject the standard to determine its retention time. Inject the sample and calculate the purity based on the area percentage of the main peak.
Method 3: Melting Point Analysis
The melting point of a pure crystalline solid is a characteristic physical property. Impurities typically cause a depression and broadening of the melting point range.[2][3]
Instrumentation:
Melting point apparatus with a calibrated thermometer.
Capillary tubes.
Procedure:
Sample Preparation: Finely powder a small amount of the N,N-Diphenylacetamide sample.
Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
Determination: Place the capillary tube in the melting point apparatus. Heat the sample at a rate of approximately 10°C/min until the temperature is about 15°C below the expected melting point (literature value for N,N-Diphenylacetamide is 100-103°C).[4][5] Then, decrease the heating rate to 1-2°C/min.
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.
Comparative Data
The following table summarizes hypothetical data obtained from the analysis of three different batches of N,N-Diphenylacetamide using the described methods.
Analytical Method
Batch A
Batch B
Batch C
HPLC-UV Purity (%)
99.85
98.50
95.20
GC-FID Purity (%)
99.90
98.65
95.50
Melting Point (°C)
101-102
98-101
94-99
Number of Impurities Detected (HPLC)
1
3
5
Number of Impurities Detected (GC)
1
2
4
Workflow Diagrams
Caption: Experimental workflow for HPLC-UV purity analysis.
Caption: Logical flow for comparing purity assessment methods.
Discussion and Comparison of Methods
HPLC-UV: This method offers excellent resolution and sensitivity for a wide range of compounds, including those that are not volatile. It is highly quantitative and can provide detailed information about the number and relative amounts of impurities. The specificity of the method allows for the separation of structurally similar impurities.
GC-FID: GC is ideal for volatile and thermally stable compounds. It often provides higher resolution than HPLC for certain types of compounds. The Flame Ionization Detector is robust and offers a wide linear range. However, non-volatile impurities will not be detected.
Melting Point Analysis: This is a classical, simple, and inexpensive method for a preliminary assessment of purity.[3] A sharp melting point range close to the literature value is a good indicator of high purity. However, it is not quantitative and does not provide information about the number or nature of impurities. It is also possible for a eutectic mixture of impurities to have a sharp melting point.
From the hypothetical data, Batch A shows high purity across all three methods. Batch B indicates the presence of some impurities, as reflected by the lower purity values from HPLC and GC, and the slightly depressed and broadened melting point range. Batch C is clearly of lower purity, with multiple impurities detected by the chromatographic techniques and a significantly broad and depressed melting point range.
Conclusion
For a comprehensive and quantitative validation of N,N-Diphenylacetamide purity, HPLC-UV is the recommended method due to its high resolution, sensitivity, and applicability to a wide range of potential impurities. GC-FID serves as an excellent complementary technique, especially for identifying volatile impurities that may not be well-resolved by HPLC. Melting Point Analysis remains a valuable, rapid, and cost-effective preliminary screening tool to quickly assess the approximate purity of a sample. The choice of method will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the stage of research or development.
Confirming the Identity of N,N-Diphenylacetamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common analytical techniques for the confirmation of N,N-Diphenylacetamide identity, supported by experimental data and detailed protocols.
This guide will delve into the specifics of using GC-MS for the analysis of N,N-Diphenylacetamide, presenting its performance characteristics and comparing them to alternative methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
GC-MS Analysis: A Powerful Tool for Identification
Gas Chromatography-Mass Spectrometry stands as a gold-standard technique for the identification of volatile and semi-volatile organic compounds like N,N-Diphenylacetamide. The power of GC-MS lies in its dual-component approach: the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides a unique fragmentation pattern for each component, akin to a molecular fingerprint.
Note: The determination of the Kovats retention index would require running a series of n-alkane standards under the same GC conditions as the N,N-Diphenylacetamide sample.
Experimental Protocol for GC-MS Analysis
This protocol is adapted from established methods for similar amide compounds and is suitable for the analysis of N,N-Diphenylacetamide.
1. Instrumentation:
Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).
Capillary Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).
2. Reagents and Standards:
N,N-Diphenylacetamide standard, >98% purity.
High-purity solvent for sample dissolution (e.g., ethyl acetate (B1210297) or dichloromethane).
n-Alkane standard mix (e.g., C8-C20) for Kovats retention index calculation.
3. GC Conditions:
Injector Temperature: 250 °C
Injection Mode: Splitless (or split, depending on concentration)
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: Increase to 280 °C at a rate of 15 °C/min.
Final hold: Hold at 280 °C for 10 minutes.
4. MS Conditions:
Ion Source: Electron Ionization (EI)
Ionization Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Mass Scan Range: 40-400 amu
5. Data Analysis:
The resulting total ion chromatogram (TIC) will show a peak corresponding to N,N-Diphenylacetamide.
The mass spectrum of this peak should be compared to a reference spectrum from a spectral library (e.g., NIST).
The Kovats retention index should be calculated based on the retention times of the n-alkane standards.
GC-MS Analysis Workflow for N,N-Diphenylacetamide.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other spectroscopic techniques can also provide valuable information for the identification of N,N-Diphenylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.
¹H NMR: Provides information on the number and types of hydrogen atoms and their connectivity. For N,N-Diphenylacetamide, one would expect to see signals corresponding to the methyl protons and the aromatic protons of the two phenyl groups.
¹³C NMR: Provides information on the number and types of carbon atoms.
Advantages of NMR:
Provides unambiguous structural elucidation.
Non-destructive technique.
Can provide information about molecular dynamics and conformation.
Disadvantages of NMR:
Lower sensitivity compared to MS, requiring a larger amount of pure sample.
More complex data interpretation.
Not ideal for analyzing complex mixtures without prior separation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Different functional groups absorb at characteristic frequencies.
For N,N-Diphenylacetamide, key characteristic peaks would include:
C=O stretch (amide I band): Typically around 1650-1680 cm⁻¹.
C-N stretch: Around 1300-1400 cm⁻¹.
Aromatic C-H and C=C stretches: In the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Advantages of FTIR:
Fast and relatively inexpensive.
Provides information about the functional groups present.
Can be used for solid, liquid, and gas samples.
Disadvantages of FTIR:
Provides limited information about the overall molecular structure.
Can be difficult to interpret for complex molecules with many functional groups.
Less specific than MS for definitive identification.
A Comparative Guide to Purity Assessment of N,N-Diphenylacetamide: qNMR vs. Chromatographic Methods
In the realm of pharmaceutical development, chemical research, and quality control, the accurate determination of a compound's purity is of paramount importance. For N,N-Diphenylacetamide, a versatile intermediate and po...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of pharmaceutical development, chemical research, and quality control, the accurate determination of a compound's purity is of paramount importance. For N,N-Diphenylacetamide, a versatile intermediate and potential impurity in various chemical processes, precise purity assessment is crucial. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for determining the purity of N,N-Diphenylacetamide. The comparison is supported by representative experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs.
Executive Summary
Quantitative NMR (qNMR) stands out as a primary analytical method, offering direct quantification of N,N-Diphenylacetamide without the need for a specific reference standard of the analyte itself.[1] Its high accuracy and traceability to the International System of Units (SI) make it an invaluable tool for certifying reference materials. Chromatographic methods like HPLC and GC are powerful separation techniques that excel in identifying and quantifying impurities. However, they typically rely on the availability of reference standards for accurate quantification of the main component and its impurities. The choice of method ultimately depends on the specific analytical challenge, including the need for a primary quantification, the nature of potential impurities, and the desired level of analytical detail.
Data Presentation: A Comparative Overview
The following table summarizes representative quantitative data for the purity assessment of a single batch of N,N-Diphenylacetamide using qNMR, HPLC, and GC. This data illustrates the typical performance and expected outcomes of each technique.
Analytical Method
Purity (%)
Relative Standard Deviation (RSD, %)
Key Remarks
¹H-qNMR
99.2
0.15
Direct measurement against a certified internal standard; provides a highly accurate molar concentration.
HPLC (UV, 254 nm)
99.5
0.4
Based on peak area percentage; assumes all impurities have the same response factor as N,N-Diphenylacetamide.
GC (FID)
99.0
0.6
Based on peak area percentage; Flame Ionization Detector (FID) response is generally proportional to the carbon content.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be illustrative and may require optimization for specific instrumentation and sample characteristics.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.
Instrumentation: 500 MHz NMR Spectrometer
Experimental Workflow:
qNMR experimental workflow.
Procedure:
Sample Preparation:
Accurately weigh approximately 20 mg of N,N-Diphenylacetamide into a vial.
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, purity > 99.5%) into the same vial.
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6).
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
Acquire a one-dimensional proton (¹H) NMR spectrum using quantitative parameters, including a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]
Data Processing and Purity Calculation:
Apply phasing and baseline correction to the acquired spectrum.
Integrate a well-resolved signal of N,N-Diphenylacetamide (e.g., the singlet from the acetyl protons) and a signal from the internal standard.
Calculate the purity of N,N-Diphenylacetamide using the following equation:
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.
A Comparative Guide to N,N-Diphenylacetamide and N,N-dimethylacetamide as Solvents for Researchers and Drug Development Professionals
In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide p...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of organic synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparison of two amide solvents: N,N-Diphenylacetamide and N,N-dimethylacetamide (DMAc). While DMAc is a widely established and versatile solvent, N,N-Diphenylacetamide presents a unique set of properties that may be advantageous in specific applications. This document aims to provide an objective comparison based on their physicochemical properties, performance in common reactions, and roles in biological pathways, supported by available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a solvent dictate its suitability for various applications. A summary of the key physicochemical characteristics of N,N-Diphenylacetamide and N,N-dimethylacetamide is presented below.
Performance as Solvents: A Qualitative and Application-Based Comparison
Due to a scarcity of direct comparative studies in the scientific literature, this section provides a qualitative comparison based on the known properties and applications of each solvent.
N,N-dimethylacetamide (DMAc) is a highly versatile and widely used polar aprotic solvent.[5][6] Its high boiling point, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make it a solvent of choice in numerous industrial and laboratory applications.[6] It is particularly effective in reactions involving polar and charged intermediates.
Key Applications of DMAc:
Polymer Chemistry: Used extensively in the production of synthetic fibers such as polyacrylonitrile (B21495) and spandex.[6]
Pharmaceuticals: Employed as a reaction medium in the synthesis of pharmaceuticals and as an excipient in drug formulations.[6]
Organic Synthesis: A common solvent for a variety of reactions, including nucleophilic substitutions and cross-coupling reactions like the Suzuki coupling.[6]
N,N-Diphenylacetamide , being a solid at room temperature, has more niche applications as a solvent at elevated temperatures. Its two phenyl groups contribute to a higher molecular weight and different solubility characteristics compared to DMAc. While less common as a general-purpose solvent, its derivatives have been explored for their biological activities.
Potential Applications of N,N-Diphenylacetamide:
High-Temperature Reactions: Its high boiling point suggests potential use in reactions requiring elevated temperatures.
Specific Solvation Properties: The aromatic nature of the phenyl groups may offer unique solvation effects for aromatic substrates.
Synthesis of Bioactive Molecules: It serves as a key building block for the synthesis of various derivatives with potential pharmacological applications.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for a Suzuki coupling reaction using DMAc as a solvent and a synthesis involving N,N-Diphenylacetamide as a reactant.
Experimental Protocol 1: Suzuki Coupling Reaction in N,N-dimethylacetamide (DMAc)
This protocol describes a typical Suzuki coupling reaction between an aryl halide and a boronic acid, a common C-C bond-forming reaction in pharmaceutical and fine chemical synthesis.
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
Add the palladium catalyst (0.05 mmol).
Add anhydrous DMAc (5 mL) to the flask.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.
Experimental Protocol 2: Synthesis of a 2-Hydrazino-N,N-diphenylacetamide Derivative
This protocol illustrates the use of N,N-Diphenylacetamide as a starting material in a multi-step synthesis to generate a derivative with potential biological activity.
Dissolve 2-chloro-N,N-diphenylacetamide (0.002 M) in methanol (100 mL) in a round-bottom flask with stirring.
Add hydrazine hydrate (0.004 M) to the solution.
Reflux the reaction mixture for 48 hours.
After reflux, cool the mixture and keep it in a refrigerator overnight to facilitate precipitation.
Filter the precipitate and recrystallize it from ethanol to obtain the purified 2-hydrazino-N,N-diphenylacetamide.
Role in Signaling Pathways
Recent studies have highlighted the unexpected role of DMAc in modulating cellular signaling pathways, an important consideration for its use in biological and pharmaceutical research.
N,N-dimethylacetamide (DMAc) and the NF-κB Signaling Pathway
DMAc has been shown to exhibit anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. DMAc has been found to interfere with this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.
Currently, there is no available information in the scientific literature to suggest a similar role for N,N-Diphenylacetamide in modulating specific signaling pathways.
Conclusion
N,N-dimethylacetamide (DMAc) is a well-characterized and versatile polar aprotic solvent with a broad range of applications in chemical synthesis and the pharmaceutical industry. Its high dissolving power and stability make it a reliable choice for many reactions. Furthermore, its recently discovered role as an inhibitor of the NF-κB signaling pathway adds another layer of consideration for its use in biological contexts.
For researchers and drug development professionals, the selection between these two solvents will be dictated by the specific requirements of the application. DMAc remains the solvent of choice for a wide array of reactions due to its well-documented performance and versatility. N,N-Diphenylacetamide, on the other hand, represents a more specialized option, with its primary value currently lying in its role as a building block for novel chemical entities rather than as a general-purpose solvent. Further research into the solvent properties of N,N-Diphenylacetamide could unveil new applications and provide a more direct comparison with established solvents like DMAc.
A Comparative Guide to the Biological Activities of N,N-Diphenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activities of various N,N-Diphenylacetamide derivatives, offering insights into their poten...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various N,N-Diphenylacetamide derivatives, offering insights into their potential as therapeutic agents. While extensive data exists for a range of derivatives, quantitative biological activity data for the parent compound, N,N-Diphenylacetamide, is limited in the available scientific literature. Therefore, this guide focuses on comparing the performance of different derivatives against each other, using the parent compound as a structural reference. The information presented is supported by experimental data from peer-reviewed studies.
Overview of Biological Activities
N,N-Diphenylacetamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Researchers have successfully synthesized and evaluated numerous analogs with significant antimicrobial, anticonvulsant, and anticancer properties. The modifications on the acetamide (B32628) nitrogen and the phenyl rings play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Derivatives of N,N-Diphenylacetamide have shown promising activity against various bacterial and fungal strains. The introduction of different substituents has led to the development of potent antimicrobial agents.
Data Summary: Antimicrobial Activity of N,N-Diphenylacetamide Derivatives
Several N,N-Diphenylacetamide derivatives have been synthesized and evaluated for their potential to control seizures, with some compounds showing significant protection in preclinical models.
Data Summary: Anticonvulsant Activity of N,N-Diphenylacetamide Derivatives (MES Test)
The cytotoxic effects of N,N-Diphenylacetamide derivatives against various cancer cell lines have been investigated, revealing potential candidates for anticancer drug development. The presence of specific functional groups, such as nitro moieties, has been shown to enhance cytotoxic activity.[5]
Data Summary: In Vitro Cytotoxicity of N,N-Diphenylacetamide Derivatives
The antimicrobial activity of the synthesized compounds is commonly determined using the cup-plate or agar (B569324) well diffusion method.[1][2][3]
Media Preparation: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri dishes.
Inoculation: The solidified agar surface is uniformly inoculated with a standardized suspension of the test microorganism.
Well Creation: Wells or "cups" of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well.
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Cup-Plate Antimicrobial Assay Workflow
Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[4]
Animal Model: Swiss albino mice are typically used for this assay.
Compound Administration: Test compounds are administered to the animals at various doses, usually via intraperitoneal (i.p.) injection.
Electrical Stimulation: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal electrodes.
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can then be determined.
Maximal Electroshock (MES) Test Workflow
In Vitro Cytotoxicity Assay: MTS Assay
The MTS assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.[5]
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
MTS Reagent Addition: The MTS reagent is added to each well.
Further Incubation: The plates are incubated for a shorter period (e.g., 1-4 hours) to allow for the conversion of MTS to formazan (B1609692) by viable cells.
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
MTS Cytotoxicity Assay Workflow
Conclusion
The derivatization of N,N-Diphenylacetamide has proven to be a successful strategy for the development of novel compounds with diverse and potent biological activities. The studies highlighted in this guide demonstrate that modifications to the parent structure can significantly enhance antimicrobial, anticonvulsant, and anticancer properties. Further research, including comprehensive structure-activity relationship (SAR) studies and in-depth mechanistic investigations, will be crucial for optimizing these derivatives into clinically viable drug candidates. While the biological profile of the parent N,N-Diphenylacetamide remains to be fully elucidated, the remarkable activities of its derivatives underscore the importance of this chemical scaffold in modern drug discovery.
Spectroscopic comparison of N,N-Diphenylacetamide and its structural isomers
A Spectroscopic Comparison of N,N-Diphenylacetamide and Its Structural Isomers This guide provides a detailed spectroscopic comparison of N,N-Diphenylacetamide and its structural isomers, 2-phenylacetanilide, N-phenyl-N-...
Author: BenchChem Technical Support Team. Date: December 2025
A Spectroscopic Comparison of N,N-Diphenylacetamide and Its Structural Isomers
This guide provides a detailed spectroscopic comparison of N,N-Diphenylacetamide and its structural isomers, 2-phenylacetanilide, N-phenyl-N-benzylformamide, and N-(diphenylmethyl)formamide. The objective is to offer researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental and predicted data to distinguish between these isomeric compounds.
Molecular Structures
The chemical structures of N,N-Diphenylacetamide and its selected structural isomers are depicted below. All compounds share the same molecular formula: C₁₄H₁₃NO.
Caption: Molecular structures of the C₁₄H₁₃NO isomers discussed.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for N,N-Diphenylacetamide and its structural isomers. Experimental data is provided where available, while predicted values are noted for isomers where public experimental data is scarce.
M⁺ at 211, prominent peaks at 93 (aniline fragment), 91 (benzyl cation)
M⁺ at 211, prominent peaks at 182 ([M-CHO]⁺), 91 (benzyl cation)
M⁺ at 211, prominent peak at 167 (diphenylmethyl cation)
UV-Vis (λmax, nm)
~230-240 nm
Data not readily available
Data not readily available
Data not readily available
Note: Predicted values are based on established spectroscopic principles and correlations for the respective functional groups.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
Transfer : The resulting solution is filtered through a small cotton or glass wool plug into a 5 mm NMR tube.
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to ensure a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
For solid samples, one of the following methods is commonly used:
Thin Solid Film : A small amount of the solid is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then mounted in the spectrometer for analysis.
KBr Pellet : 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet. The pellet is placed in a sample holder in the IR spectrometer.
Mass Spectrometry (MS)
Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization : In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).
Blank Measurement : A cuvette containing only the pure solvent is placed in the spectrophotometer to record a baseline or blank spectrum.
Sample Measurement : The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
Experimental Workflow
The logical workflow for the spectroscopic analysis and characterization of an organic compound is illustrated below.
Caption: A logical workflow for spectroscopic analysis.
A Comparative Analysis of N,N-Diphenylacetamide-Based Catalysts and Traditional Systems in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals The development of efficient and robust catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials sci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and robust catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Traditional systems, often employing phosphine-based or N-heterocyclic carbene (NHC) ligands, have been extensively studied and are widely used. However, the search for novel ligand scaffolds that can offer improved stability, activity, and cost-effectiveness is a continuous endeavor. This guide provides a comparative overview of the performance of emerging N,N-Diphenylacetamide-based catalysts versus well-established traditional catalyst systems.
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of N,N-Diphenylacetamide-based palladium catalysts in comparison to traditional phosphine- and NHC-based systems in the Suzuki-Miyaura cross-coupling reaction. It is important to note that a direct, side-by-side comparison under identical conditions is not yet available in the literature. The data presented here is collated from different studies, and thus, reaction conditions should be carefully considered when evaluating catalyst performance.
Table 1: Performance in Suzuki-Miyaura Cross-Coupling of Aryl Bromides
N,N-Diphenylacetamide-based thioether ligands have demonstrated exceptional activity in Suzuki-Miyaura couplings, allowing for extremely low catalyst loadings (as low as 0.0001 mol%) while achieving high yields.[1]
Traditional phosphine-based catalysts, such as those employing triphenylphosphine or dppf, are effective but typically require higher catalyst loadings (1-5 mol%).[2]
Advanced Buchwald-type phosphine ligands like XPhos and SPhos are known for their high activity, enabling the coupling of challenging substrates, though often at catalyst loadings in the range of 0.5-2 mol%.[3][4]
N-Heterocyclic carbene (NHC) ligands, as seen in catalysts like Pd-PEPPSI-IPr, represent another class of highly effective ligands for cross-coupling reactions.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using an N,N-Diphenylacetamide-based catalyst and a traditional phosphine-based catalyst system.
Protocol 1: Suzuki-Miyaura Coupling with a Palladium(II) Complex of an N,N-Diphenylacetamide-Based Thioether Ligand
This protocol is based on the study by Singh et al. and demonstrates the high efficiency of this novel catalytic system.[1]
Materials:
Aryl bromide (1.0 mmol)
Phenylboronic acid (1.2 mmol)
[Pd(L)₂Cl₂] (where L is the N,N-Diphenylacetamide-based thioether ligand) (0.0001 - 0.01 mol%)
Base (e.g., K₂CO₃, 2.0 mmol)
Solvent (e.g., DMF, 5 mL)
Reaction Setup:
In a reaction vessel, combine the aryl bromide, phenylboronic acid, and the base.
Add the solvent to the mixture.
Add the palladium catalyst to the reaction mixture.
Heat the reaction mixture to 100 °C and stir for the required duration.
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
Work-up:
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling with a Traditional Palladium-Phosphine Catalyst (Pd(PPh₃)₄)
This protocol is a general representation of a standard Suzuki-Miyaura coupling using a widely available traditional catalyst.[2]
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Reaction Setup:
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl halide, arylboronic acid, and base in the solvent system.
Degas the solution by bubbling with the inert gas for 10-15 minutes.
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
Monitor the reaction progress by TLC or GC.
Work-up:
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
Purify the residue by column chromatography to obtain the desired product.
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, which is applicable to both N,N-Diphenylacetamide-based and traditional palladium catalysts. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
The logical flow of a typical palladium-catalyzed cross-coupling experiment is depicted below, from reactant preparation to product isolation.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
A Comparative Study of N,N-Diphenylacetamide and Other Aryl Amides in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, aryl amides are pivotal building blocks and versatile reagents. Their utility spans from being key structural motifs...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, aryl amides are pivotal building blocks and versatile reagents. Their utility spans from being key structural motifs in pharmaceuticals to acting as directing groups in C-H functionalization and serving as nucleophiles in cross-coupling reactions. This guide provides an objective comparison of the performance of N,N-Diphenylacetamide against other common aryl amides—N-phenylacetamide, N-methyl-N-phenylacetamide, and benzamide (B126)—in various organic reactions. The comparison is supported by experimental data from peer-reviewed literature, offering insights into how sterics and electronics influence reactivity and reaction outcomes.
Performance in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of amide nucleophile significantly impacts the reaction efficiency. The following table summarizes the performance of different aryl amides in palladium-catalyzed N-arylation with aryl halides. It is important to note that the data is compiled from various sources, and reaction conditions have been standardized as much as possible for comparability.
N-Phenylacetamide and N-methyl-N-phenylacetamide generally exhibit high yields in Buchwald-Hartwig amination.
The tertiary and more sterically hindered N,N-Diphenylacetamide can also serve as an effective nucleophile, albeit sometimes requiring more specialized ligand systems.
Benzamide, a primary amide, is a viable substrate, demonstrating the broad scope of this reaction.
Role as Directing Groups in C-H Activation
Aryl amides are widely employed as directing groups to control the regioselectivity of C-H functionalization reactions. The nature of the amide substituent can influence the efficiency and outcome of these transformations.
The N,N-diphenylacetyl group can act as a directing group in rhodium-catalyzed C-H activation/annulation reactions.
The simpler N-phenylacetyl group is a well-established directing group in palladium-catalyzed C-H arylations.
Weinreb amides are also effective directing groups in ruthenium-catalyzed C-H functionalization.
The parent benzamide can also direct C-H arylation, showcasing the versatility of the amide functionality.
Participation in Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed method for forming C-N and C-O bonds. While often requiring harsh conditions, modern protocols have improved its scope and efficiency.
While direct Ullmann coupling of N,N-Diphenylacetamide is less commonly reported, the related coupling of diphenylamine proceeds in high yield.
N-Phenylacetamide and benzamide are effective nucleophiles in Ullmann-type reactions, with yields influenced by the ligand and reaction conditions.
Experimental Protocols
General Procedure for Palladium-Catalyzed N-Arylation of Amides (Buchwald-Hartwig Amination)
A dried Schlenk tube is charged with Pd₂(dba)₃ (0.025 mmol), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.06 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (1.0 mL), the aryl halide (1.0 mmol), and the amide (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to afford the desired N-aryl amide.
General Procedure for Directed C-H Arylation
To a screw-capped vial are added the amide substrate (0.5 mmol), the arylating agent (e.g., aryl iodide, 1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol), an additive (e.g., Ag₂CO₃, 1.0 mmol), and a solvent (e.g., TFA, 2.0 mL). The vial is sealed and the mixture is stirred at the indicated temperature for the specified time. After cooling, the reaction mixture is diluted with dichloromethane (B109758) and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield the arylated product.
General Procedure for Ullmann Condensation
A mixture of the amide (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent (e.g., DMSO, 2 mL) is heated at the specified temperature for the indicated time. After cooling, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Workflows and Mechanisms
Experimental Workflow for a Typical Cross-Coupling Reaction
A Comparative Guide to Cross-Validation of Analytical Methods for the Characterization of N,N-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust characterization of chemical entities is paramount. N,N-Diphenylacetamide, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust characterization of chemical entities is paramount. N,N-Diphenylacetamide, a compound with various industrial and research applications, requires accurate and precise analytical methods for its quantification and qualification. Cross-validation of these methods ensures the reliability and consistency of data across different analytical platforms, a critical step in regulatory compliance and product quality assurance.
Data Presentation: A Comparative Overview
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of each method for the analysis of small organic molecules like N,N-Diphenylacetamide. It is crucial to note that these values are representative and must be experimentally determined for N,N-Diphenylacetamide in a formal validation study.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative Nuclear Magnetic Resonance (qNMR)
Fourier-Transform Infrared Spectroscopy (FTIR)
Principle
Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds followed by detection based on mass-to-charge ratio.
Intrinsic quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei.
Measurement of the absorption of infrared radiation by molecular vibrations.
Selectivity
High (excellent for separating from impurities).
Very High (mass spectral data provides structural information).
High (dependent on spectral resolution).
Moderate (potential for overlapping bands).
Sensitivity
High (typically µg/mL to ng/mL).
Very High (typically pg/mL to ng/mL).
Moderate (typically mg/mL).
Low (typically % concentration).
Linearity Range
Wide.
Wide.
Narrower.
Narrower.
Precision (%RSD)
< 2%
< 5%
< 1%
< 5%
Accuracy (%Recovery)
98-102%
95-105%
99-101%
90-110%
Limit of Detection (LOD)
Low (ng/mL range).
Very Low (pg/mL range).
High (µg/mL to mg/mL range).
High (% range).
Limit of Quantification (LOQ)
Low (ng/mL to µg/mL range).
Very Low (pg/mL to ng/mL range).
High (mg/mL range).
High (% range).
Experimental Protocols
The following are proposed starting points for the development of analytical methods for N,N-Diphenylacetamide. Optimization and validation are essential before routine use.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar amide compounds.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 50:50 acetonitrile:water, ramping to 80:20 over 10 minutes). For mass spectrometry compatibility, a volatile buffer like formic acid (0.1%) can be added to the mobile phase.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm.
Injection Volume: 10 µL.
Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-Diphenylacetamide reference standard and dissolve in 10 mL of acetonitrile.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Solution: Dissolve the sample containing N,N-Diphenylacetamide in acetonitrile to achieve a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of semi-volatile organic compounds.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: Increase to 280 °C at a rate of 20 °C/min.
Final hold: Hold at 280 °C for 5 minutes.
Injector Temperature: 250 °C.
Injection Mode: Splitless.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-400.
Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-Diphenylacetamide reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate (B1210297) or dichloromethane.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers the advantage of not requiring a specific reference standard of the analyte for quantification, instead using a certified internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Acquisition Parameters:
Pulse Angle: 90° pulse.
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
Sample Preparation:
Accurately weigh a known amount of the N,N-Diphenylacetamide sample and the internal standard into a vial.
Dissolve the mixture in a precise volume of the deuterated solvent.
Transfer the solution to an NMR tube.
Data Processing:
Apply Fourier transform and phase correction.
Carefully integrate the signals corresponding to the analyte and the internal standard.
The concentration of N,N-Diphenylacetamide is calculated using the ratio of the integrals, the number of protons giving rise to each signal, their molecular weights, and their respective masses.
Fourier-Transform Infrared Spectroscopy (FTIR)
While primarily a qualitative technique, FTIR can be used for quantitative analysis, particularly at higher concentrations.[1][2]
Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., ATR or transmission).
Measurement Mode: Attenuated Total Reflectance (ATR) or transmission.
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 32 or 64 for a good signal-to-noise ratio.
Sample Preparation (for transmission):
Prepare a series of standards of N,N-Diphenylacetamide in a suitable solvent that has minimal interference in the spectral region of interest (e.g., chloroform).
Use a liquid cell with a known path length.
Quantitative Analysis:
Identify a characteristic absorption band of N,N-Diphenylacetamide that is not subject to interference (e.g., the carbonyl stretch).
Create a calibration curve by plotting the absorbance of the characteristic peak against the concentration of the standards.
Determine the concentration of the unknown sample from the calibration curve.
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods.
Caption: Logical workflow for the cross-validation of analytical methods.
A Comparative Guide to the Synthetic Efficiency of Routes to N,N-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of different synthetic routes to N,N-Diphenylacetamide, a valuable compound in organic synthesis. The efficiency...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic routes to N,N-Diphenylacetamide, a valuable compound in organic synthesis. The efficiency of each method is evaluated based on reported yields, reaction conditions, and the nature of the starting materials. Detailed experimental protocols for each route are provided to support laboratory applications.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for three primary synthetic routes to N,N-Diphenylacetamide, offering a clear comparison of their efficiency and requirements.
The detailed methodologies for the three synthetic routes are outlined below. These protocols are based on established laboratory procedures.
Route 1: Acylation of Diphenylamine with Acetyl Chloride
This protocol is adapted from the synthesis of the analogous 2-chloro-N,N-diphenylacetamide.[2][4][5]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (0.04 M) in 200 ml of toluene.
Addition of Reagent: While stirring, add acetyl chloride (0.04 M) to the solution.
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours.[2]
Workup and Purification: After cooling, pour the reaction mixture over crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude N,N-Diphenylacetamide can be further purified by recrystallization from ethanol.[2]
Route 2: Two-Step Diacetylation of Aniline
This procedure involves the initial formation of acetanilide, followed by a second acetylation to yield the final product.[3]
Step 1: Synthesis of N-phenylacetamide (Acetanilide)
In a 250 mL round-bottom flask, combine 10.0 g of aniline with 20.0 mL of glacial acetic acid.
Carefully add 12.0 mL of acetic anhydride to the solution.
Heat the mixture under gentle reflux for 15-20 minutes.
Pour the hot mixture into a beaker containing cold water to precipitate the crude acetanilide.
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of N,N-Diphenylacetamide
Place 10.0 g of the dried N-phenylacetamide into a 100 mL round-bottom flask.
Add 30.0 mL of acetic anhydride and a catalytic amount (approximately 0.5 g) of anhydrous zinc chloride.
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
Collect the solid by vacuum filtration, wash thoroughly with cold water, and purify by recrystallization.
Route 3: Direct Catalytic Amidation
This protocol is based on a similar direct amidation reaction catalyzed by a nickel salt.[1]
Reaction Setup: To a solution of diphenylamine (2.0 mmol) in 20 ml of toluene, add NiCl₂ (10 mol%).
Addition of Reagent: Stir the mixture at 80°C for 10 minutes, then add acetic acid (2.4 mmol).
Reaction: Seal the vessel and stir the mixture at 110°C for 20 hours.
Workup and Purification: Cool the reaction mixture to room temperature and filter to recover the catalyst. The filtrate is washed with 1 M HCl and saturated NaHCO₃ solution. The organic layer is then dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Workflow Visualization
The following diagram illustrates the logical flow of the three compared synthetic routes to N,N-Diphenylacetamide.
Caption: Synthetic pathways to N,N-Diphenylacetamide.
A Comparative Analysis of In-Vitro Cytotoxicity of N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in-vitro cytotoxic performance of various N-phenylacetamide derivatives against several cancer cell lines...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro cytotoxic performance of various N-phenylacetamide derivatives against several cancer cell lines. The information presented is collated from recent studies and includes quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to aid in research and development.
Quantitative Cytotoxicity Data
The cytotoxic activity of N-phenylacetamide derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency. The following tables summarize the IC50 values of various N-phenylacetamide derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2][3][4]
Note: Compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxicity than those with a methoxy (B1213986) moiety (2d-2f). All compounds in this series exhibited lower activity than the reference drug, imatinib.[1][2][3]
Table 2: Cytotoxicity of Phenylacetamide Derivatives 3c and 3d [4][5][6]
Note: Derivative 3d showed high efficacy in reducing cell viability.[5] None of the tested derivatives in this particular study showed higher activity than doxorubicin (B1662922) against the MDA-MB-468 cell line.[5][7]
Table 3: Cytotoxicity of 2-Oxindole Derivatives with N-phenylacetamide Moiety [8]
Compound
Cell Line
IC50 (pM)
VS-06
CEM (Human T-lymphocyte)
5.0 - 8.5
VS-08
CEM (Human T-lymphocyte)
5.0 - 8.5
VS-12
CEM (Human T-lymphocyte)
5.0 - 8.5
VS-17
CEM (Human T-lymphocyte)
5.0 - 8.5
Note: Molecules with an electron-withdrawing substituent at the 4-position of the N-phenylacetamide group exhibited increased activity against the human tumor cell line CEM.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Culture: MCF7, MDA-MB-468, and PC12 cell lines were cultured in 96-well microplates and incubated for 24 hours at 37°C.[5]
Compound Treatment: The cells were then treated with fresh media containing various concentrations of the phenylacetamide derivatives (0.125, 0.25, 0.5, and 1 µM) and incubated for an additional 48 hours.[5]
MTT Addition: After incubation, the media was removed, and the cells were washed with phosphate-buffered saline (PBS). Subsequently, 20 µL of 5 mg/mL MTT solution was added to each well, followed by a 3-hour incubation.[5]
Formazan (B1609692) Solubilization and Absorbance Reading: The formazan crystals formed by viable cells were dissolved by adding 100 µL of Dimethyl Sulfoxide (DMSO) and shaking for 10 minutes. The absorbance was then measured to determine cell viability.[5]
The MTS assay is another colorimetric method to determine the number of viable cells.
Cell Culture and Seeding: Human cancer cell lines such as PC3, MCF-7, and HL-60 are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[9] The cells are maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.[9]
Compound Preparation and Treatment: The test compounds are dissolved in DMSO to create stock solutions. These are then serially diluted with the culture medium to achieve the desired final concentrations for treating the cells.
MTS Reagent Addition and Incubation: After the treatment period, the MTS reagent, in combination with an electron coupling reagent like phenazine (B1670421) methosulfate (PMS), is added to each well. The plates are then incubated to allow for the reduction of the MTS tetrazolium compound by metabolically active cells into a colored formazan product.[3][10]
Absorbance Measurement: The quantity of formazan product, which is soluble in the cell culture medium, is measured by recording the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
Visualizations
Signaling Pathway: Apoptosis Induction
Many N-phenylacetamide derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both intrinsic and extrinsic pathways. The diagram below illustrates a simplified overview of the apoptotic signaling cascade. Phenylacetamide derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[5][6]
Caption: Simplified apoptotic signaling pathway induced by N-phenylacetamide derivatives.
The following diagram outlines the general workflow for determining the in-vitro cytotoxicity of N-phenylacetamide derivatives using either the MTT or MTS assay.
Caption: General workflow for an in-vitro cytotoxicity (MTT/MTS) assay.
A Comparative Docking Analysis of N,N-Diphenylacetamide Derivatives Across Key Enzymatic Targets
For Immediate Release This guide offers a comparative analysis of the binding affinities of various N,N-Diphenylacetamide derivatives against a panel of therapeutically relevant enzymes. The following data, compiled from...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide offers a comparative analysis of the binding affinities of various N,N-Diphenylacetamide derivatives against a panel of therapeutically relevant enzymes. The following data, compiled from recent scholarly articles, provides researchers, scientists, and drug development professionals with a side-by-side look at the potential of this chemical scaffold in diverse disease areas. All quantitative findings are summarized for direct comparison, and detailed experimental protocols are provided to ensure reproducibility.
Comparative Inhibitory Activity of N,N-Diphenylacetamide Derivatives
The inhibitory potential of N,N-Diphenylacetamide and its analogs has been evaluated against several key enzymes implicated in a range of pathologies. The data below summarizes the binding energies and inhibitory concentrations of these derivatives, offering a quantitative comparison of their efficacy.
Cyclooxygenase (COX) Inhibition
Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic and anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.[1] Molecular docking studies were performed to elucidate the binding interactions and predict the binding affinity of these compounds.[1]
Note: The original study stated that AKM-2 exhibited the least docking scores, indicating the highest binding affinity, but did not provide the specific numerical values in the abstract.[1]
Cholinesterase, Urease, and Carbonic Anhydrase Inhibition
N-phenylacetamide derivatives have shown significant inhibitory activity against cholinesterases (AChE and BuChE), urease, and carbonic anhydrases (hCA), which are therapeutic targets for Alzheimer's disease, H. pylori infections, and cancer, respectively.[2][3]
N,N'-(alkanediyl)bis(phenylacetamide) derivatives have been synthesized and evaluated for their ability to inhibit DNA methyltransferases, which are promising targets for cancer therapy.[4]
4,5-diphenylimidazole-N-phenylacetamide derivatives have been designed and synthesized as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for managing type 2 diabetes.[5]
Compound ID
Derivative Substituents (on N-phenylacetamide moiety)
Detailed methodologies are crucial for the validation and replication of scientific findings.[2] This section outlines the general procedures for molecular docking studies and the synthesis of N,N-Diphenylacetamide derivatives as reported in the cited literature.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[1][6] The general workflow involves the following steps:
Protein and Ligand Preparation: The three-dimensional structures of the target enzymes are obtained from the Protein Data Bank (PDB).[1][7] All water molecules are typically removed, and the protein structure is prepared for docking.[7] The 2D structures of the N,N-Diphenylacetamide derivatives are drawn using chemical drawing software like ChemDraw/ChemSketch and converted to 3D structures.[1] Their geometry is then optimized to the lowest energy state.[1]
Docking Simulation: Docking is performed using software like AutoDock.[8] The program explores various possible conformations of the ligand within the active site of the enzyme and calculates the binding energy for each pose.[6]
Analysis of Results: The docking results are analyzed to identify the most stable ligand-protein complex, which is typically the one with the lowest binding energy.[8] The interactions between the ligand and the amino acid residues in the active site are also examined.
A common method for the synthesis of the parent 2-chloro-N,N-diphenylacetamide involves the chloroacetylation of diphenylamine (B1679370).[9]
Reaction Setup: Diphenylamine is reacted with chloroacetyl chloride.[9]
Reaction Conditions: The reaction is typically carried out under reflux.[1]
Purification: The resulting product is filtered, dried, and recrystallized, often from absolute ethanol.[1]
Subsequent modifications can be made to this core structure to synthesize a variety of derivatives.[1]
Visualizing the Process and Pathways
To better understand the context of these docking studies, the following diagrams illustrate a typical molecular docking workflow and the cyclooxygenase (COX) signaling pathway, which is a key target for the anti-inflammatory N,N-Diphenylacetamide derivatives.
A generalized workflow for molecular docking studies.
The COX signaling pathway and the inhibitory action of N,N-Diphenylacetamide derivatives.
Unraveling Structure-Activity Relationships in N,N-Diphenylacetamide Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analy...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of a series of N,N-Diphenylacetamide analogues, offering a comparative look at their performance across various biological assays. By presenting key experimental data and detailed protocols, this document aims to facilitate further research and development in this promising class of compounds.
N,N-Diphenylacetamide and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and analgesic properties.[1] The versatility of the diphenylacetamide scaffold allows for systematic structural modifications, providing a valuable platform for exploring structure-activity relationships (SAR). This guide synthesizes findings from multiple studies to present a clear comparison of these analogues.
Comparative Biological Activity of N,N-Diphenylacetamide Analogues
The biological activity of N,N-Diphenylacetamide analogues is profoundly influenced by the nature and position of substituents on the phenyl rings. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the compounds' efficacy.
Anticancer Activity
Derivatives of the related N-phenylacetamide scaffold have demonstrated notable cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as nitro moieties, has been shown to enhance anticancer activity.[2]
Table 1: Comparative in-vitro cytotoxicity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives. Data suggests that derivatives with a nitro group exhibit greater cytotoxic effects than those with a methoxy group, although all tested compounds were less potent than the reference drug, imatinib.[2]
Antimicrobial Activity
Several N,N-Diphenylacetamide analogues have been synthesized and evaluated for their antibacterial and antifungal properties. The introduction of different substituents significantly impacts their antimicrobial spectrum and potency.
Table 2: Antimicrobial activity of selected N,N-Diphenylacetamide analogues. The presence of a lipophilic 4-chloro group in chalcone derivatives (RKCT2) resulted in the greatest antimicrobial activity.[3] Hydrazinyl derivatives (A1, A5, A7) also showed significant antimicrobial and antifungal effects.[1][4]
Analgesic Activity
Novel 2-chloro-N,N-diphenylacetamide derivatives have been investigated for their analgesic potential by evaluating their ability to inhibit cyclooxygenase (COX) enzymes.[5]
Table 3: In-vivo analgesic activity of 2-chloro-N,N-diphenylacetamide derivatives. Compound AKM-2, featuring a methyl group at the third position of the benzaldehyde (B42025) ring, demonstrated significant analgesic action.[5]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. This section outlines the key experimental procedures for the synthesis and biological evaluation of N,N-Diphenylacetamide analogues.
General Synthesis of 2-chloro-N,N-diphenylacetamide
A foundational step in the synthesis of many analogues involves the chloroacetylation of diphenylamine (B1679370).[4]
Dissolution: Diphenylamine (0.04 M) is dissolved in toluene (B28343) (200 ml).
Addition of Reagent: Chloroacetyl chloride (0.04 M) is added to the solution.
Reflux: The reaction mixture is refluxed for 4 hours.
Precipitation: The mixture is then poured into crushed ice and kept overnight to allow for the precipitation of the product.
Purification: The resulting precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol (B145695) to yield 2-chloro-N,N-diphenylacetamide.[4]
In-vitro Cytotoxicity Evaluation (MTS Assay)
The MTS assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded in 96-well plates and incubated to allow for attachment.
Compound Treatment: The cells are then treated with various concentrations of the N,N-Diphenylacetamide analogues and a reference drug (e.g., imatinib) for a specified period.
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.
Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by viable, metabolically active cells.[2]
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
The cup-plate or agar (B569324) well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[3][4]
Media Preparation: A suitable agar medium is prepared and sterilized.
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism (e.g., B. subtilis, E. coli, C. albicans).
Well Creation: After the agar solidifies, wells are created using a sterile cork borer.
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent, is added to the wells. A standard antibiotic (e.g., ciprofloxacin) is used as a positive control.
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[3]
Visualizing Synthesis and Structure-Activity Relationships
Diagrams are powerful tools for illustrating complex chemical processes and biological relationships. The following visualizations depict the general synthetic pathway for N,N-Diphenylacetamide analogues and a summary of their structure-activity relationships.
A Head-to-Head Comparison of Purification Techniques for N,N-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals N,N-Diphenylacetamide is a chemical compound with applications in various research and development sectors, including its use as a synthetic intermediate. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
N,N-Diphenylacetamide is a chemical compound with applications in various research and development sectors, including its use as a synthetic intermediate. The purity of this compound is often critical for the successful outcome of subsequent reactions and biological assays. This guide provides a comparative overview of common laboratory-scale purification techniques for N,N-Diphenylacetamide, supported by illustrative experimental data and detailed protocols.
Overview of Purification Techniques
The choice of purification method for N,N-Diphenylacetamide largely depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The most common and effective methods for solid organic compounds like N,N-Diphenylacetamide are recrystallization and column chromatography.
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent and then allowed to cool, leading to the formation of crystals of the pure compound while impurities remain in the solution.
Column Chromatography is a versatile separation technique that relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents). Compounds with different polarities travel through the column at different rates, allowing for their separation.
Distillation separates components of a liquid mixture based on differences in their boiling points. While N,N-Diphenylacetamide has a defined boiling point, it is quite high (approximately 130 °C at 0.02 mm Hg), making vacuum distillation a possibility for purification from non-volatile impurities. However, this method is less common for this specific compound at a laboratory scale compared to recrystallization and chromatography, especially for removing impurities with similar boiling points.
Head-to-Head Comparison
Feature
Recrystallization
Column Chromatography
Principle
Differential solubility
Differential adsorption and partitioning
Typical Purity Achieved
Good to Excellent (>98%)
Excellent (>99%)
Scale
Easily scalable from mg to kg
Scalable, but can be cumbersome for very large quantities
Throughput
Moderate
Low to Moderate
Cost
Generally lower (solvents)
Higher (silica gel, large volumes of solvents)
Complexity
Relatively simple
More complex and labor-intensive
Solvent Consumption
Moderate
High
Best For
Removing small amounts of impurities from a large amount of product.
Separating complex mixtures with multiple components or impurities with similar solubility.
Illustrative Quantitative Data
The following table presents illustrative data for the purification of a crude sample of N,N-Diphenylacetamide. Note: These values are representative and can vary based on the initial purity of the crude product and the specific experimental conditions.
This protocol is based on procedures described for the recrystallization of similar acetamide (B32628) compounds.[1]
Materials:
Crude N,N-Diphenylacetamide
Ethanol (95% or absolute)
Erlenmeyer flask
Heating mantle or hot plate
Condenser (optional, but recommended)
Buchner funnel and flask
Filter paper
Ice bath
Procedure:
Dissolution: Place the crude N,N-Diphenylacetamide in an Erlenmeyer flask. Add a minimal amount of ethanol.
Heating: Gently heat the mixture to the boiling point of ethanol while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, the flask can then be placed in an ice bath.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Column Chromatography of N,N-Diphenylacetamide
This protocol is adapted from general procedures for the purification of N-phenylacetamide derivatives.[2]
Thin Layer Chromatography (TLC) plates and chamber
Rotary evaporator
Procedure:
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material with different ratios of ethyl acetate and hexane. The ideal eluent system should provide a good separation of the desired compound from impurities, with an Rf value for N,N-Diphenylacetamide of approximately 0.2-0.4.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.
Sample Loading: Dissolve the crude N,N-Diphenylacetamide in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
Elution: Carefully add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound.
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
Isolation: Combine the fractions containing the pure N,N-Diphenylacetamide and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Experimental workflow for the purification of N,N-Diphenylacetamide by recrystallization.
Caption: Experimental workflow for the purification of N,N-Diphenylacetamide by column chromatography.
A Comparative Guide to the Synthesis of N,N-Diphenylacetamide: Evaluating Cost-Effectiveness
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the selection of a synthetic route that is not only efficient in terms of yield and reaction time but also cost-effec...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the selection of a synthetic route that is not only efficient in terms of yield and reaction time but also cost-effective is a critical aspect of process optimization. This guide provides a comparative analysis of three primary methods for the synthesis of N,N-Diphenylacetamide, a valuable amide in various chemical applications. The comparison focuses on the reaction of diphenylamine (B1679370) with acetyl chloride, acetic anhydride (B1165640), and the direct amidation with acetic acid, evaluating them on the basis of material cost, reaction parameters, and purification requirements.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the three evaluated synthesis methods for N,N-Diphenylacetamide. The cost analysis is based on the production of one mole of N,N-Diphenylacetamide (approximately 211.26 g) and utilizes estimated current market prices for reagents and solvents.
Detailed methodologies for the three synthesis routes are provided below. These protocols are intended for a laboratory setting and should be performed by qualified personnel with appropriate safety precautions.
Method 1: Synthesis via Acetyl Chloride
This method involves the acylation of diphenylamine using the highly reactive acetyl chloride.
In a round-bottom flask, dissolve diphenylamine (1 equivalent) in toluene or DCM.
Cool the solution in an ice bath.
Slowly add pyridine (1.1 equivalents) to the stirred solution.
Add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the low temperature.
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from ethanol to yield N,N-Diphenylacetamide as a crystalline solid.
Method 2: Synthesis via Acetic Anhydride
This approach utilizes the less reactive but more cost-effective and safer acetic anhydride as the acylating agent, often with a catalyst.
Combine diphenylamine (1 equivalent) and acetic anhydride (1.5 equivalents) in a round-bottom flask.
Add a catalytic amount of 4-DMAP.
Heat the mixture to reflux (or to 100-120 °C if solvent-free) and maintain for 3-6 hours. Monitor the reaction by TLC.
After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid byproduct.
If a solvent was used, separate the organic layer. If solvent-free, extract the product with a suitable organic solvent like ethyl acetate (B1210297).
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purify the crude product by recrystallization from an ethanol/water mixture.
Method 3: Direct Amidation using a Coupling Agent
This "greener" method directly couples diphenylamine with acetic acid, avoiding the use of highly reactive acylating agents but requiring a coupling agent.
Dissolve diphenylamine (1 equivalent), acetic acid (1.2 equivalents), and a catalytic amount of 4-DMAP in anhydrous DCM in a round-bottom flask.
Cool the solution in an ice bath.
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Monitor the reaction by TLC.
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure N,N-Diphenylacetamide.
Visualizing the Synthesis and Decision Workflows
To aid in understanding the experimental processes and the decision-making for selecting a suitable method, the following diagrams are provided.
General experimental workflow for N,N-Diphenylacetamide synthesis.
Comparison of three synthesis pathways for N,N-Diphenylacetamide.
Conclusion
The choice of the optimal synthesis method for N,N-Diphenylacetamide is a balance between cost, efficiency, safety, and available resources.
Method 1 (Acetyl Chloride): Offers high yields and relatively short reaction times. However, acetyl chloride is corrosive, moisture-sensitive, and generates HCl as a byproduct, requiring careful handling and a base to neutralize the acid.
Method 2 (Acetic Anhydride): Presents a highly cost-effective and safer alternative to acetyl chloride. While reaction times may be slightly longer, the ease of handling and lower cost of acetic anhydride make this method very attractive for larger-scale synthesis. The reaction can often be performed without a solvent, further improving its green credentials.
Method 3 (Direct Amidation): Represents a modern and "greener" approach by avoiding the pre-activation of the carboxylic acid. However, the high cost of the coupling agent (DCC) and the necessity of chromatographic purification to remove the dicyclohexylurea byproduct significantly increase the overall cost and complexity, making it less favorable from a cost-effectiveness standpoint for this particular transformation.
For most laboratory and industrial applications, the synthesis using acetic anhydride (Method 2) offers the best balance of cost-effectiveness, safety, and efficiency. The acetyl chloride method remains a viable and rapid option, particularly for small-scale syntheses where the higher reactivity is advantageous. The direct amidation approach, while elegant, is currently less economically competitive for the synthesis of N,N-Diphenylacetamide.
Safety & Regulatory Compliance
Safety
Proper Disposal of N,N-Diphenylacetamide: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of N,N-Diphenylacetamide, ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step procedure for the proper disposal o...
Author: BenchChem Technical Support Team. Date: December 2025
Essential guidance for the safe handling and disposal of N,N-Diphenylacetamide, ensuring laboratory safety and environmental compliance.
This document provides a detailed, step-by-step procedure for the proper disposal of N,N-Diphenylacetamide, a compound commonly used in research and development. Adherence to these guidelines is critical for minimizing health risks and preventing environmental contamination.
I. Immediate Safety and Handling Precautions
Before handling N,N-Diphenylacetamide, it is imperative to be familiar with its potential hazards. This compound is classified as an irritant and requires careful handling to avoid exposure.[1]
The primary method for the disposal of N,N-Diphenylacetamide is through an approved waste disposal facility.
Methodology for Waste Collection and Disposal:
Containerization: Place excess or unwanted N,N-Diphenylacetamide and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) into a designated, suitable, and closed container for disposal.[3][4] The container must be clearly labeled with the chemical name and associated hazards.
Storage Pending Disposal: Store the waste container in a cool, dry, and well-ventilated area.[3] Keep the container tightly closed.
Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
IV. Spill Management
In the event of a spill, follow these steps:
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
Ventilate: Ensure the area is well-ventilated.
Contain: Prevent further leakage or spillage if it is safe to do so.[2]
Clean-up: For dry spills, carefully sweep or scoop up the material and place it into a suitable, closed container for disposal.[4] Avoid generating dust.[2][4]
Dispose: Dispose of the collected spill material and any contaminated cleaning supplies as hazardous waste through an approved disposal facility.[2]
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of N,N-Diphenylacetamide.
Caption: Workflow for the safe disposal of N,N-Diphenylacetamide.
Essential Safety and Logistical Information for Handling N,N-Diphenylacetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Diphenylacetamide. The following procedures are designed to ensure a safe laborat...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N,N-Diphenylacetamide. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
N,N-Diphenylacetamide is classified with the following hazards.[1][2][3] Adherence to safety protocols is mandatory to prevent exposure.
Government approved respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved).[5][6][7]
29 CFR 1910.134
Required when handling the powder outside of a ventilated enclosure or when ventilation is inadequate to prevent inhalation of dust.[6][8]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity when handling N,N-Diphenylacetamide.
1. Engineering Controls:
Ventilation: All handling of this substance should be conducted in a well-ventilated area.[5] A chemical fume hood is the preferred primary method for controlling exposure.[6]
Safety Equipment: Ensure a safety shower and eye bath are readily accessible.[5]
2. Safe Handling Procedures:
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the generation and inhalation of dust.[6] Avoid formation of dust and aerosols.[3]
During Use: Avoid contact with skin, eyes, and clothing.[5][9] Do not breathe dust or vapor.[5] Do not eat, drink, or smoke in the work area.[10]
Hygiene: Wash hands and face thoroughly after handling.[2][5]
3. First Aid Measures:
If on Skin: Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical help.[2] Take off contaminated clothing and wash it before reuse.[2]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2] Get medical help if you feel unwell.[2]
If Swallowed: Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor if you feel unwell.
Disposal Plan
Proper disposal of N,N-Diphenylacetamide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Labeling:
Solid Waste: Place unused N,N-Diphenylacetamide and any contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed, and chemically compatible container for hazardous waste.
Liquid Waste: Solutions of the compound should be collected in a labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name, and the solvent used.
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be treated as hazardous waste and disposed of accordingly.[6]
2. Storage and Disposal:
Store waste containers in a designated and secure satellite accumulation area, segregated from incompatible materials.
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[2] Do not let the product enter drains.[3][5]
Experimental Workflow
The following diagram outlines the standard workflow for handling N,N-Diphenylacetamide in a laboratory setting.